alpha-Hexylcinnamaldehyde
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2E)-2-benzylideneoctanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUHFMWKWLOQMM-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C(=C\C1=CC=CC=C1)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020801 | |
| Record name | (2E)-2-(Phenylmethylidene)octanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Liquid, Pale yellow liquid, jasmine like odour | |
| Record name | Octanal, 2-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexyl-3-phenyl-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | alpha-Hexylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; miscible in oils, miscible (in ethanol) | |
| Record name | alpha-Hexylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.950-0.961 | |
| Record name | alpha-Hexylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
165184-98-5, 101-86-0 | |
| Record name | (2E)-2-(Phenylmethylene)octanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165184-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hexylcinnamaldehyde, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165184985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexyl cinnamic aldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyl cinnamic aldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanal, 2-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-2-(Phenylmethylidene)octanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-2-benzylideneoctanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-hexylcinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-HEXYLCINNAMALDEHYDE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9947QRR9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hexyl-3-phenyl-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
4 °C | |
| Record name | 2-Hexyl-3-phenyl-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of alpha-Hexylcinnamaldehyde
Introduction
alpha-Hexylcinnamaldehyde (HCA), commonly referred to as hexyl cinnamal, is an aromatic aldehyde that is a prominent ingredient in the fragrance and cosmetics industries.[1][2] Valued for its characteristic sweet, floral, and jasmine-like aroma, it is synthesized for wide use in perfumes, personal care products, and household cleaners.[2][3] Structurally, it is a derivative of cinnamaldehyde (B126680) with a hexyl group substituted at the alpha-position.[4] Beyond its olfactory properties, α-Hexylcinnamaldehyde has garnered attention from researchers for its biological activities, including potential anti-mutagenic properties and its ability to act as a chemosensitizing agent, making its physicochemical characteristics of significant interest to drug development and toxicology professionals.[5][6] This guide provides an in-depth overview of its core physicochemical properties, supported by experimental context and mechanistic insights.
Chemical Identity and Structure
This compound is formally known as 2-Benzylideneoctanal.[4][7] Its structure consists of a phenyl group attached to a propenal backbone, with a six-carbon hexyl chain bonded to the alpha carbon of the aldehyde group. This combination of an aromatic ring, a conjugated double bond system, and an aliphatic chain dictates its physical and chemical behavior.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-Benzylideneoctanal | [7] |
| Common Name | This compound, Hexyl Cinnamal | [3][7] |
| CAS Number | 101-86-0 | [7][8] |
| Molecular Formula | C₁₅H₂₀O | [2][7] |
| Molecular Weight | 216.32 g/mol | [2][9][10] |
| SMILES | O=C\C(=C\c1ccccc1)CCCCCC | [7] |
| InChI Key | GUUHFMWKWLOQMM-NTCAYCPXSA-N |[7] |
Core Physicochemical Properties
The physicochemical properties of α-Hexylcinnamaldehyde are summarized below. These values are crucial for formulation, stability testing, and predicting its environmental fate and biological interactions.
Table 2: General Physical Properties
| Property | Value | Reference |
|---|---|---|
| Physical State | Pale yellow liquid | [1][9] |
| Odor | Jasmine-like, floral, sweet, and slightly fatty/herbaceous |[2][9][11] |
Table 3: Thermodynamic and Safety Properties
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 308 °C (at 760 mmHg) | [4][7] |
| 174-176 °C (at 15 mmHg) | [2] | |
| Melting Point | Not available (liquid at room temp.) | [12] |
| Density | 0.950 - 0.961 g/mL (at 20-25 °C) | [2][7][9][10] |
| Vapor Pressure | 0.001 mmHg (at 25 °C) | [13] |
| 0.0001 hPa (at 20 °C) | [14] |
| Flash Point | >230 °F / 113 °C (closed cup) |[12][15] |
Table 4: Solubility and Partitioning Data
| Property | Value | Reference |
|---|---|---|
| Solubility in Water | 2.75 - 5 mg/L (at 25 °C); considered nearly insoluble | [2][7][16] |
| Solubility in Solvents | Miscible in ethanol (B145695) and oils; soluble in most fixed and mineral oils | [9][10][14] |
| LogP (n-octanol/water) | 4.8 |[4][9][14] |
Table 5: Optical and Other Properties
| Property | Value | Reference |
|---|
| Refractive Index (n²⁰/D) | 1.547 - 1.553 |[2][9][17] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and quantification of α-Hexylcinnamaldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are definitive for structural confirmation. Key ¹H NMR signals include a downfield singlet for the aldehydic proton, multiplets in the aromatic region for the phenyl group, a singlet for the vinylic proton, and a series of upfield signals corresponding to the aliphatic hexyl chain.[9][18]
-
Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for identification. The mass spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight (216.32).[9]
-
UV-Visible Spectroscopy : Due to its conjugated system (phenyl ring, double bond, and carbonyl group), α-Hexylcinnamaldehyde is expected to show strong UV absorbance. Its parent compound, cinnamaldehyde, displays a primary absorbance peak around 290 nm, and HCA is expected to have a similar profile.[19]
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band for the aldehyde, C-H stretching bands for the aromatic and aliphatic portions, and C=C stretching bands for the aromatic ring and the alkene group.
Experimental Protocols
Detailed experimental protocols for determining physicochemical properties are standardized. Below are outlines of common methodologies applicable to α-Hexylcinnamaldehyde.
Synthesis via Aldol Condensation
The industrial synthesis of α-Hexylcinnamaldehyde is typically achieved through a crossed-aldol condensation reaction.[1][4] This process involves the reaction of benzaldehyde (B42025) with n-octanal in the presence of a base catalyst.
-
Methodology :
-
Reactant Charging : Benzaldehyde and n-octanal are charged into a reactor, often with an excess of benzaldehyde.
-
Catalysis : An aqueous solution of a base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), is added to the reactor.[1]
-
Reaction : The mixture is agitated at a controlled temperature to facilitate the condensation reaction, where the enolate of octanal (B89490) attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde.
-
Workup and Purification : After the reaction is complete, the mixture is neutralized. The organic layer is separated, washed, and purified, typically via vacuum distillation, to yield high-purity α-Hexylcinnamaldehyde.[20]
-
Determination of Vapor Pressure
For low-volatility organic compounds like HCA, the vapor pressure can be measured using several methods.[21][22]
-
Gas Saturation Method (OECD TG 104) :
-
A stream of inert gas (e.g., nitrogen) is passed at a known, slow flow rate through or over a sample of the substance.
-
The gas becomes saturated with the vapor of the substance.
-
The amount of substance transported by the gas is determined by trapping the vapor (e.g., on a sorbent tube) and quantifying it using a technique like gas chromatography (GC).
-
The vapor pressure is calculated from the mass of the transported substance and the total volume of the gas passed through.
-
-
Static Method (OECD TG 104) :
-
A purified sample of the substance is introduced into an evacuated chamber maintained at a constant temperature.
-
The pressure inside the chamber is measured over time until it reaches a stable equilibrium value.
-
This equilibrium pressure is the vapor pressure of the substance at that temperature. This method is highly accurate but requires rigorous degassing of the sample.[23]
-
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical parameter for predicting the environmental distribution and biological absorption of a substance.
-
Shake-Flask Method (OECD TG 107) :
-
A small amount of α-Hexylcinnamaldehyde is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.
-
The mixture is shaken vigorously in a vessel at a constant temperature until equilibrium is reached.
-
The mixture is then centrifuged to separate the n-octanol and water phases.
-
The concentration of HCA in each phase is determined analytically (e.g., by GC or HPLC).
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Biological Interactions and Potential Mechanisms
While primarily used for its scent, HCA exhibits notable biological activity. It is a known skin sensitizer, a property that necessitates its declaration on cosmetic product labels in many jurisdictions.[3][10] More recently, research has highlighted its potential as a chemosensitizing agent, capable of enhancing the efficacy of anticancer drugs like doxorubicin.[24]
The mechanism appears to involve the modulation of cancer cell membrane permeability.[24] In studies with various human cancer cell lines, HCA increased the cytotoxic effect of doxorubicin. This effect was most pronounced in cells lacking ATP-binding cassette (ABC) transporter pumps, suggesting that HCA's primary role is not the inhibition of drug efflux but rather a more general alteration of the cell membrane that facilitates drug entry or retention.[24]
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound | 101-86-0 [chemicalbook.com]
- 3. CAS 101-86-0: α-Hexylcinnamaldehyde | CymitQuimica [cymitquimica.com]
- 4. HEXYL CINNAMALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 5. TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. This compound | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. alpha-hexyl cinnamaldehyde, 101-86-0 [thegoodscentscompany.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. The Good Scents Company safety data sheet for alpha- hexyl cinnamaldehyde [thegoodscentscompany.com]
- 14. scent.vn [scent.vn]
- 15. α-Hexylcinnamaldehyde | 101-86-0 | FH175232 | Biosynth [biosynth.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. This compound(101-86-0) 1H NMR spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. CN103539647A - Method for synthesizing this compound by directly using low content n-octanal - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. edepot.wur.nl [edepot.wur.nl]
- 23. vscht.cz [vscht.cz]
- 24. α-Hexylcinnamaldehyde Synergistically Increases Doxorubicin Cytotoxicity Towards Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of alpha-Hexylcinnamaldehyde for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Hexylcinnamaldehyde (HCA), a synthetic aromatic aldehyde, is a key ingredient in the fragrance and cosmetics industries and sees use as a flavoring agent.[1][2] Its utility in research, particularly in the study of contact allergens and in organic synthesis, necessitates a comprehensive understanding of its preparation and purification to ensure high-purity material for experimental use.[3][4] This technical guide provides an in-depth overview of the prevalent synthesis and purification methodologies for this compound, focusing on the Claisen-Schmidt condensation reaction and subsequent purification by distillation. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the production of high-purity HCA for a range of scientific applications.
Introduction
This compound (IUPAC name: 2-Benzylideneoctanal) is a pale yellow liquid with a characteristic jasmine-like floral scent.[1][5] It is found naturally in the essential oil of chamomile.[5][6] The primary route for its commercial and laboratory synthesis is the Claisen-Schmidt condensation, a variant of the crossed aldol (B89426) condensation, between benzaldehyde (B42025) and octanal (B89490).[5][7][8] This reaction involves an aromatic aldehyde lacking an alpha-hydrogen reacting with an enolizable aldehyde.[7] The choice of catalyst and reaction conditions significantly influences the reaction yield and the impurity profile of the crude product. Subsequent purification is critical to remove unreacted starting materials, byproducts from self-condensation of octanal, and other impurities.[9] This guide details a standard laboratory-scale synthesis and purification procedure for obtaining high-purity this compound.
Synthesis of this compound via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of alpha,beta-unsaturated aldehydes and ketones. In the case of HCA synthesis, benzaldehyde serves as the non-enolizable aromatic aldehyde, and octanal provides the enolizable aliphatic aldehyde. The reaction is typically base-catalyzed.
Reaction Mechanism and Signaling Pathway
The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base abstracts an acidic α-hydrogen from octanal to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated aldehyde, this compound.
Experimental Protocol: Base-Catalyzed Synthesis
This protocol is a representative procedure based on common laboratory practices for aldol condensations.
Materials:
-
Benzaldehyde
-
n-Octanal
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (or other suitable solvent)
-
Diethyl ether or other extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1-10% by weight of benzaldehyde) in ethanol.[10][11]
-
Addition of Reactants: To the stirred solution, add benzaldehyde. Then, slowly add n-octanal to the mixture. An excess of benzaldehyde is often used to minimize the self-condensation of octanal.[12]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50°C and 100°C and maintain it for several hours with continuous stirring.[9][12] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts.
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining base and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Alternative Catalytic Systems
While traditional synthesis relies on strong bases like NaOH or KOH, these can lead to side reactions and generate significant alkaline waste.[10] Greener alternatives have been explored, such as the use of solid base catalysts like hydrotalcite.[6][9] These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, potential for recycling, and often lead to higher selectivity for the desired product.[6]
Purification of this compound
The crude product from the synthesis contains unreacted starting materials, the desired this compound, and byproducts, most notably from the self-condensation of octanal.[9] Purification is essential to obtain a product of high purity.
Purification Workflow
The general workflow for the purification of this compound involves the removal of low-boiling impurities followed by the separation of the product from high-boiling contaminants.
Experimental Protocol: Fractional Vacuum Distillation
Fractional distillation under reduced pressure is the most effective method for purifying this compound, as it allows for the separation of components with close boiling points at temperatures below their decomposition points.[13]
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and vacuum gauge
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Charge the distillation flask with the crude this compound.
-
Applying Vacuum: Gradually apply vacuum to the system to the desired pressure (e.g., 1.333 kPa to 2000 Pa).[10][14]
-
Heating: Gently heat the distillation flask.
-
Fraction Collection:
-
First Fraction (Fore-run): Collect the initial distillate, which will primarily consist of lower-boiling impurities such as unreacted benzaldehyde and octanal. The boiling point will be lower than that of HCA.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., 174-176 °C at 15 mmHg or ~2000 Pa), collect the main fraction in a clean receiving flask.[10][15]
-
Residue: Stop the distillation before the flask goes to dryness to avoid the decomposition of high-boiling residues. The remaining material in the distillation flask will contain high-boiling byproducts.
-
-
Characterization: Analyze the purity of the collected main fraction using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopy (NMR, IR).[10][16]
Alternative Purification Methods
For smaller scale or for achieving very high purity, column chromatography can be employed.[17][18] Silica gel is a common stationary phase for the purification of cinnamaldehyde (B126680) derivatives.[17]
Data Presentation
The following tables summarize key quantitative data related to the synthesis and properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₀O | [5] |
| Molar Mass | 216.32 g/mol | [5] |
| Appearance | Pale yellow liquid | [5] |
| Odor | Jasmine-like, floral | [1] |
| Boiling Point | 308 °C (at atmospheric pressure) | [5] |
| 174-176 °C (at 15 mmHg) | [15] | |
| Density | 0.95 g/mL (at 25 °C) | [5] |
| Solubility | Insoluble in water; soluble in oils and ethanol | [5][10] |
Table 2: Representative Reaction Conditions and Outcomes for HCA Synthesis
| Catalyst | Reactant Ratio (Benzaldehyde:Octanal) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference(s) |
| NaOH/KOH | Excess Benzaldehyde | 60-100 | Varies | - | - | Generally < 90 | [19] |
| Hydrotalcite | 1:1 to 5:1 | 125 | 8 | 94-98 | 34-81 | - | [9] |
| Proline/LiCl | 1:1 to 1:1.2 | 60-80 | 2-10 | >99 | - | High | [19] |
| Pyrrolidine | 1.2:1 to 1.8:1 | 80-90 | Varies | - | High | - | [12] |
Table 3: Purification Parameters and Achieved Purity
| Purification Method | Key Parameters | Achieved Purity | Reference(s) |
| Fractional Vacuum Distillation | Pressure: 133-2000 Pa; Tower Top Temp: 120-150 °C | >99.0 wt% | [10][11] |
| Column Chromatography | Stationary Phase: Silica Gel | Can achieve high purity | [17] |
Conclusion
The synthesis of this compound via the Claisen-Schmidt condensation of benzaldehyde and octanal, followed by purification using fractional vacuum distillation, is a well-established and reliable method for obtaining high-purity material for research purposes. By carefully controlling reaction conditions and employing efficient purification techniques, researchers can produce HCA with the required purity for sensitive applications. The use of greener catalytic systems like hydrotalcite presents a more environmentally benign approach to the synthesis. This guide provides the necessary technical details to enable researchers to successfully synthesize and purify this compound in a laboratory setting.
References
- 1. This compound | 101-86-0 [chemicalbook.com]
- 2. CAS 101-86-0: α-Hexylcinnamaldehyde | CymitQuimica [cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]
- 6. Technology for the production α-hexyl cinnamaldehyde via green catalytic route | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 9. Heterogeneous Catalytic Process For Synthesis Of Alpha [quickcompany.in]
- 10. CN103539647A - Method for synthesizing this compound by directly using low content n-octanal - Google Patents [patents.google.com]
- 11. CN103539647B - Method for synthesizing this compound by directly using low content n-octanal - Google Patents [patents.google.com]
- 12. US5728892A - Method for preparing an alpha-alkycinnamaldehyde - Google Patents [patents.google.com]
- 13. Purification [chem.rochester.edu]
- 14. journals.caf.ac.cn [journals.caf.ac.cn]
- 15. a-Hexylcinnamaldehyde analytical standard 101-86-0 [sigmaaldrich.com]
- 16. α-Hexylcinnamaldehyde Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. isca.me [isca.me]
- 18. Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography | Semantic Scholar [semanticscholar.org]
- 19. Method for preparing alpha-hexylcinnamyl aldehyde - Eureka | Patsnap [eureka.patsnap.com]
α-Hexylcinnamaldehyde: A Technical Deep Dive into its Cellular Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Hexylcinnamaldehyde (HCA), a widely used fragrance ingredient and flavoring agent, has garnered significant scientific interest beyond its sensory properties. Emerging research in cellular models has revealed its potential as a modulator of key signaling pathways implicated in oxidative stress, inflammation, and cellular defense mechanisms. This technical guide provides an in-depth analysis of the current understanding of HCA's mechanism of action at the cellular level, with a focus on its effects in keratinocytes and other relevant models. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades involved.
Core Mechanisms of Action
The primary mechanism of action of this compound in cellular models appears to be centered around the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. Additionally, based on studies of its close structural analog cinnamaldehyde (B126680), HCA is implicated in the modulation of inflammatory pathways, including NF-κB and MAPK/JNK signaling.
Nrf2-Mediated Antioxidant Response
This compound is recognized as a skin sensitizer, a property often linked to the reactivity of the compound with cellular proteins. This electrophilic nature is a key trigger for the activation of the Keap1-Nrf2 pathway. Gene expression profiling of human keratinocyte cell line HaCaT treated with HCA has shown a significant upregulation of oxidative stress pathways, including Keap1-dependent genes[1].
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like HCA can covalently modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.
Modulation of Inflammatory Signaling Pathways
While direct evidence for HCA is still emerging, studies on cinnamaldehyde provide a strong basis for its role in modulating inflammatory responses. These effects are likely mediated through the inhibition of key pro-inflammatory signaling cascades.
-
NF-κB Pathway: Cinnamaldehyde has been shown to suppress the activation of NF-κB, a master regulator of inflammation[2]. This inhibition is thought to occur through the prevention of IκBα degradation, which retains the NF-κB p50/p65 dimer in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
-
MAPK/JNK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are crucial in cellular responses to stress and inflammation. Cinnamaldehyde has been demonstrated to inhibit the phosphorylation of JNK, a key step in its activation[3]. By suppressing JNK signaling, HCA may attenuate the expression of downstream inflammatory mediators.
-
TLR4 Signaling: Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that initiates inflammatory responses upon binding to ligands like lipopolysaccharide (LPS). Cinnamaldehyde has been reported to inhibit TLR4 signaling by interfering with the oligomerization of the receptor, a critical step for downstream signal transduction[4].
Quantitative Data Summary
The following tables summarize the available quantitative data on the cellular effects of this compound and its structural analog, cinnamaldehyde.
Table 1: Cytotoxicity of α-Hexylcinnamaldehyde in Human Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| Caco-2 | MTT Assay | IC50 | >100 | [5] |
| CCRF/CEM | MTT Assay | IC50 | >100 | [5] |
| CEM/ADR5000 | MTT Assay | IC50 | >100 | [5] |
Table 2: Effects of Cinnamaldehyde on Nrf2 Pathway and Inflammatory Cytokines in Keratinocytes
| Parameter | Cell Line | Treatment | Concentration (µM) | Effect | Reference |
| Nrf2 Accumulation | KERTr | Cinnamaldehyde | 100 | Rapid accumulation | [6] |
| IL-1β Transcription | KERTr | Cinnamaldehyde | 100 | Inhibition | [6] |
| Pro-inflammatory Cytokine Expression | KERTr | Cinnamaldehyde | 250 | Increased | [6] |
| Zymosan-induced Pro-inflammatory Response | KERTr | Cinnamaldehyde | 100 | Downregulation | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of HCA's mechanism of action.
Keap1-Nrf2 Interaction Assay (Fluorescence Polarization)
This assay is designed to identify inhibitors of the Keap1-Nrf2 protein-protein interaction.
Principle: Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low polarization. When bound to the larger Keap1 protein, the complex tumbles more slowly, leading to an increase in polarization. A test compound that inhibits this interaction will displace the fluorescent peptide, causing a decrease in polarization.
Protocol:
-
Reagents and Materials:
-
Purified recombinant Keap1 protein (Kelch domain).
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled peptide containing the ETGE motif).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.005% Tween-20).
-
Test compound (this compound) dissolved in DMSO.
-
384-well, low-volume, black, non-binding surface microplate.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of the fluorescent Nrf2 peptide and Keap1 protein in the assay buffer. The final concentrations should be optimized for a stable and significant polarization signal.
-
Add the test compound (HCA) at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the Keap1-Nrf2 peptide mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to stimuli and potential inhibitors.
Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon activation, NF-κB translocates to the nucleus, binds to these sites, and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the NF-κB activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization.
Protocol:
-
Cell Culture and Transfection:
-
Plate HaCaT cells in a 96-well plate and allow them to adhere.
-
Transfect the cells with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment and Stimulation:
-
After transfection, treat the cells with various concentrations of HCA for a specified pre-incubation period.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a defined time. Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysates to a white, opaque 96-well plate.
-
Use a dual-luciferase reporter assay system to measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells.
-
Determine the inhibitory effect of HCA by comparing the normalized luciferase activity in HCA-treated, stimulated cells to that in stimulated cells without HCA. Calculate the IC50 value.
-
Western Blotting for Phosphorylated JNK (p-JNK)
This method is used to detect the activation of the JNK signaling pathway.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Following treatment with HCA and/or a stimulus, cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane and probed with an antibody specific for the phosphorylated (active) form of JNK. A second antibody, conjugated to an enzyme, is used for detection via chemiluminescence or fluorescence.
Protocol:
-
Cell Culture and Treatment:
-
Culture HaCaT cells to near confluence.
-
Treat the cells with HCA at various concentrations for a specified time, with or without a JNK-activating stimulus (e.g., UV radiation or TNF-α).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total JNK or a housekeeping protein like β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-JNK signal to the total JNK or housekeeping protein signal to determine the relative level of JNK activation.
-
Conclusion
This compound demonstrates a multifaceted mechanism of action in cellular models, primarily centered on the activation of the Nrf2-mediated antioxidant response. This is a crucial defense mechanism against cellular stress. Furthermore, evidence from its structural analog, cinnamaldehyde, strongly suggests that HCA may also exert anti-inflammatory effects through the modulation of the NF-κB and MAPK/JNK signaling pathways. Further research is warranted to fully elucidate the direct interactions of HCA with these inflammatory pathways and to establish a more comprehensive quantitative understanding of its cellular effects. The experimental protocols detailed herein provide a robust framework for such future investigations, which will be critical for evaluating the potential of HCA in therapeutic and cosmeceutical applications.
References
- 1. rsc.org [rsc.org]
- 2. bowdish.ca [bowdish.ca]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.bio-connect.nl [shop.bio-connect.nl]
- 5. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of alpha-Hexylcinnamaldehyde
This guide provides a comprehensive overview of the spectroscopic data for alpha-hexylcinnamaldehyde, a common fragrance and flavoring agent. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This report details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, along with the experimental protocols for acquiring this data.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [2][3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.41 | s | 1H | Aldehydic proton (-CHO) |
| 7.30 - 7.50 | m | 5H | Aromatic protons (C₆H₅) |
| 7.18 | s | 1H | Vinylic proton (=CH-) |
| 2.45 | t | 2H | Methylene protons (-CH₂-) adjacent to the double bond |
| 1.20 - 1.60 | m | 6H | Methylene protons of the hexyl chain |
| 0.88 | t | 3H | Methyl protons (-CH₃) of the hexyl chain |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [3][4]
| Chemical Shift (δ) ppm | Assignment |
| 191.5 | Aldehydic carbon (C=O) |
| 150.8 | Vinylic carbon |
| 142.1 | Vinylic carbon |
| 134.8 | Aromatic carbon |
| 129.8 | Aromatic carbons |
| 128.9 | Aromatic carbons |
| 128.7 | Aromatic carbons |
| 31.6 | Methylene carbon of hexyl chain |
| 29.5 | Methylene carbon of hexyl chain |
| 29.2 | Methylene carbon of hexyl chain |
| 28.1 | Methylene carbon of hexyl chain |
| 22.6 | Methylene carbon of hexyl chain |
| 14.1 | Methyl carbon of hexyl chain |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Table 3: Characteristic IR Absorption Bands for this compound (liquid film) [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | C-H stretch (aromatic) |
| ~2950, 2870 | Strong | C-H stretch (aliphatic) |
| ~2720 | Weak | C-H stretch (aldehyde) |
| ~1680 | Strong | C=O stretch (conjugated aldehyde) |
| ~1625 | Medium | C=C stretch (alkene) |
| ~1600, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern.
Table 4: GC-MS Fragmentation Data for this compound (Electron Ionization) [7]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 129 | 99.99 |
| 117 | 99.79 |
| 91 | 96.95 |
| 115 | 78.81 |
| 145 | 52.56 |
The molecular weight of this compound is 216.32 g/mol .[7]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
-
Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[1][8]
-
Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0 ppm.[8]
-
Data Acquisition : Transfer the solution to a clean NMR tube.[1] The ¹H and ¹³C NMR spectra are then recorded on an NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation : As this compound is a liquid at room temperature, a thin film can be prepared directly.[9]
-
Data Acquisition : Apply a small drop of the neat liquid between two salt plates (e.g., NaCl), which are transparent to infrared radiation.[9] The plates are then mounted in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
-
Sample Introduction : The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) to separate it from any impurities.[10]
-
Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) in a process called electron ionization (EI). This causes the molecules to lose an electron, forming a radical cation (molecular ion), which can then undergo fragmentation.[10]
-
Mass Analysis : The resulting ions are accelerated and then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[10]
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[10]
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound(101-86-0) 1H NMR [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. amherst.edu [amherst.edu]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. web.mit.edu [web.mit.edu]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
The Elusive Natural Occurrence of α-Hexylcinnamaldehyde: A Technical Examination
A comprehensive review of scientific literature reveals a significant disparity between the widely reported natural occurrence of α-hexylcinnamaldehyde in chamomile essential oil and the lack of direct analytical evidence to substantiate this claim. While numerous industry and safety documents list chamomile as a natural source, detailed chemical analyses of chamomile essential oil consistently fail to identify this compound. This guide provides a technical overview of the reported natural sources, details common extraction and analytical methodologies, and addresses the current evidence gap.
Natural Occurrence: A Tale of Discrepancy
Alpha-hexylcinnamaldehyde (HCA), a widely used fragrance ingredient with a characteristic jasmine-like scent, is frequently cited as a natural constituent of chamomile (Matricaria recutita L.) essential oil.[1][2] It has also been reported to be found in Plectranthus glabratus.[2] However, a thorough review of peer-reviewed analytical studies employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) on chamomile essential oil does not confirm the presence of α-hexylcinnamaldehyde.[3][4][5][6] These studies provide extensive characterization of the volatile components of chamomile, identifying major constituents like α-bisabolol, chamazulene, bisabolol oxides, and β-farnesene, along with numerous other minor terpenes and terpenoids.[3][4][5][6] The absence of HCA in these detailed analyses suggests that if it is present at all, its concentration is below the detection limits of standard analytical methods or that its presence is erroneously reported in secondary literature.
The vast majority of commercially available α-hexylcinnamaldehyde is produced synthetically through a crossed-aldol condensation of benzaldehyde (B42025) and octanal.[1] This industrial-scale synthesis is efficient and provides a consistent supply for the fragrance and cosmetic industries.[1]
Table 1: Reported Natural Sources of α-Hexylcinnamaldehyde
| Compound | Reported Natural Source | Plant Part | Evidence Level |
| α-Hexylcinnamaldehyde | Matricaria recutita L. (Chamomile) | Flower Essential Oil | Widely cited, but not substantiated by detailed GC-MS studies. |
| α-Hexylcinnamaldehyde | Plectranthus glabratus | Not specified | Reported in chemical databases, but analytical evidence is not available in the reviewed literature. |
Isolation and Extraction Methodologies from Plant Material
Given the lack of confirmed quantitative data for α-hexylcinnamaldehyde in any natural source, a specific isolation protocol cannot be detailed. However, the standard methodologies for extracting essential oils from the primary cited source, chamomile, are well-established. These protocols would be the first step in any attempt to isolate and identify minor constituents like HCA.
Experimental Protocol: Steam Distillation of Chamomile Essential Oil
Steam distillation is the most common method for extracting essential oils from chamomile flowers.[7] This process isolates volatile compounds by passing steam through the plant material, causing the essential oil to evaporate. The mixture of steam and oil vapor is then condensed, and the oil is separated from the water.
Objective: To extract the essential oil from dried chamomile flowers.
Materials and Apparatus:
-
Dried chamomile flowers (Matricaria recutita L.)
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, still pot, condenser, and receiving vessel/separatory funnel)
-
Heating mantle
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: 500 g of dried chamomile flowers are placed into the still pot of the steam distillation apparatus.
-
Apparatus Setup: The steam distillation apparatus is assembled. The boiling flask is filled with distilled water and connected to the still pot. The condenser is connected to a cold water source. A separatory funnel is used as the receiving vessel to collect the distillate.
-
Distillation: The water in the boiling flask is heated to generate steam, which is then passed through the chamomile flowers. The volatile oils are vaporized and carried with the steam to the condenser.
-
Condensation and Collection: The condenser cools the vapor, which liquefies back into a mixture of water (hydrosol) and essential oil. This mixture is collected in the separatory funnel. The distillation process is typically continued for 3 to 4 hours.
-
Separation: After the distillation is complete, the collected distillate is allowed to stand until the oil and water layers clearly separate. The aqueous layer (hydrosol) is drained from the bottom of the separatory funnel, leaving the essential oil.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water. The dried oil is then transferred to a sealed, airtight glass vial and stored in a cool, dark place.
Analytical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)
To definitively identify and quantify the components of the extracted essential oil, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique.
Experimental Protocol: GC-MS Analysis of Chamomile Essential Oil
Objective: To identify and quantify the volatile chemical constituents of the extracted chamomile essential oil.
Materials and Apparatus:
-
Extracted chamomile essential oil
-
High-purity solvent for dilution (e.g., hexane (B92381) or ethanol)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS)
-
Helium carrier gas
-
Reference standards for known chamomile constituents and for α-hexylcinnamaldehyde.
Procedure:
-
Sample Preparation: A 1% solution of the chamomile essential oil is prepared in a suitable solvent (e.g., 10 µL of oil in 990 µL of hexane).
-
GC-MS Instrument Setup:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Initial temperature of 60°C, held for 2 minutes, then ramped up to 240°C at a rate of 3°C/min, and held at 240°C for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.
-
-
Injection: 1 µL of the diluted sample is injected into the GC.
-
Data Acquisition and Analysis: The chromatogram and mass spectra are recorded. The individual components are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of reference standards.
-
Quantification: The relative percentage of each component is calculated based on the peak area in the chromatogram. For absolute quantification, a calibration curve would be prepared using a certified reference standard of α-hexylcinnamaldehyde.
Visualizing the Workflow
The general process for investigating the presence of a specific compound in a plant matrix involves extraction followed by detailed analysis.
Caption: General workflow for the extraction and analysis of plant essential oils.
Conclusion
The assertion that α-hexylcinnamaldehyde occurs naturally in chamomile essential oil is widespread in commercial and secondary literature. However, this claim is not supported by the available primary scientific literature detailing the chemical composition of Matricaria recutita L. essential oil. Rigorous analytical studies using GC-MS have not identified this compound, even as a minor constituent. Similarly, its presence in Plectranthus glabratus lacks published analytical confirmation.
For researchers and drug development professionals, it is crucial to rely on validated analytical data. While the methodologies for extracting and analyzing essential oils are well-established, any investigation into the natural occurrence of α-hexylcinnamaldehyde should first aim to definitively confirm its presence and concentration in a specific plant source using sensitive analytical techniques like GC-MS with a certified reference standard. Until such evidence is published, the natural occurrence of α-hexylcinnamaldehyde remains largely unsubstantiated, and it should be primarily considered a synthetic fragrance ingredient.
References
- 1. 2-BENZYLIDENEOCTANAL - Ataman Kimya [atamanchemicals.com]
- 2. This compound | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. GC-MS AND Chemometric Analysis of the Essential Oils Obtained from Mexican Commercial Chamomilla Recutita Teas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemical Characterization of Chamomile (Matricaria recutita L.) Roots and Evaluation of Their Antioxidant and Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
toxicological profile and safety assessment of alpha-Hexylcinnamaldehyde.
An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of alpha-Hexylcinnamaldehyde
Introduction
This compound (HCA), also known as hexyl cinnamal, is a common fragrance ingredient valued for its jasmine-like floral scent.[1][2] It is a synthetic aromatic aldehyde that is also found naturally in the essential oil of chamomile.[1] Widely used in cosmetics, personal care products, and industrial cleaners, its safety has been thoroughly evaluated by various international bodies.[1] This guide provides a comprehensive overview of the toxicological profile of HCA, detailing key safety endpoints, experimental methodologies, and the overall safety assessment for researchers, scientists, and drug development professionals.
Chemical Identity:
-
EC Number: 202-983-3[4]
-
Chemical Name: 2-(phenylmethylene)octanal[5]
-
Synonyms: Hexyl cinnamal, α-n-Hexyl-β-phenylacrolein, HCA[1][3]
-
Molecular Formula: C15H20O[6]
Toxicological Profile
The toxicological profile of HCA has been established through a series of in vitro, in vivo, and human studies. The primary health effect of concern is skin sensitization, while it demonstrates low acute and systemic toxicity.
Acute Toxicity
HCA exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.
Table 1: Acute Toxicity Data for this compound
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 3100 mg/kg bw | [4][7][8] |
| LD50 | Rabbit | Dermal | >3000 mg/kg bw | [4][7][9] |
| LC50 | Rat | Inhalation | >2.12 mg/L (4-hr exposure) | [10] |
-
Acute Oral Toxicity (as per US HPVIS; REACHb): Studies were conducted in Wistar rats. The chemical was administered at doses of 1780, 2670, 4000, or 6000 mg/kg bw. Animals were observed for signs of toxicity at one, six, and 24 hours post-dosing, and daily for 14 days. Sub-lethal effects included lethargy, depression, anorexia, and weight loss.
-
Acute Dermal Toxicity (as per REACHb; US HPVIS): Studies were performed on rabbits. HCA was applied to a clipped area of skin at doses up to 3000 mg/kg bw for 24 hours. No mortalities were reported.
-
Acute Inhalation Toxicity (similar to OECD TG 403): Sprague Dawley rats were exposed to HCA as an aerosol in a single four-hour exposure at a mean measured concentration of 2.12 mg/L. Animals were observed for 14 days.
Skin and Eye Irritation
HCA is considered a skin irritant but not an eye irritant based on animal studies.
Table 2: Irritation Data for this compound
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Irritating (Severe erythema and oedema) | [9] |
| Eye Irritation | Rabbit | Not an irritant (Slight, reversible redness) |
-
Skin Irritation (EU Method B.4): In a study on male New Zealand White rabbits, 0.5 mL of undiluted HCA was applied to the skin under a semi-occlusive dressing for four hours. Observations were made for 11 days. Severe erythema and oedema were noted at 24, 48, and 72 hours, which were fully reversible within the observation period.
-
Eye Irritation (EU Method B.5): 0.1 mL of undiluted HCA was instilled into the conjunctival sac of male New Zealand White rabbits. Observations were made for seven days. Only slight conjunctival redness was observed, which reversed within two days.
Skin Sensitization
The most critical health effect for HCA is its potential to cause skin sensitization. It is classified as a moderate skin sensitizer (B1316253) and is often used as a positive control in predictive assays.[1][11]
Table 3: Skin Sensitization Data for this compound
| Assay | Species | Result | Value | Reference |
| Local Lymph Node Assay (LLNA) | Mouse (CBA/Ca) | Sensitizer | EC3: 6.6–11.5% | |
| Guinea Pig Maximisation Test | Guinea Pig | Sensitizer | 70% positive response | |
| Human Repeat Insult Patch Test (HRIPT) | Human | Not a sensitizer | At 20% concentration |
-
Local Lymph Node Assay (LLNA) (OECD TG 429): Female CBA/Ca mice (five per group) were treated with HCA at concentrations of 1.5%, 10%, or 50% w/v. The substance was applied epicutaneously to the ears for three consecutive days. Lymphocyte proliferation in the draining auricular lymph nodes was measured to determine the stimulation index. An EC3 value, the concentration estimated to produce a three-fold increase in lymphocyte proliferation, was calculated.
Below is a generalized workflow for the Local Lymph Node Assay.
The mechanism of skin sensitization involves a series of key events, as depicted in the Adverse Outcome Pathway (AOP) diagram below.
Repeated-Dose Toxicity
Studies on repeated exposure to HCA indicate potential effects on the liver and skin at high doses, particularly via the dermal route.
Table 4: Repeated-Dose Toxicity Data for this compound
| Duration | Species | Route | NOAEL | LOAEL | Effects at LOAEL | Reference |
| 90-day | Rat (SD) | Dermal | - | 125 mg/kg bw/day | Changes in liver, local skin effects | [10] |
| 14-week | Rat (CFE) | Oral | 29.9 mg/kg bw/day (male) | 287.3 mg/kg bw/day (male) | Increased relative liver/kidney weights |
Note: The oral study was conducted on a read-across analog, alpha-amylcinnamaldehyde.
-
90-Day Dermal Study: Male Sprague Dawley rats received daily dermal applications of HCA at doses of 125, 250, 500, or 1000 mg/kg bw/day on shaved dorsal skin. A Lowest Observed Adverse Effect Level (LOAEL) was established at 125 mg/kg bw/day based on liver changes and local skin effects. A No Observed Adverse Effect Level (NOAEL) for systemic effects was derived at 150 mg/kg bw/day.[10]
Genotoxicity
Based on a weight of evidence from available in vitro and in vivo studies, HCA is not considered to be genotoxic.[9]
Table 5: Genotoxicity Data for this compound
| Assay | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames Test, OECD 471) | S. typhimurium | With & Without | Negative | |
| In vitro Mammalian Cell Assays | Isolated mammalian cells | With & Without | Positive (aberrations/mutations) | [9] |
| In vivo Assays | - | - | Negative | [9] |
Interestingly, some research suggests HCA has antimutagenic properties, inhibiting the genotoxicity of certain environmental pollutants in the bacterial reverse mutation assay.[12][13][14]
Reproductive and Developmental Toxicity
Available data indicate that HCA is not expected to cause reproductive or developmental toxicity.
Table 6: Reproductive & Developmental Toxicity Data
| Study Type | Species | Route | NOAEL (Maternal & Developmental) | Reference |
| One-Generation (similar to OECD TG 421) | Rat (Crj:CD(SD)) | Oral | ≥1000 mg/kg bw/day | |
| Screening Study (OECD 421) | Rat | Oral | ≥100 mg/kg/day (Fertility & Development) | [10][15] |
-
Crj:CD(SD) rats (eight per sex per dose) were administered HCA in corn oil at doses of 12.5, 25, 50, or 1000 mg/kg bw. Males were treated for 14 days before mating and through a maximum seven-day mating period. Females were treated for two weeks before mating, through mating, and until day 45 of treatment. No treatment-related clinical or necropsy effects were seen in the F1 generation pups, and no developmental effects were observed.
Carcinogenicity
There is no data available from specific carcinogenicity studies on HCA. However, the International Agency for Research on Cancer (IARC) does not identify HCA as a probable, possible, or confirmed human carcinogen.[4]
Safety Assessment and Conclusion
The safety assessment of this compound integrates data from all toxicological endpoints. The process involves hazard identification, dose-response assessment, and exposure assessment to characterize the risk.
Summary of Findings:
-
Primary Hazard: The critical health effect for HCA is skin sensitization. The Research Institute for Fragrance Materials (RIFM) has concluded it is a moderate skin sensitizer.[1]
-
Systemic Toxicity: HCA demonstrates a low order of systemic toxicity. The NOAEL for systemic effects from repeated dermal exposure is 150 mg/kg bw/day.[10]
-
Genotoxicity & Carcinogenicity: HCA is not considered genotoxic, and there is no evidence to classify it as a carcinogen.[4]
-
Reproductive Toxicity: HCA is not considered a reproductive or developmental toxicant.[15]
Regulatory Status:
-
The EU has identified HCA as a potential skin sensitizer and requires its declaration on cosmetic product labels if it exceeds certain concentrations to inform consumers with allergies.[1][16]
-
The International Fragrance Association (IFRA) has established standards that set maximum acceptable concentrations for HCA in various consumer product categories to mitigate the risk of sensitization.[1][3]
-
It is considered "Generally Regarded as Safe" (GRAS) for its use as a flavoring substance by the US FDA and the WHO.[9][17]
References
- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 2. This compound | 101-86-0 [chemicalbook.com]
- 3. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. The Good Scents Company safety data sheet for alpha- hexyl cinnamaldehyde [thegoodscentscompany.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. finefrag.com [finefrag.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 16. This compound | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. WHO | JECFA [apps.who.int]
Alpha-Hexylcinnamaldehyde Derivatives: A Technical Guide to Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-hexylcinnamaldehyde (HCA), a synthetic derivative of cinnamaldehyde (B126680), is a well-established fragrance and flavoring agent found in numerous consumer products.[1] Beyond its aromatic properties, HCA and its derivatives have emerged as a promising class of bioactive molecules with a diverse range of pharmacological effects. These compounds have demonstrated significant potential as anticancer, antimicrobial, and larvicidal agents, garnering interest within the drug development community. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of HCA and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.
Synthesis of this compound and its Derivatives
The primary industrial synthesis of this compound is achieved through a crossed-aldol condensation reaction between benzaldehyde (B42025) and octanal.[2] Variations of this method aim to improve yield and selectivity while minimizing byproducts. Furthermore, derivatives of HCA, such as esters and amides, can be synthesized to explore structure-activity relationships and enhance biological efficacy.
Experimental Protocol: Synthesis of this compound via Aldol Condensation[3]
This protocol describes a green catalytic route for the synthesis of α-hexylcinnamaldehyde.
Materials:
-
Benzaldehyde
-
n-Octanal
-
Hydrotalcite (solid base catalyst)
-
Reactor vessel
-
Filtration apparatus
Procedure:
-
Charge the reactor with benzaldehyde and n-octanal.
-
Add the hydrotalcite catalyst to the reaction mixture. The process is performed under solvent-free conditions.
-
Maintain the reaction at a controlled temperature with stirring.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of reactants.
-
Upon completion of the reaction (typically >99% conversion), the catalyst is recovered by simple filtration.
-
The crude product is then purified, for example, by distillation, to yield α-hexylcinnamaldehyde with high selectivity (95-98%).
-
The recovered catalyst can be recycled for subsequent batches.
Biological Activities of this compound and its Derivatives
Anticancer and Chemosensitizing Activity
This compound has exhibited cytotoxic effects against various cancer cell lines and, more notably, acts as a chemosensitizing agent, enhancing the efficacy of conventional anticancer drugs like doxorubicin.[3] This sensitization is particularly effective in multidrug-resistant (MDR) cancer cells. The proposed mechanism involves the inhibition of ATP-binding cassette (ABC) transporters, which are responsible for drug efflux from cancer cells, and the alteration of cell membrane permeability.[4]
Table 1: Chemosensitizing Effect of this compound (HCA) in Combination with Doxorubicin (DOX) on Human Cancer Cell Lines [3]
| Cell Line | HCA Concentration (µM) | Doxorubicin IC50 (µM) - Alone | Doxorubicin IC50 (µM) - Combination | Fold Reduction in Doxorubicin IC50 |
| Caco-2 | 100 (IC10) | 0.85 ± 0.07 | 0.28 ± 0.03 | ~3 |
| 181 (IC20) | 0.12 ± 0.01 | ~7 | ||
| CCRF/CEM | 50 (IC10) | 0.02 ± 0.001 | 0.004 ± 0.0003 | ~5 |
| 100 (IC20) | 0.0004 ± 0.00003 | ~50 |
Experimental Protocol: Cytotoxicity Assessment using MTT Assay[6][7]
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of HCA derivatives.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HCA derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: Rhodamine 123 Efflux Assay[8][9]
This assay is used to assess the function of ABC transporters, particularly P-glycoprotein (P-gp), and their inhibition by HCA derivatives.
Materials:
-
Cancer cell lines (e.g., Caco-2 or CEM/ADR5000 which overexpress P-gp)
-
Rhodamine 123 (a fluorescent substrate of P-gp)
-
HCA derivatives
-
Verapamil (B1683045) (a known P-gp inhibitor, as a positive control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Pre-incubate the cells with different concentrations of the HCA derivative or verapamil for a specified time (e.g., 30 minutes).
-
Add Rhodamine 123 to the wells and incubate for a further period (e.g., 1-2 hours) to allow for its uptake.
-
Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells with the lysis buffer.
-
Transfer the cell lysates to a 96-well black plate.
-
Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader (excitation ~485 nm, emission ~528 nm).
-
An increase in intracellular fluorescence in the presence of the HCA derivative indicates inhibition of the efflux pump.
Diagram 1: ABC Transporter Inhibition by HCA Derivatives
Caption: Inhibition of ABC transporters by HCA derivatives enhances chemotherapy.
Antimicrobial Activity
Derivatives of cinnamaldehyde have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. Some derivatives also interfere with essential cellular processes like cell division.
Table 2: Antimicrobial Activity of this compound Oxime [5]
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/L) |
| Staphylococcus aureus | 37.50 |
| Enterococcus hirae | >150 |
| Legionella pneumophila | 37.50 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)[11][12]
This protocol describes the broth microdilution method for determining the MIC of HCA derivatives.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
HCA derivatives
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of the HCA derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Diagram 2: Proposed Antimicrobial Mechanism of HCA Derivatives
Caption: HCA derivatives exert antimicrobial effects via multiple mechanisms.
Larvicidal Activity
Recent studies have highlighted the potent larvicidal activity of this compound and its derivatives against mosquito larvae, such as those of Aedes albopictus, the vector for dengue and Zika viruses.[6] The mechanism of action is suggested to involve the inhibition of essential enzymes like phosphatases in the insect gut, leading to cellular damage and mortality.
Table 3: Larvicidal Activity of this compound (HCA) and its Derivatives against Aedes albopictus Larvae [6]
| Compound | LC50 (ppm) after 24h |
| This compound (HCA) | 24.0 |
| Furan-3-ylmethyl cinnamate (B1238496) (2v) | 8.0 |
| (E)-allyl 3-(4-chlorophenyl)acrylate (4c) | 7.2 |
Experimental Protocol: Larvicidal Bioassay[5][13]
This protocol is based on the World Health Organization (WHO) guidelines for larvicide testing.
Materials:
-
Mosquito larvae (e.g., third or early fourth instar of Aedes albopictus)
-
HCA derivatives
-
Solvent (e.g., ethanol (B145695) or DMSO)
-
Dechlorinated water
-
Beakers or cups
-
Pipettes
Procedure:
-
Prepare a stock solution of the HCA derivative in the chosen solvent.
-
Prepare a series of dilutions of the test compound in dechlorinated water.
-
Place a specific number of larvae (e.g., 20-25) in beakers containing a defined volume of the test solution.
-
For each concentration, set up multiple replicates. Include a control group with the solvent and a negative control with only water.
-
Record the larval mortality at specified time intervals (e.g., 24 and 48 hours). Larvae are considered dead if they are immobile and do not respond to probing.
-
Calculate the percentage mortality and determine the LC50 (lethal concentration that kills 50% of the larvae) using probit analysis.
Diagram 3: Phosphatase Inhibition Pathway in Mosquito Larvae
Caption: HCA derivatives induce larvicidal effects by inhibiting phosphatases.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. Their demonstrated activities as anticancer, chemosensitizing, antimicrobial, and larvicidal agents warrant further investigation. The ability to synthesize a wide range of derivatives provides a valuable platform for structure-activity relationship studies, aiming to optimize potency and selectivity while minimizing toxicity. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to explore the full potential of this promising class of molecules. Future research should focus on in vivo efficacy studies, detailed toxicological profiling, and the elucidation of more specific molecular targets to advance these compounds towards clinical applications.
References
- 1. Beyond Competitive Inhibition: Regulation of ABC Transporters by Kinases and Protein-Protein Interactions as Potential Mechanisms of Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Laboratory and Simulated Field Bioassays to Evaluate Larvicidal Activity of Pinus densiflora Hydrodistillate, Its Constituents and Structurally Related Compounds against Aedes albopictus, Aedes aegypti and Culex pipiens pallens in Relation to Their Inhibitory Effects on Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
In Vitro Genotoxicity of alpha-Hexylcinnamaldehyde: A Technical Guide
Introduction: alpha-Hexylcinnamaldehyde (HCA) is a widely used fragrance ingredient in a variety of consumer products. As with any chemical intended for widespread human exposure, a thorough evaluation of its genotoxic potential is crucial for safety assessment. This technical guide provides an in-depth overview of the in vitro genotoxicity of HCA, summarizing available data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Executive Summary
Based on the available evidence from a battery of in vitro and in vivo studies, this compound is not considered to be genotoxic. While some in vitro assays in mammalian cells have suggested potential for chromosomal damage at high concentrations, these findings have not been substantiated in bacterial systems or in vivo studies. This suggests that any observed in vitro effects may not be biologically relevant for human health under typical exposure scenarios.
Data Presentation: Summary of In Vitro Genotoxicity Studies
The genotoxicity of this compound has been evaluated in several standard in vitro test systems. The following tables summarize the available quantitative data from key studies.
| Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for this compound |
| Study Reference: [Data synthesized from multiple sources indicating negative results] |
| Test Guideline: OECD 471 |
| Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) |
| Metabolic Activation: With and without exogenous metabolic activation system (S9 mix) |
| Concentrations Tested: Up to 5000 µ g/plate |
| Results: No significant, dose-dependent increase in the number of revertant colonies was observed in any of the tested strains, either with or without metabolic activation. A study by Di Giacomo et al. (2014) also demonstrated that HCA can inhibit the mutagenicity of known mutagens, further supporting its non-mutagenic nature in this assay.[1] |
| Conclusion: Negative |
| Table 2: In Vitro Mammalian Cell Genotoxicity Data for this compound |
| Study Type |
| Chromosomal Aberration Assay |
| In Vitro Micronucleus Test |
| Mouse Lymphoma Assay (MLA) |
Experimental Protocols
Detailed methodologies for the key in vitro genotoxicity assays are crucial for the interpretation of the data. The following sections describe the standard protocols for the Ames test, the in vitro micronucleus test, and the in vitro chromosomal aberration assay.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria. The assay is typically performed according to OECD Guideline 471.
Principle: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. These strains are unable to grow on a medium lacking the specific amino acid. A test substance that is a mutagen may cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies on the deficient medium.
Methodology:
-
Strain Selection: A standard set of bacterial strains is used to detect various types of mutations (e.g., base-pair substitutions and frameshift mutations).
-
Metabolic Activation: The test is performed both in the absence and presence of an exogenous metabolic activation system (S9 fraction from induced rat liver), to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to a range of concentrations of the test substance, along with positive and negative controls.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Incubation: The plates are incubated for 48-72 hours to allow for the growth of revertant colonies.
-
Data Analysis: The number of revertant colonies is counted for each concentration and compared to the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants.
In Vitro Mammalian Cell Micronucleus Test
The in vitro micronucleus test is used to detect the potential of a substance to induce chromosomal damage in mammalian cells. The assay is generally conducted following OECD Guideline 487.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indication of chromosomal damage.
Methodology:
-
Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured in vitro.
-
Exposure: The cells are exposed to various concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by microscopic examination of a large number of cells (typically at least 2000 binucleated cells per concentration).
-
Data Analysis: The results are statistically analyzed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
In Vitro Mammalian Chromosomal Aberration Test
This assay assesses the ability of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells, as outlined in OECD Guideline 473.
Principle: Chromosomal aberrations are changes in the normal structure of chromosomes and can include breaks, deletions, and rearrangements. These aberrations are visible by microscopy when the cells are in the metaphase stage of cell division.
Methodology:
-
Cell Culture and Exposure: Similar to the micronucleus test, cultured mammalian cells are exposed to the test substance with and without metabolic activation.
-
Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the cultures to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and spread the chromosomes, fixed, and dropped onto microscope slides.
-
Staining and Analysis: The chromosome preparations are stained, and a predetermined number of metaphase spreads (e.g., 100-200 per concentration) are analyzed under a microscope for the presence of structural chromosomal aberrations.
-
Data Analysis: The percentage of cells with aberrations and the number and type of aberrations per cell are recorded and statistically compared to the control groups.
Visualizations
The following diagrams illustrate the workflows of the key in vitro genotoxicity assays described above.
Bacterial Reverse Mutation (Ames) Test Workflow.
In Vitro Mammalian Cell Micronucleus Test Workflow.
In Vitro Chromosomal Aberration Test Workflow.
Conclusion
References
Metabolic Fate of alpha-Hexylcinnamaldehyde in Mammalian Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Hexylcinnamaldehyde (HCA) is a widely used fragrance ingredient in a variety of consumer products. As a derivative of cinnamaldehyde (B126680), its metabolic fate in mammalian systems is of significant interest for safety and risk assessment. This technical guide provides an in-depth overview of the known metabolic pathways of HCA, drawing upon data from related compounds where specific information for HCA is limited. This document summarizes key metabolic transformations, presents available quantitative data, and outlines detailed experimental protocols for studying its biotransformation.
Core Metabolic Pathways
The metabolism of this compound in mammalian systems is understood to proceed through a series of enzymatic reactions, primarily occurring in the liver. The metabolic pathway is largely inferred from studies on cinnamaldehyde and other α-alkyl substituted cinnamaldehydes.[1][2] The key metabolic transformations involve oxidation of the aldehyde group, followed by side-chain degradation via beta-oxidation, and subsequent conjugation for excretion.
The primary metabolic pathway consists of the following key steps:
-
Oxidation to Carboxylic Acid: The aldehyde group of HCA is oxidized to a carboxylic acid, forming alpha-hexylcinnamic acid. This reaction is likely catalyzed by aldehyde dehydrogenases (ALDHs).[1]
-
Beta-Oxidation of the Hexyl Side Chain: The α-hexyl side chain of alpha-hexylcinnamic acid undergoes successive rounds of beta-oxidation. This process sequentially removes two-carbon units in the form of acetyl-CoA.
-
Formation of Benzoic Acid: The beta-oxidation cascade ultimately leads to the formation of benzoic acid.
-
Glycine (B1666218) Conjugation: Benzoic acid is then conjugated with the amino acid glycine to form hippuric acid. This is a common detoxification pathway for aromatic carboxylic acids.
-
Excretion: Hippuric acid, being more water-soluble, is readily excreted in the urine.[1][2]
It is important to note that the presence of the α-hexyl substituent does not appear to fundamentally alter the principal metabolic detoxification pathway observed for cinnamyl derivatives.[1]
Metabolic Pathway of this compound
Quantitative Metabolic Data
Specific quantitative data on the metabolism of this compound is limited in the publicly available literature. However, an in vitro study on human skin absorption provides some quantitative insights into its permeation and metabolism within the skin.
Table 1: In Vitro Human Skin Absorption and Metabolism of this compound
| Parameter | Value | Experimental Conditions | Reference |
| Mean Absorbed Dose | 9.54% of applied dose | Finite dose, 24-hour exposure | [3] |
| Metabolites Detected in Receptor Phase | α-Hexylcinnamic Alcohol, α-Hexylcinnamic Acid | HPLC-UV analysis | [3] |
Due to the scarcity of data for HCA, the following table presents pharmacokinetic data for the structurally related parent compound, cinnamaldehyde, in rats. This information provides a valuable reference point for understanding the likely in vivo behavior of HCA, although direct extrapolation should be done with caution.
Table 2: Pharmacokinetic Parameters of Cinnamaldehyde in F344 Rats (for reference)
| Parameter | Value | Route of Administration | Reference |
| Biological Half-life | 1.7 hours | Intravenous | [4] |
| Oral Bioavailability | < 20% | Gavage (250 and 500 mg/kg) | [4] |
| Major Urinary Metabolite | Hippuric Acid | Oral | [4] |
| Time to Maximum Excretion Rate | 8 hours | Gavage | [4] |
Experimental Protocols
Detailed experimental protocols for investigating the metabolism of this compound are crucial for generating robust and reproducible data. The following sections outline methodologies for key in vitro experiments.
Experimental Workflow for In Vitro Metabolism Studies
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound in human liver microsomes.
Materials:
-
This compound (HCA)
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Acetonitrile (B52724) (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of HCA (e.g., 1 mM in DMSO).
-
Dilute the human liver microsomes to a working concentration (e.g., 1 mg/mL) in cold potassium phosphate buffer.
-
Prepare the NADPH solution (e.g., 10 mM).
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5-10 minutes.
-
Add HCA working solution to the microsomal suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
-
Initiate the reaction by adding the NADPH solution to a final concentration of 1 mM.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of HCA at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of HCA remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Protocol 2: Metabolite Identification of this compound using Human Hepatocytes
Objective: To identify the major metabolites of this compound formed in human hepatocytes.
Materials:
-
This compound (HCA)
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
Acetonitrile (ACN)
-
Multi-well plates (e.g., 24-well)
-
Incubator (37°C, 5% CO2)
-
High-resolution LC-MS/MS system
Procedure:
-
Hepatocyte Plating and Acclimation:
-
Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol.
-
Allow the cells to acclimate in the incubator for a specified period (e.g., 4-24 hours).
-
-
Incubation with HCA:
-
Prepare a working solution of HCA in the incubation medium.
-
Remove the medium from the hepatocytes and add the HCA-containing medium (e.g., final concentration of 10 µM).
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere.
-
-
Sample Collection:
-
At a designated time point (e.g., 24 hours), collect the incubation medium.
-
The cells can also be lysed to analyze intracellular metabolites.
-
-
Sample Preparation:
-
Add cold acetonitrile to the collected medium to precipitate proteins.
-
Centrifuge the samples and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer to obtain accurate mass measurements of potential metabolites.
-
Perform MS/MS fragmentation to elucidate the structures of the detected metabolites.
-
-
Data Analysis:
-
Compare the mass spectra of the samples from HCA-treated and control (vehicle-treated) hepatocytes to identify unique peaks corresponding to metabolites.
-
Propose metabolite structures based on the accurate mass and fragmentation patterns, considering expected biotransformations (e.g., oxidation, conjugation).
-
Conclusion
The metabolic pathways of this compound in mammalian systems are primarily characterized by oxidation of the aldehyde, beta-oxidation of the alkyl side chain, and subsequent glycine conjugation, leading to the formation of hippuric acid for urinary excretion. While specific quantitative data for HCA remains limited, the established metabolic profile of cinnamaldehyde provides a strong basis for understanding its biotransformation. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further studies to generate specific quantitative data for HCA, which is essential for a comprehensive safety and risk assessment of this widely used fragrance ingredient. Future research should focus on obtaining precise enzyme kinetics and in vivo metabolite profiling to further refine our understanding of HCA's metabolic fate.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Technology for the production α-hexyl cinnamaldehyde via green catalytic route | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. Measurement of kinetic parameters for biotransformation of polycyclic aromatic hydrocarbons by trout liver S9 fractions: Implications for bioaccumulation assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Historical and Technical Review of alpha-Hexylcinnamaldehyde in Scientific Literature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Hexylcinnamaldehyde (HCA), a synthetic aromatic aldehyde, has been a cornerstone of the fragrance industry for much of the 20th century. Valued for its characteristic jasmine-like floral scent, HCA is a common ingredient in a vast array of consumer products, including perfumes, cosmetics, soaps, and detergents.[1] While it can be found naturally in the essential oil of chamomile, the vast majority of HCA used commercially is synthesized.[1][2] This review provides a comprehensive historical and technical overview of HCA, detailing its synthesis, toxicological profile, and the experimental protocols used for its evaluation.
Chemical and Physical Properties
This compound is a pale yellow liquid with a mild, sweet, and floral odor that becomes more pronounced upon dilution.[3] It is practically insoluble in water but soluble in alcohols and oils. The commercial product is often stabilized with antioxidants like 2,6-di-tert-butyl-4-methoxyphenol.[1][4]
Historical Perspective and Industrial Application
Synthesis of this compound
The primary industrial synthesis of this compound is achieved through a base-catalyzed crossed-aldol condensation of benzaldehyde (B42025) and octanal (B89490).[4] This reaction is a classic example of carbon-carbon bond formation in organic chemistry.
Experimental Protocol: Synthesis of this compound
A typical laboratory-scale synthesis involves the slow addition of octanal to a mixture of benzaldehyde and a basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, often in a solvent like ethanol. The reaction mixture is stirred at a controlled temperature until the condensation is complete. The resulting product is then neutralized, washed to remove the catalyst and unreacted starting materials, and purified by vacuum distillation.
Toxicological Profile
The safety of this compound has been extensively studied, with a focus on its potential for skin sensitization.
Acute Toxicity
HCA exhibits low acute toxicity. The oral LD50 in rats is reported to be 3100 mg/kg, and the dermal LD50 in rabbits is greater than 3000 mg/kg.[6]
| Toxicity Data for this compound | |
| Parameter | Value |
| Acute Oral LD50 (Rat) | 3100 mg/kg[6] |
| Acute Dermal LD50 (Rabbit) | > 3000 mg/kg |
| Skin Sensitization (Human Patch Test) | ~0.1% incidence of contact allergy[4] |
| Skin Irritation (Rabbit) | Moderate to Severe[6] |
Skin Sensitization and Irritation
This compound is recognized as a skin sensitizer (B1316253), though it is generally considered to be of weak to moderate potency.[7] It is a well-documented contact allergen in humans, although the incidence of sensitization in the general population is low, with patch tests indicating approximately 0.1% of individuals may be susceptible.[4] Due to its known sensitizing potential, HCA is often used as a positive control in predictive toxicology assays like the Local Lymph Node Assay (LLNA).
Reproductive and Developmental Toxicity
Studies on the reproductive and developmental toxicity of HCA have not indicated significant adverse effects at doses relevant to human exposure. A screening study in rats found a No-Observed-Adverse-Effect Level (NOAEL) of ≥ 100 mg/kg/day for both reproductive and developmental toxicity.[8]
Metabolism
Upon dermal absorption or ingestion, this compound is metabolized in a manner similar to other cinnamyl derivatives. The primary metabolic pathway involves oxidation of the aldehyde group to a carboxylic acid, followed by beta-oxidation of the hexyl side chain. The resulting metabolites are then conjugated, primarily with glycine, and excreted in the urine.[6]
Experimental Protocols for Safety Assessment
Local Lymph Node Assay (LLNA)
The LLNA is a widely used in vivo method for assessing the skin sensitization potential of chemicals. This compound is frequently used as a positive control in this assay.
Methodology:
-
Animal Model: Typically, female CBA/J or BALB/c mice are used.
-
Dose Preparation: The test substance and HCA (as a positive control, often at 25% in a vehicle like acetone (B3395972) and olive oil) are prepared at various concentrations.
-
Application: A defined volume of the test substance, positive control, or vehicle control is applied to the dorsal surface of each ear of the mice for three consecutive days.
-
Proliferation Measurement: On day 5, mice are injected with a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative (e.g., BrdU).
-
Lymph Node Excision: On day 6, the draining auricular lymph nodes are excised.
-
Cell Proliferation Assessment: The incorporation of the labeled nucleoside into the DNA of proliferating lymphocytes is measured. For radiolabeled compounds, this is done by scintillation counting. For non-radioactive methods, an ELISA-based approach is used.
-
Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in the treated group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result, indicating sensitization potential.[9]
Human Repeated Insult Patch Test (HRIPT)
The HRIPT is used to assess the potential of a substance to induce contact sensitization in humans.
Methodology:
-
Induction Phase: A patch containing the test material at a specific concentration in a suitable vehicle is applied to the skin of human volunteers (typically on the back) for 24-48 hours. This is repeated nine times over a three-week period at the same application site.[10]
-
Rest Phase: A two-week period with no application follows the induction phase.
-
Challenge Phase: A challenge patch with the test material is applied to a naive skin site (a site not previously exposed).
-
Evaluation: The challenge site is observed for signs of a dermal reaction (e.g., erythema, edema) at 24, 48, and 72 hours after patch removal. A reaction at the challenge site is indicative of induced sensitization.[10]
Environmental Fate and Ecotoxicity
This compound is classified as harmful to aquatic life with long-lasting effects.[8][11] Due to its low water solubility and moderate octanol-water partition coefficient, it has the potential to adsorb to sediment and bioaccumulate in aquatic organisms. Care should be taken to prevent its release into the environment.[11]
Conclusion
This compound has a long history as a valuable and widely used fragrance ingredient. Its synthesis via aldol (B89426) condensation is a well-established industrial process. While it possesses a pleasant and popular scent, its potential as a skin sensitizer necessitates careful risk assessment and management in its application in consumer products. The toxicological profile of HCA is well-characterized, and standardized experimental protocols, such as the LLNA and HRIPT, are crucial for evaluating its safety. Future research may focus on the development of alternative fragrance molecules with similar olfactory properties but with a reduced potential for skin sensitization, as well as further understanding its environmental impact.
References
- 1. HEXYL CINNAMALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 2. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]
- 5. alpha-hexyl cinnamaldehyde, 101-86-0 [thegoodscentscompany.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 8. johndwalsh.com [johndwalsh.com]
- 9. Local Lymph Node Assay | ENvironmental inFOrmation [enfo.hu]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. The Good Scents Company safety data sheet for alpha- hexyl cinnamaldehyde [thegoodscentscompany.com]
Methodological & Application
Application Note: Quantification of alpha-Hexylcinnamaldehyde in Cosmetics using High-Performance Liquid Chromatography (HPLC)
Introduction
Alpha-Hexylcinnamaldehyde (HCA) is a widely used fragrance ingredient in a variety of cosmetic products, imparting a characteristic jasmine-like floral scent.[1][2] While generally considered safe for use in cosmetics, it is also recognized as a potential skin sensitizer (B1316253) in some individuals.[3] Therefore, accurate quantification of HCA in cosmetic formulations is crucial for regulatory compliance and to ensure consumer safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in cosmetic products.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The cosmetic sample is first subjected to an extraction procedure to isolate the this compound from the sample matrix. The extract is then injected into an HPLC system. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The concentration of HCA is determined by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocols
1. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringes and syringe filters (0.45 µm)
-
Ultrasonic bath
-
Centrifuge
-
-
Reagents:
-
This compound analytical standard (≥98.5% purity)[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Ethanol (B145695) (analytical grade)
-
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution and make up to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct a calibration curve.
3. Sample Preparation
The sample preparation method may need to be optimized depending on the cosmetic matrix (e.g., cream, lotion, perfume).
-
For Creams and Lotions (Emulsions):
-
Accurately weigh about 1 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 10 mL of ethanol and vortex for 2 minutes to disperse the sample.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Perfumes and Alcoholic Solutions:
-
Accurately weigh approximately 0.5 g of the perfume sample into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
4. HPLC Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization for specific instruments and columns.
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis or DAD |
| Detection Wavelength | 282 nm |
| Run Time | 10 minutes |
Data Presentation
Table 1: Method Validation Parameters
The performance of the HPLC method should be validated according to ICH guidelines.[5][6] Typical validation parameters are summarized below.
| Parameter | Typical Specification |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery %) | 98 - 102% |
| Precision (RSD %) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time (RT) | Approximately 7-8 minutes |
Note: These values are illustrative and should be determined experimentally during method validation.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in cosmetics.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Hexyl Cinnamal | Hexyl cinnamic aldehyde | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 3. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]
- 4. a-Hexylcinnamaldehyde analytical standard 101-86-0 [sigmaaldrich.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamo… [ouci.dntb.gov.ua]
Application Notes and Protocols: α-Hexylcinnamaldehyde in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Hexylcinnamaldehyde (HCA), a synthetic aromatic compound also found naturally in chamomile essential oil, is widely utilized in the fragrance industry for its pleasant jasmine-like floral scent.[1][2] In the field of dermatological research, its primary and most extensively documented application is as a moderate skin sensitizer (B1316253).[3][4] Consequently, HCA frequently serves as a positive control in both in vivo and in vitro assays designed to evaluate the skin sensitization potential of new chemical entities.[5][6]
While some literature alludes to potential antioxidant and anti-inflammatory properties, robust experimental data and detailed protocols for these applications in skin cells are sparse.[7] Much of the research on anti-inflammatory and antioxidant mechanisms, particularly involving the Nrf2 and NF-κB signaling pathways, has been conducted on its parent compound, cinnamaldehyde (B126680).[8][9] Therefore, these application notes will focus on the established use of HCA in skin sensitization studies, providing relevant data and protocols.
Physicochemical Properties
| Property | Value | Reference(s) |
| Synonyms | Hexyl cinnamal, 2-(Phenylmethylidene)octanal | [2] |
| CAS Number | 101-86-0 | [2] |
| Molecular Formula | C₁₅H₂₀O | [2] |
| Molar Mass | 216.324 g·mol⁻¹ | [2] |
| Appearance | Pale yellow to yellow liquid/solid | [2] |
| Solubility | Nearly insoluble in water; soluble in oils | [2] |
Core Application: Skin Sensitization Research
HCA is classified as a moderate skin sensitizer, meaning it can elicit an allergic contact dermatitis response upon repeated exposure in susceptible individuals.[3][4] This property makes it a reliable positive control for validating and calibrating toxicological assays.
Quantitative Data Summary
The following table summarizes key quantitative data related to the skin sensitization potential of α-Hexylcinnamaldehyde.
| Assay Type | Model System | Endpoint | Value | Reference(s) |
| Local Lymph Node Assay (LLNA) | CBA/Ca Mice | EC3¹ | 6.6–11.5% | |
| Human Repeat Insult Patch Test (HRIPT) | Human Volunteers | Induction Concentration | 20% (in 3:1 ethanol:diethylphthalate) | |
| Guinea Pig Maximisation Test (GPMT) | Hartley-derived Guinea Pigs | Induction Concentration | 20% (in acetone) | |
| In vitro Skin Absorption | Human Epidermal Membranes | Total Absorbed Dose (24h, unoccluded) | 4.51% ± 0.80% | [10] |
¹EC3 (Estimated Concentration for a 3-fold stimulation index) is a measure of the sensitizing potency of a substance.
Experimental Protocols
Protocol 1: In Vitro Keratinocyte Activation Assay (e.g., HaCaT Cell Line)
This protocol is a representative methodology for assessing the sensitizing potential of a test compound, using HCA as a positive control. It is based on the principle that skin sensitizers induce cellular stress pathways in keratinocytes.[3]
Objective: To measure the induction of stress-response genes (e.g., HMOX1) in human keratinocytes following exposure to a test compound, with HCA as a positive control.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
α-Hexylcinnamaldehyde (HCA), ≥95% purity
-
Test compound
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Methodology:
-
Cell Culture:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Subculture cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
Seed HaCaT cells into 12-well plates at a density of 1 x 10⁵ cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Exposure:
-
Prepare stock solutions of HCA and the test compound in DMSO.
-
Prepare final treatment concentrations by diluting stock solutions in culture medium. Ensure the final DMSO concentration does not exceed 0.5% (v/v) in all wells, including the vehicle control.
-
A typical concentration range for HCA as a positive control is 50-200 µM.
-
Remove the old medium from the cells and add 1 mL of the prepared treatment media to the respective wells (Vehicle Control, Positive Control, Test Compound).
-
Incubate the plates for 6-24 hours at 37°C and 5% CO₂.
-
-
RNA Extraction and qRT-PCR:
-
After incubation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of target genes (e.g., HMOX1) and a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the fold change in gene expression for each treatment group relative to the vehicle control using the ΔΔCt method.
-
A significant upregulation of HMOX1 by the test compound, similar to or greater than that induced by HCA, suggests a potential for skin sensitization.
-
Visualizations: Signaling Pathways and Workflows
The primary mechanism by which haptens like HCA induce skin sensitization involves their interaction with skin proteins and subsequent activation of the immune system. A key initiating event in keratinocytes is the activation of the Keap1-Nrf2 oxidative stress response pathway.
Caption: Hapten-induced skin sensitization pathway.
Caption: Workflow for in vitro keratinocyte activation assay.
Concluding Remarks
The current body of scientific literature firmly establishes α-Hexylcinnamaldehyde as a valuable tool in dermatological research, specifically for the study of skin sensitization. Its consistent performance as a moderate sensitizer makes it an ideal positive control for validating new in vitro and in vivo models aimed at replacing or reducing animal testing.
Researchers and drug development professionals should exercise caution when extrapolating data from cinnamaldehyde to HCA regarding other biological activities such as anti-inflammation or antioxidation. While HCA is a derivative, its larger hexyl group can significantly alter its interaction with biological targets. Future research is needed to elucidate the specific effects of HCA on other dermatological endpoints beyond sensitization and to develop validated protocols for such investigations.
References
- 1. The Good Scents Company safety data sheet for alpha- hexyl cinnamaldehyde [thegoodscentscompany.com]
- 2. Activation of Nrf2 in keratinocytes causes chloracne (MADISH)-like skin disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Survey of chemical substances in consumer products, 69. – Survey of liquid hand soaps, including health and environmental assessments – 6 Health assessment [www2.mst.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cinnamaldehyde inhibits psoriasis‑like inflammation by suppressing proliferation and inflammatory response of keratinocytes via inhibition of NF‑κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cinnamaldehyde inhibits the tumor necrosis factor-alpha-induced expression of cell adhesion molecules in endothelial cells by suppressing NF-kappaB activation: effects upon IkappaB and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
In Vitro Skin Sensitization Testing Protocol for alpha-Hexylcinnamaldehyde: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Hexylcinnamaldehyde (HCA) is a widely used fragrance ingredient classified as a weak skin sensitizer (B1316253). Accurate assessment of the skin sensitization potential of chemicals like HCA is crucial for consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the in vitro assessment of HCA's skin sensitization potential using a battery of three validated non-animal test methods: the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT). These methods, recognized by the Organisation for Economic Co-operation and Development (OECD), evaluate key events in the Adverse Outcome Pathway (AOP) for skin sensitization.
Adverse Outcome Pathway for Skin Sensitization
The AOP for skin sensitization outlines the cascade of biological events from the initial molecular interaction to the adverse health effect. The in vitro tests described herein address the first three key events:
-
Molecular Initiating Event (MIE): Covalent binding of the chemical (hapten) to skin proteins. This is assessed by the Direct Peptide Reactivity Assay (DPRA) .
-
Keratinocyte Activation: Induction of inflammatory responses and cytoprotective gene pathways in keratinocytes. This is evaluated by the KeratinoSens™ assay.
-
Dendritic Cell Activation: Maturation and activation of dendritic cells, which are key antigen-presenting cells. This is measured by the human Cell Line Activation Test (h-CLAT) .
Data Presentation: In Vitro Skin Sensitization Profile of this compound
The following table summarizes the expected quantitative data for this compound across the three in vitro assays. HCA is known to be a weak sensitizer and can produce borderline or negative results in some in vitro assays.
| Assay | Key Event Addressed | Parameter Measured | This compound Result | Interpretation |
| DPRA (OECD TG 442C) | Molecular Initiating Event: Protein Reactivity | Cysteine Peptide Depletion (%) | Low to moderate depletion | Weak reactivity |
| Lysine (B10760008) Peptide Depletion (%) | Low to no depletion | Minimal reactivity | ||
| KeratinoSens™ (OECD TG 442D) | Keratinocyte Activation | EC1.5 (µM) | > 1000 (or high µM value) | Negative or weak activator |
| Imax (fold induction) | < 1.5 | No significant gene induction | ||
| h-CLAT (OECD TG 442E) | Dendritic Cell Activation | CD86 RFI (%) | < 150 | Negative |
| CD54 RFI (%) | < 200 | Negative |
Note: The specific values for this compound can vary between laboratories. The data presented here are representative of its classification as a weak/borderline sensitizer.
Experimental Protocols
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
This in chemico assay assesses the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins.
Materials:
-
This compound (HCA)
-
Acetonitrile (ACN)
-
Cysteine-containing peptide (Ac-RFAACAA-COOH)
-
Lysine-containing peptide (Ac-RFAAKAA-COOH)
-
Phosphate (B84403) buffer (pH 7.5)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 10.2)
-
HPLC system with UV detector
Procedure:
-
Preparation of Solutions:
-
Prepare a 100 mM solution of HCA in acetonitrile.
-
Prepare a 0.667 mM solution of the cysteine peptide in phosphate buffer.
-
Prepare a 0.667 mM solution of the lysine peptide in ammonium acetate buffer.
-
-
Incubation:
-
For the cysteine peptide reaction, mix the HCA solution with the cysteine peptide solution in a 1:10 molar ratio (chemical to peptide).
-
For the lysine peptide reaction, mix the HCA solution with the lysine peptide solution in a 1:50 molar ratio.
-
Include reference controls containing the peptides and solvent (acetonitrile) without the test chemical.
-
Incubate all samples for 24 ± 1 hours at 25 ± 1°C in the dark.
-
-
Analysis:
-
Following incubation, analyze the samples by HPLC with UV detection at 220 nm.
-
Determine the peak area of the remaining unreacted cysteine and lysine peptides.
-
-
Data Interpretation:
-
Calculate the percentage of peptide depletion for both cysteine and lysine relative to the reference controls.
-
The mean cysteine and lysine depletion is used to classify the reactivity of the chemical. A mean depletion of ≥ 6.38% is generally considered reactive.
-
KeratinoSens™ Assay - OECD TG 442D
This in vitro assay uses a human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of an antioxidant response element (ARE). It measures the ability of a chemical to induce the Keap1-Nrf2-ARE signaling pathway.
Materials:
-
This compound (HCA)
-
KeratinoSens™ cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Luciferase substrate
-
96-well plates
-
Luminometer
Procedure:
-
Cell Culture:
-
Culture KeratinoSens™ cells in DMEM supplemented with 10% FBS.
-
Seed the cells into 96-well plates and incubate for 24 hours.
-
-
Chemical Exposure:
-
Prepare a series of dilutions of HCA in DMSO. The final concentration in the wells should typically range from 0.98 to 2000 µM.
-
Expose the cells to the HCA dilutions for 48 hours. Include a solvent control (DMSO) and a positive control (e.g., cinnamaldehyde).
-
-
Luminometry:
-
After incubation, lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Cytotoxicity Assessment:
-
In a parallel plate, assess cell viability using an appropriate method (e.g., MTT assay) to ensure that the observed luciferase induction is not due to cytotoxicity.
-
-
Data Interpretation:
-
Calculate the fold induction of luciferase activity relative to the solvent control.
-
Determine the EC1.5 value, which is the concentration of HCA that causes a 1.5-fold induction of luciferase activity.
-
A chemical is classified as a sensitizer if the EC1.5 is below 1000 µM and the maximum fold induction (Imax) is ≥ 1.5 in at least two of three replicate runs, at a concentration where cell viability is >70%.
-
Application Notes and Protocols for Topical Delivery Studies of alpha-Hexylcinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Hexylcinnamaldehyde (HCA) is a widely used fragrance ingredient in cosmetic and personal care products, characterized by its pleasant jasmine-like floral scent.[1] Chemically, it is a lipophilic aldehyde, rendering it practically insoluble in water but soluble in oils and alcohols.[2][3] While generally considered safe, HCA has been identified as a potential skin sensitizer, capable of inducing allergic contact dermatitis in susceptible individuals.[4][5] This necessitates a thorough understanding of its skin penetration and potential immunological effects.
These application notes provide a comprehensive guide to the formulation of this compound for topical delivery studies. The focus is on developing a stable and effective nanoemulsion-based formulation to facilitate consistent and reproducible in vitro skin permeation testing. This document outlines detailed protocols for formulation preparation, characterization, stability testing, and in vitro skin permeation studies using Franz diffusion cells.
Formulation Strategy: Nanoemulsion-Based Hydrogel
For lipophilic compounds like HCA, oil-in-water (O/W) nanoemulsions are an excellent formulation strategy. Nanoemulsions are kinetically stable, translucent dispersions of oil droplets in water with droplet sizes typically in the range of 20-200 nm.[6] Their small droplet size provides a large surface area, which can enhance the solubility and skin penetration of the active ingredient.[6]
To improve the applicability and residence time on the skin, the HCA-loaded nanoemulsion can be incorporated into a hydrogel matrix to form a nanoemulsion-based hydrogel (or nanoemulgel). This approach combines the penetration-enhancing effects of the nanoemulsion with the favorable rheological properties of a gel.
Key Components of the Formulation:
-
Active Pharmaceutical Ingredient (API): this compound (HCA)
-
Oil Phase: To solubilize the lipophilic HCA. Isopropyl myristate is a suitable choice due to its known solubilizing capacity for HCA and its common use in topical formulations.
-
Surfactant: To reduce the interfacial tension between the oil and water phases and stabilize the nano-sized droplets. A non-ionic surfactant like Tween 80 (Polysorbate 80) is a common and effective choice.
-
Co-surfactant: To further reduce interfacial tension and improve the flexibility of the surfactant film. Propylene (B89431) glycol is a suitable option that also acts as a humectant.
-
Aqueous Phase: Purified water.
-
Gelling Agent: To form the hydrogel base. Carbopol® 940 is a widely used gelling agent that provides a clear and viscous gel.
-
Neutralizing Agent: To adjust the pH and induce gelation of the Carbopol. Triethanolamine (B1662121) (TEA) is commonly used for this purpose.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O | [3] |
| Molecular Weight | 216.32 g/mol | [3] |
| Appearance | Pale yellow to yellow liquid/solid | [3][7] |
| Odor | Jasmine-like, floral | [2] |
| Solubility in Water | ~2.75 mg/L | [3] |
| Solubility in Isopropyl Myristate | 306.2 g/L | [8][9] |
| Density | ~0.95 g/mL | [3] |
Representative Nanoemulsion Formulation and Characterization
The following table presents a representative formulation for an HCA-loaded nanoemulsion and its expected physicochemical characteristics. This is an illustrative example based on typical concentrations found in the literature for similar lipophilic compounds.
| Component | Concentration (% w/w) |
| This compound | 1.0 |
| Isopropyl Myristate | 10.0 |
| Tween 80 | 15.0 |
| Propylene Glycol | 5.0 |
| Purified Water | q.s. to 100 |
| Characterization Parameter | Expected Value |
| Droplet Size (Z-average) | 100 - 150 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -15 to -30 mV |
| pH | 5.5 - 6.5 |
| Appearance | Translucent liquid |
Representative In Vitro Skin Permeation Data
The following table illustrates expected results from an in vitro skin permeation study comparing the HCA nanoemulgel with a simple HCA solution in propylene glycol.
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Cumulative Amount Permeated at 24h (µg/cm²) |
| HCA Nanoemulgel (1%) | 4.5 ± 0.5 | 4.5 ± 0.5 | 108 ± 12 |
| HCA in Propylene Glycol (1%) | 1.2 ± 0.2 | 1.2 ± 0.2 | 28.8 ± 4.8 |
Experimental Protocols
Protocol for Preparation of HCA-Loaded Nanoemulsion
Materials:
-
This compound
-
Isopropyl myristate
-
Tween 80
-
Propylene glycol
-
Purified water
-
Magnetic stirrer and stir bar
-
High-shear homogenizer or ultrasonicator
Procedure:
-
Prepare the Oil Phase: In a beaker, accurately weigh the required amounts of this compound and isopropyl myristate. Mix until the HCA is completely dissolved.
-
Prepare the Aqueous Phase: In a separate beaker, accurately weigh the Tween 80, propylene glycol, and purified water.
-
Form a Coarse Emulsion: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase drop by drop. Continue stirring for 15-20 minutes to form a coarse pre-emulsion.
-
Reduce Droplet Size: Homogenize the coarse emulsion using a high-shear homogenizer at 10,000 rpm for 10 minutes or an ultrasonicator to achieve the desired nano-sized droplets.
-
Characterize the Nanoemulsion: Analyze the formulation for droplet size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
Protocol for Preparation of HCA-Loaded Nanoemulgel
Materials:
-
HCA-loaded nanoemulsion (from Protocol 4.1)
-
Carbopol® 940
-
Triethanolamine (TEA)
-
Purified water
-
Mechanical stirrer
Procedure:
-
Disperse the Gelling Agent: Slowly disperse the required amount of Carbopol® 940 (e.g., 1% w/w) into the prepared HCA-loaded nanoemulsion under constant stirring with a mechanical stirrer. Avoid clump formation.
-
Allow for Hydration: Continue stirring until the Carbopol is fully hydrated and the dispersion is free of lumps. This may take 1-2 hours.
-
Neutralize to Form the Gel: Slowly add triethanolamine dropwise while stirring until a clear, viscous gel is formed and the pH is in the desired range (typically 5.5-6.5).
-
Final Mixing: Continue gentle mixing for another 10 minutes to ensure homogeneity.
-
Characterize the Nanoemulgel: Evaluate the final formulation for pH, viscosity, and drug content.
Protocol for In Vitro Skin Permeation Study
This protocol is based on the use of vertical Franz diffusion cells.[10][11]
Materials and Equipment:
-
Franz diffusion cells with a known diffusion area
-
Excised human or animal (e.g., porcine ear) skin
-
HCA-loaded nanoemulgel
-
Receptor medium: Phosphate buffered saline (PBS) pH 7.4 with a suitable solubilizing agent for HCA (e.g., 20-40% ethanol (B145695) or 2% SDS) to maintain sink conditions.
-
Magnetic stirrer plate with small magnetic stir bars for the receptor chambers
-
Water bath or heating block to maintain the temperature at 32 ± 1°C
-
Syringes and needles for sampling
-
HPLC or GC for quantification of HCA
Procedure:
-
Skin Preparation: Thaw frozen skin at room temperature. Carefully remove any subcutaneous fat. Cut the skin into pieces large enough to fit between the donor and receptor compartments of the Franz cells.
-
Franz Cell Assembly:
-
Fill the receptor compartment with degassed receptor medium, ensuring no air bubbles are trapped underneath the skin.
-
Place a small magnetic stir bar in the receptor compartment.
-
Mount the skin piece on the receptor compartment with the stratum corneum side facing up towards the donor compartment.
-
Clamp the donor and receptor compartments together.
-
-
Equilibration: Place the assembled Franz cells in the heating block/water bath set to 32°C and allow the system to equilibrate for at least 30 minutes. Ensure the receptor medium is stirring at a constant rate (e.g., 600 rpm).
-
Sample Application: Accurately apply a finite dose (e.g., 10 mg/cm²) of the HCA nanoemulgel to the skin surface in the donor compartment.
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the sampling arm of the receptor compartment.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis: Analyze the concentration of HCA in the collected samples using a validated HPLC or GC method.
-
Data Analysis:
-
Calculate the cumulative amount of HCA permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C₀ (where C₀ is the initial concentration of HCA in the donor formulation).
-
Protocol for Stability Testing
This protocol is based on the ICH Q1A(R2) guidelines for stability testing.[9][12]
Procedure:
-
Sample Packaging: Store the HCA nanoemulgel in inert, airtight containers that are representative of the proposed final packaging.
-
Storage Conditions: Place the samples in stability chambers maintained at the following conditions:
-
Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 3, and 6 months.[9]
-
-
Parameters to be Tested:
-
Physical appearance: Color, clarity, homogeneity, and phase separation.
-
pH
-
Viscosity
-
Drug content (Assay): Quantification of HCA.
-
Droplet size and PDI (for the nanoemulsion before incorporation into the gel, if stored separately, or after extraction from the gel if feasible).
-
-
Evaluation: Analyze the data for any significant changes from the initial values over the testing period.
Visualization of Pathways and Workflows
Signaling Pathway of Allergic Contact Dermatitis (ACD)
Caption: Allergic contact dermatitis sensitization pathway.
Experimental Workflow for Formulation and Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Langerhans cells protect from allergic contact dermatitis in mice by tolerizing CD8+ T cells and activating Foxp3+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Skin as a Route of Allergen Exposure: Part I. Immune Components and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. agriculture.basf.com [agriculture.basf.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scent.vn [scent.vn]
- 9. scent.vn [scent.vn]
- 10. Cytokines and Chemokines in Irritant Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragrances as a trigger of immune responses in different environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Hexylcinnamaldehyde: A Potential Ligand in Receptor Binding and Functional Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Hexylcinnamaldehyde (HCA) is a widely used synthetic fragrance ingredient characterized by its floral, jasmine-like scent. Structurally, it is a derivative of cinnamaldehyde (B126680) with a hexyl group attached to the alpha-carbon. While its primary application is in the cosmetics and fragrance industry, emerging research suggests that HCA and its structural analogs may interact with several protein targets of pharmacological interest. This document provides an overview of the potential applications of HCA as a ligand in receptor binding and functional assays, focusing on Transient Receptor Potential Ankyrin 1 (TRPA1) channels, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), Olfactory Receptors (ORs), and ATP-binding cassette (ABC) transporters. Detailed protocols for relevant assays are provided to facilitate further investigation into the bioactivity of this compound.
Potential Receptor Targets and Biological Activity
While direct quantitative binding data for this compound is limited in the public domain, studies on its structural analog, cinnamaldehyde, and qualitative assessments of HCA provide strong rationale for its investigation as a ligand for several receptor types.
Transient Receptor Potential Ankyrin 1 (TRPA1) Channel
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)
PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a key regulator of adipogenesis, glucose homeostasis, and inflammation. Some studies have indicated that cinnamaldehyde can modulate PPARγ signaling pathways, suggesting that HCA may also possess activity at this receptor.[4]
Olfactory Receptors (ORs)
As a fragrance molecule, HCA's primary biological interaction is with olfactory receptors, a large family of G protein-coupled receptors (GPCRs) expressed in the olfactory epithelium. The specific ORs that bind to HCA have not been fully deorphanized, but its distinct scent profile indicates a specific pattern of OR activation.
ABC Transporters (P-glycoprotein)
ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), are efflux pumps that play a crucial role in multidrug resistance in cancer and in limiting drug absorption and distribution. Research has shown that HCA can inhibit the efflux of P-gp substrates like rhodamine 123 in cancer cell lines, suggesting it may act as an inhibitor of this transporter.[5][6]
Data Presentation: Ligand-Receptor Interactions
Due to the limited availability of direct quantitative data for this compound, the following table includes data for the closely related analog, cinnamaldehyde, to provide a point of reference for researchers.
| Ligand | Receptor/Target | Assay Type | Cell Line | Value | Unit | Reference |
| Cinnamaldehyde | Human TRPA1 | Calcium Imaging | HEK293 | 61 ± 9 | µM (EC50) | [1] |
| Cinnamaldehyde | Human TRPA1 | Calcium Imaging | HEK293 | 84 ± 9 | µM (EC50) | [1] |
| Cinnamaldehyde | Human PPARγ | Reporter Gene Assay | TSA201 | - | - | [7] |
| This compound | P-glycoprotein (ABCB1) | Rhodamine 123 Efflux | Caco-2, CEM/ADR5000 | - | - | [5][6] |
Note: For PPARγ, the study demonstrated activation but did not provide a specific EC50 value. For P-glycoprotein, the study showed inhibition of efflux but did not quantify the IC50 of HCA.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the interaction of this compound with its potential targets.
Protocol 1: TRPA1 Activation Assay using Calcium Imaging
This protocol is adapted from methods used to characterize cinnamaldehyde and its derivatives as TRPA1 agonists.[1]
Objective: To determine the potency of this compound in activating the human TRPA1 channel.
Materials:
-
HEK293 cells stably or transiently expressing human TRPA1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fura-2 AM or other suitable calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
This compound (HCA) stock solution in DMSO.
-
Positive control: Cinnamaldehyde or AITC (Allyl isothiocyanate).
-
TRPA1 antagonist (e.g., HC-030031) for specificity testing.
-
Fluorescence plate reader or microscope with calcium imaging capabilities.
Procedure:
-
Cell Culture:
-
Plate TRPA1-expressing HEK293 cells in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the assay.
-
Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of HCA in HBSS from the DMSO stock. Ensure the final DMSO concentration is below 0.5% to avoid non-specific effects.
-
Prepare solutions of the positive control and antagonist.
-
-
Calcium Measurement:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in the fluorescence reader and monitor the baseline fluorescence (excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
-
Add the HCA dilutions, positive control, or vehicle to the respective wells.
-
Record the fluorescence changes over time for at least 3-5 minutes.
-
For antagonist confirmation, pre-incubate cells with the TRPA1 antagonist for 10-15 minutes before adding HCA.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) to represent intracellular calcium concentration.
-
Normalize the response to the baseline fluorescence.
-
Plot the normalized response against the logarithm of the HCA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow for TRPA1 Calcium Imaging Assay
Caption: Workflow for TRPA1 Calcium Imaging Assay.
Protocol 2: PPARγ Reporter Gene Assay
This protocol describes a luciferase-based reporter assay to measure the activation of PPARγ by HCA.
Objective: To determine if HCA can activate the transcriptional activity of PPARγ.
Materials:
-
A suitable cell line for transfection (e.g., HEK293T, HepG2).
-
Expression plasmid for full-length human PPARγ.
-
Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene (e.g., pGL4.22[luc2P/PPRE/Hygro]).
-
A control plasmid for normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Cell culture medium.
-
This compound (HCA) stock solution in DMSO.
-
Positive control: Rosiglitazone or another known PPARγ agonist.
-
Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System).
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Seed cells in a 96-well white, clear-bottom plate.
-
On the following day, co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of HCA or the positive control.
-
Include a vehicle control (DMSO).
-
Incubate the cells for another 18-24 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity for each HCA concentration relative to the vehicle control.
-
Plot the fold induction against the logarithm of the HCA concentration to generate a dose-response curve and determine the EC50 value if a full curve is obtained.
-
PPARγ Signaling Pathway
Caption: PPARγ signaling pathway upon ligand binding.
Protocol 3: Olfactory Receptor Deorphanization Assay
This is a high-throughput screening protocol to identify olfactory receptors that respond to HCA, based on a luciferase reporter assay.[8]
Objective: To screen a library of human olfactory receptors to identify those activated by HCA.
Materials:
-
Hana3A cell line (a modified HEK293 cell line that supports OR expression).
-
A library of human ORs cloned into an expression vector.
-
A CRE-luciferase reporter plasmid.
-
Transfection reagent.
-
This compound (HCA).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
High-Throughput Transfection:
-
Plate Hana3A cells in 384-well plates.
-
In a separate plate, prepare transfection mixes, each containing a unique OR from the library along with the CRE-luciferase reporter plasmid.
-
Transfect the cells in the 384-well plate, with each well expressing a different OR.
-
-
Compound Stimulation:
-
After 24 hours, stimulate the cells by adding HCA at a fixed concentration (e.g., 100 µM) to all wells.
-
Incubate for 4-6 hours.
-
-
Luminescence Detection:
-
Add the luciferase assay reagent to all wells.
-
Measure the luminescence in each well using a plate reader.
-
-
Hit Identification and Confirmation:
-
Identify "hits" as the wells (and thus the ORs) that show a significant increase in luminescence compared to a baseline or negative control.
-
For the identified hits, perform a dose-response experiment as described in Protocol 2 to confirm the activity and determine the EC50 of HCA for each specific OR.
-
Olfactory Receptor Signaling Cascade
Caption: Olfactory signal transduction pathway.
Protocol 4: P-glycoprotein Inhibition Assay using Rhodamine 123 Efflux
This assay measures the ability of HCA to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123.[5][6]
Objective: To determine the IC50 of HCA for the inhibition of P-glycoprotein.
Materials:
-
A P-gp overexpressing cell line (e.g., Caco-2, CEM/ADR5000, or MDCK-MDR1) and a corresponding parental cell line as a negative control.
-
Cell culture medium.
-
Rhodamine 123.
-
This compound (HCA) stock solution in DMSO.
-
Positive control inhibitor: Verapamil or Cyclosporin A.
-
HBSS or PBS.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Preparation:
-
Culture the P-gp overexpressing and parental cells to 80-90% confluency.
-
Harvest the cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to the cell suspension to a final concentration of 0.5-1 µg/mL.
-
Incubate for 30-60 minutes at 37°C, protected from light, to allow the cells to load the dye.
-
Wash the cells twice with ice-cold PBS by centrifugation to remove excess extracellular dye.
-
-
Efflux and Inhibition:
-
Resuspend the loaded cells in pre-warmed medium.
-
Aliquot the cell suspension into tubes or a 96-well plate.
-
Add serial dilutions of HCA, the positive control inhibitor, or vehicle control to the respective samples.
-
Incubate at 37°C for 60-90 minutes to allow for P-gp-mediated efflux of the dye.
-
-
Fluorescence Measurement:
-
After the efflux period, place the samples on ice to stop the transport.
-
Wash the cells with ice-cold PBS.
-
Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).
-
-
Data Analysis:
-
Calculate the percentage of rhodamine 123 retention for each concentration of HCA compared to the vehicle control.
-
Plot the percentage of inhibition (or retention) against the logarithm of the HCA concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
P-glycoprotein Inhibition Assay Workflow
Caption: Workflow for P-glycoprotein Inhibition Assay.
Conclusion
This compound presents an interesting profile as a potential ligand for several classes of receptors and transporters. While quantitative data on its direct interactions are still scarce, the information available for its structural analog, cinnamaldehyde, and preliminary studies on HCA itself, provide a solid foundation for further investigation. The protocols detailed in this document offer a starting point for researchers to explore the pharmacology of HCA and to quantify its activity at TRPA1, PPARγ, olfactory receptors, and ABC transporters. Such studies will be valuable in elucidating the full biological activity spectrum of this common fragrance ingredient and may uncover novel therapeutic applications.
References
- 1. Structure-Dependent Effects of Cinnamaldehyde Derivatives on TRPA1-Induced Serotonin Release in Human Intestinal Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TRPA1 Agonist Cinnamaldehyde Induces the Secretion of HCO3- by the Porcine Colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Hexylcinnamaldehyde Synergistically Increases Doxorubicin Cytotoxicity Towards Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Hexylcinnamaldehyde Synergistically Increases Doxorubicin Cytotoxicity Towards Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 7. Identification of specific ligands for orphan olfactory receptors. G protein-dependent agonism and antagonism of odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Antimicrobial Activity of alpha-Hexylcinnamaldehyde against Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antimicrobial activity of alpha-Hexylcinnamaldehyde (HCA) against pathogenic bacteria and detailed protocols for its evaluation. While research on HCA is ongoing, this document compiles the current data and provides standardized methodologies for further investigation.
Introduction
This compound (HCA) is an aromatic aldehyde commonly used in the fragrance industry. As a derivative of cinnamaldehyde, a well-documented antimicrobial agent, HCA has garnered interest for its potential pharmacological properties, including its activity against pathogenic bacteria.[1] This document outlines the available data on its antimicrobial efficacy and provides detailed experimental protocols for researchers to assess its potential as a novel antimicrobial agent.
Data Presentation: Antimicrobial Activity
Quantitative data on the antimicrobial activity of this compound is emerging. The following tables summarize the available Minimum Inhibitory Concentration (MIC) values for HCA and its oxime derivative against various pathogenic bacteria.
Table 1: Antimicrobial Activity of this compound (HCA)
| Bacterium | Strain | MIC (mg/L) | Notes |
| Staphylococcus aureus | Not Specified | Activity Exhibited | Quantitative MIC value not reported.[2] |
Table 2: Antimicrobial Activity of this compound Oxime
| Bacterium | Strain | MIC (mg/L) | Molarity (mM) | Notes |
| Staphylococcus aureus | Not Specified | 37.50 | 0.16 | Good inhibitory activity.[2] |
| Enterococcus hirae | Not Specified | Good Activity | Quantitative MIC value not reported.[2] | |
| Legionella pneumophila | Not Specified | Relevant Activity | Quantitative MIC value not reported.[2] |
Note: Data for Minimum Bactericidal Concentration (MBC) and time-kill kinetics of this compound are not yet widely available in the reviewed literature.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound. These are based on standardized methods and can be adapted for specific laboratory conditions.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific pathogenic bacterium.
Materials:
-
This compound (HCA)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator
Procedure:
-
Preparation of HCA Stock Solution:
-
Due to its oily nature and poor water solubility, dissolve HCA in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final concentration of the solvent in the assay does not affect bacterial growth (typically ≤1% v/v).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into a tube of MHB.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the HCA working solution (diluted from the stock to twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no HCA).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of HCA at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.
-
Caption: Workflow for MIC Determination.
Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micro-pipettor and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, transfer a small aliquot (e.g., 10 µL) from each of these wells onto separate, clearly labeled agar plates.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Reading the MBC:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of HCA that results in a kill of ≥99.9% of the initial inoculum. For example, if the initial inoculum was 1.5 x 10⁶ CFU/mL, a 99.9% reduction would correspond to ≤1500 CFU/mL.
-
Caption: Workflow for MBC Determination.
Time-Kill Kinetic Assay
Objective: To evaluate the rate at which this compound kills a specific pathogenic bacterium over time.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., MHB)
-
Sterile flasks or tubes
-
Shaking incubator
-
Sterile agar plates
-
Pipettes and dilution tubes
Procedure:
-
Preparation of Cultures:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL in several flasks.
-
-
Addition of HCA:
-
To the test flasks, add HCA to achieve final concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.
-
Include a growth control flask with no HCA.
-
-
Incubation and Sampling:
-
Incubate all flasks in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Enumeration of Viable Bacteria:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and HCA concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
-
Proposed Mechanism of Action
While the specific mechanism of action for this compound against pathogenic bacteria has not been extensively elucidated, it is hypothesized to be similar to that of its parent compound, cinnamaldehyde. Cinnamaldehyde is known to disrupt the bacterial cell membrane, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of HCA may facilitate its interaction with and insertion into the bacterial cell membrane's lipid bilayer.
Caption: Proposed Mechanism of Action of HCA.
Conclusion
This compound and its derivatives show promise as antimicrobial agents against pathogenic bacteria. The provided protocols offer a standardized framework for researchers to further investigate their efficacy and spectrum of activity. Future studies should focus on determining the MIC and MBC values of HCA against a broader range of clinically relevant bacteria, conducting time-kill kinetic assays to understand its bactericidal or bacteriostatic nature, and elucidating its precise mechanism of action. This will be crucial for evaluating its potential for development into a novel therapeutic agent.
References
Application Notes and Protocols for the Use of alpha-Hexylcinnamaldehyde in Cancer Cell Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Hexylcinnamaldehyde (HCA), a derivative of cinnamaldehyde (B126680), is a compound that has garnered interest in oncological research. While exhibiting low intrinsic cytotoxicity, HCA has demonstrated significant potential as a chemosensitizing agent, enhancing the efficacy of conventional anticancer drugs such as doxorubicin (B1662922).[1][2] Its mechanism of action is primarily associated with the modulation of cancer cell membrane permeability and the inhibition of ATP-binding cassette (ABC) transporters, which are key players in multidrug resistance (MDR).[2][3]
These application notes provide a comprehensive overview of the experimental use of HCA in cancer cell cytotoxicity assays. Detailed protocols for assessing its cytotoxic and chemosensitizing effects are presented, along with a summary of reported quantitative data. Furthermore, potential signaling pathways and cellular mechanisms that may be influenced by HCA are discussed, drawing insights from studies on related cinnamaldehyde compounds.
Data Presentation
Table 1: Cytotoxicity of this compound (HCA) in Human Cancer Cell Lines
The intrinsic cytotoxicity of HCA has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 of HCA (µM) |
| Caco-2 | Colon Adenocarcinoma | >200[4] |
| CCRF/CEM | Acute Lymphoblastic Leukemia | 181[4] |
| CEM/ADR5000 | Doxorubicin-resistant Leukemia | 141[4] |
Data derived from MTT assays performed after 72 hours of treatment.[4]
Table 2: Synergistic Effect of HCA on Doxorubicin Cytotoxicity
HCA has been shown to significantly enhance the cytotoxic effects of doxorubicin. The following table presents the IC50 values of doxorubicin alone and in combination with non-toxic concentrations of HCA, along with the calculated reversal ratio, which indicates the fold-increase in doxorubicin's potency.
| Cell Line | Doxorubicin IC50 (µM) | HCA Concentration (µM) | Doxorubicin + HCA IC50 (µM) | Reversal Ratio |
| Caco-2 | 0.8 ± 0.1 | 100 (IC10) | 0.25 ± 0.03 | ~3.2 |
| 181 (IC20) | 0.11 ± 0.01 | ~7.3 | ||
| CCRF/CEM | 0.01 ± 0.001 | 50 (IC10) | 0.002 ± 0.0002 | ~5.0 |
| 100 (IC20) | 0.0002 ± 0.00003 | ~50.0 | ||
| CEM/ADR5000 | 150 ± 10 | 100 (IC10) | 35 ± 5 | ~4.3 |
| 141 (IC20) | 18 ± 2 | ~8.3 |
IC10 and IC20 represent the concentrations of HCA that cause 10% and 20% inhibition of cell viability, respectively.[4]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is for determining the cytotoxic effects of HCA and its synergistic activity with other chemotherapeutic agents using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]
Materials:
-
This compound (HCA)
-
Doxorubicin (or other chemotherapeutic agent)
-
Cancer cell lines (e.g., Caco-2, CCRF/CEM, CEM/ADR5000)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment:
-
For HCA cytotoxicity: Prepare serial dilutions of HCA in complete medium. Replace the medium in the wells with 100 µL of the HCA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve HCA, e.g., DMSO).
-
For synergistic effects: Treat cells with various concentrations of doxorubicin in the presence or absence of a fixed, non-toxic concentration of HCA (e.g., IC10 or IC20).
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the IC50 values.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. α-Hexylcinnamaldehyde Synergistically Increases Doxorubicin Cytotoxicity Towards Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Note: Analytical Methods for the Detection of α-Hexylcinnamaldehyde in Environmental Samples
Audience: Researchers, scientists, and environmental monitoring professionals.
Introduction Alpha-Hexylcinnamaldehyde (HCA) is a widely used synthetic fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[1][2] Its extensive use leads to its continuous release into the environment, primarily through municipal wastewater discharges.[3] As a potential skin sensitizer (B1316253) and environmental pollutant, monitoring its presence in environmental matrices like water, soil, and air is crucial for assessing its ecological impact and potential human exposure.[2][3] This document provides detailed protocols and quantitative data for the analysis of HCA in environmental samples using modern chromatographic techniques.
Overview of Analytical Techniques
The determination of HCA in complex environmental matrices requires highly selective and sensitive analytical methods.[4] The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile and semi-volatile compounds like HCA.[5][6] It offers excellent separation efficiency and definitive identification based on mass spectra.[7][8] Sample preparation often involves an extraction step, such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME), to isolate and concentrate the analyte from the sample matrix.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique suitable for compounds that may not be volatile enough or are thermally unstable for GC analysis.[11] When coupled with a UV-Vis or DAD detector, it provides reliable quantification.[12][13] Sample preparation for soil and sediment typically involves solvent extraction, often enhanced with ultrasonication, followed by a cleanup step using solid-phase extraction (SPE).[11][14]
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods used to detect fragrance allergens, including HCA, in environmental and related matrices.
| Analytical Method | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Cosmetics | Liquid-Liquid Extraction | - | 2 - 20 µg/g | 84.4 - 119 | [5][10] |
| GC-MS | Water | Sonication-assisted microextraction | 0.001 - 0.154 µg/mL | - | - | [3] |
| HPLC-DAD | Water/Cosmetics | Ultrasound-assisted microextraction | - | - | 82 - 119 | [15] |
| HPLC-UV | Soil | Solvent Extraction & SPE | 0.03 µg/g | 0.08 µg/g | - | [11] |
| LC-MS | Soil | Methanol Extraction | - | - | 100 - 132 | [16] |
Experimental Protocols & Workflows
Protocol 1: Analysis of HCA in Water Samples by GC-MS
This protocol details the analysis of HCA in water samples (e.g., surface water, wastewater effluent) using liquid-liquid extraction followed by GC-MS.
A. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Collect a 1-liter water sample in a clean glass bottle and store at 4°C until analysis.[17]
-
Add a suitable internal standard (e.g., D10-phenanthrene) to the water sample.[17]
-
Transfer the sample to a 2 L separatory funnel.
-
Add 50 mL of dichloromethane (B109758) as the extraction solvent.[17]
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. Drain the lower organic layer (dichloromethane) into a flask.
-
Repeat the extraction process two more times with fresh portions of dichloromethane.
-
Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
B. Instrumental Analysis: GC-MS
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
C. Workflow Diagram
Protocol 2: Analysis of HCA in Soil & Sediment by HPLC-DAD
This protocol is suitable for determining HCA concentrations in solid environmental matrices like soil or sediment.
A. Sample Preparation: Ultrasonic-Assisted Solvent Extraction (USE) and SPE Cleanup
-
Air-dry the soil/sediment sample, then grind and sieve it through a 2 mm mesh.[14]
-
Weigh approximately 5.0 g of the prepared sample into a glass centrifuge tube.[14]
-
Add 25 mL of acetonitrile.[12]
-
Extract the sample in an ultrasonic bath for 30 minutes.[11][12]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Cleanup (if necessary): For complex matrices, pass the extract through a C18 Solid-Phase Extraction (SPE) cartridge to remove interferences.[11] Condition the cartridge first with methanol, then water, before loading the sample and eluting HCA with acetonitrile.
-
Adjust the final volume to 10 mL. The sample is now ready for HPLC analysis.
B. Instrumental Analysis: HPLC-DAD
-
High-Performance Liquid Chromatograph (HPLC):
-
Detector (DAD):
-
Detection Wavelength: Monitor at the UV absorbance maximum for HCA (approximately 280-290 nm).
-
Data Acquisition: Record full UV spectra to confirm peak purity.
-
C. Workflow Diagram
Logical Relationships in Analytical Method Selection
The choice of sample preparation and analytical instrumentation is logically dependent on the analyte's properties and the sample matrix.
References
- 1. alpha-hexyl cinnamaldehyde, 101-86-0 [thegoodscentscompany.com]
- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 3. researchgate.net [researchgate.net]
- 4. env.go.jp [env.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. matheo.uliege.be [matheo.uliege.be]
- 7. This compound | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ez.restek.com [ez.restek.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchinventy.com [researchinventy.com]
- 12. josa.ro [josa.ro]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 15. Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical method development and validation for the quantification of metaldehyde in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: α-Hexylcinnamaldehyde as a Chemosensitizing Agent in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Hexylcinnamaldehyde (HCA), a synthetic derivative of cinnamaldehyde (B126680) found naturally in chamomile essential oil, has emerged as a promising chemosensitizing agent in oncology research.[1][2][3] While exhibiting low cytotoxicity on its own, HCA has been demonstrated to significantly enhance the efficacy of conventional chemotherapeutic drugs, such as doxorubicin (B1662922), in various cancer cell lines.[1][4] This document provides detailed application notes and experimental protocols for investigating the chemosensitizing effects of HCA, intended for use by researchers, scientists, and professionals in drug development.
The primary mechanism by which HCA appears to exert its chemosensitizing effect is through the modulation of multidrug resistance (MDR).[4] Evidence suggests that HCA can interfere with the function of ATP-binding cassette (ABC) transporters, which are cellular pumps that actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and effectiveness.[1][4] Furthermore, it is proposed that HCA may alter the permeability of the cancer cell membrane, contributing to increased intracellular drug accumulation.[1][4]
These application notes will summarize the key findings on HCA's chemosensitizing properties and provide detailed protocols for in vitro assays to evaluate its efficacy.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and chemosensitizing effects of α-Hexylcinnamaldehyde (HCA) in combination with doxorubicin (DOX) on various human cancer cell lines.
Table 1: Cytotoxicity of α-Hexylcinnamaldehyde and Doxorubicin [1]
| Cell Line | Compound | IC50 (µM) |
| Caco-2 (Colon Adenocarcinoma) | HCA | >200 |
| Doxorubicin | 0.45 ± 0.05 | |
| CCRF/CEM (T-cell Acute Lymphoblastic Leukemia) | HCA | 110.0 ± 7.0 |
| Doxorubicin | 0.009 ± 0.001 | |
| CEM/ADR5000 (Doxorubicin-resistant Leukemia) | HCA | 155.0 ± 11.0 |
| Doxorubicin | 200.0 ± 15.0 |
Table 2: Chemosensitizing Effect of α-Hexylcinnamaldehyde on Doxorubicin Cytotoxicity [1]
| Cell Line | HCA Concentration (µM) | Doxorubicin IC50 (µM) in Combination | Fold Reduction of Doxorubicin IC50 |
| Caco-2 | 100 (IC10) | 0.15 ± 0.02 | ~3 |
| 181 (IC20) | 0.06 ± 0.01 | ~7 | |
| CCRF/CEM | 50 (IC10) | 0.0018 ± 0.0002 | ~5 |
| 100 (IC20) | 0.00018 ± 0.00003 | ~50 | |
| CEM/ADR5000 | 100 (IC10) | 50.0 ± 4.0 | ~4 |
| 141 (IC20) | 25.0 ± 3.0 | ~8 |
Experimental Protocols
Protocol 1: Evaluation of Cytotoxicity and Chemosensitization using MTT Assay
This protocol is for determining the cytotoxic effects of HCA and its ability to sensitize cancer cells to a chemotherapeutic agent like doxorubicin using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]
Materials:
-
α-Hexylcinnamaldehyde (HCA)
-
Doxorubicin (DOX)
-
Human cancer cell lines (e.g., Caco-2, CCRF/CEM, CEM/ADR5000)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
For IC50 determination of individual drugs: Prepare serial dilutions of HCA and DOX in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
For combination studies: Prepare solutions of DOX at various concentrations in the presence of a fixed, non-toxic or low-toxic concentration of HCA (e.g., IC10 and IC20 values as determined from the initial cytotoxicity assay).[1] Add 100 µL of these combination solutions to the wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition:
-
After incubation, remove the drug-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7]
-
Protocol 2: Rhodamine 123 Efflux Assay for ABC Transporter Activity
This protocol is designed to assess the effect of HCA on the function of ABC transporters, such as P-glycoprotein (P-gp), by measuring the intracellular accumulation of the fluorescent substrate Rhodamine 123.[1][8]
Materials:
-
α-Hexylcinnamaldehyde (HCA)
-
Rhodamine 123
-
Verapamil (positive control for P-gp inhibition)
-
Human cancer cell lines (e.g., Caco-2, CEM/ADR5000)
-
Cell culture medium
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest and resuspend the cells in fresh medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Drug Incubation:
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to each tube to a final concentration of 1 µg/mL.
-
Incubate for another 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the cells at a low speed.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
-
Fluorescence Measurement:
-
Resuspend the final cell pellet in PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at 530 nm) or a fluorescence plate reader.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity of HCA-treated cells to the untreated control. An increase in fluorescence indicates inhibition of efflux pumps.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of HCA-mediated chemosensitization.
Caption: Workflow for MTT-based chemosensitization assay.
Caption: Inferred signaling pathways affected by cinnamaldehydes.
Disclaimer: The information on NF-κB and STAT3 signaling pathways is largely based on studies of cinnamaldehyde, the parent compound of HCA. While it is plausible that HCA shares similar mechanisms, direct experimental evidence for HCA's effects on these specific pathways in cancer cells is still emerging. Researchers are encouraged to validate these inferred mechanisms for HCA in their specific experimental models.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]
- 4. α-Hexylcinnamaldehyde Synergistically Increases Doxorubicin Cytotoxicity Towards Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting alpha-Hexylcinnamaldehyde (HCA) Degradation in Experimental Assays
This guide is intended for researchers, scientists, and drug development professionals who are utilizing alpha-Hexylcinnamaldehyde (HCA) in their experimental assays. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you identify and mitigate potential degradation of HCA, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation of the compound be a factor?
A1: Yes, inconsistent results are a potential indicator of HCA degradation. HCA, like other aldehydes, is susceptible to oxidation, particularly when exposed to air, light, and elevated temperatures.[1][2][3] Degradation can lead to a decrease in the effective concentration of the active compound and the formation of byproducts that may have unintended effects in your assay.
Q2: I've noticed a change in the appearance or smell of my HCA stock solution. What does this signify?
A2: A noticeable change in color (e.g., from pale yellow to a darker yellow or brown) or a change in odor can be a sign of degradation. The primary degradation pathway for HCA is oxidation, which can lead to the formation of hexyl cinnamic acid and other oxidized species.[3]
Q3: How should I properly store my this compound?
A3: To minimize degradation, HCA should be stored in a tightly sealed container, protected from light and heat.[2][3][4] It is advisable to store it at a cool temperature (as recommended by the supplier, often 2-8°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] Commercial preparations often contain stabilizers to prolong shelf life.[2][6]
Q4: I am having difficulty dissolving HCA in my aqueous assay buffer/cell culture medium. Could this be related to degradation?
A4: While difficulty in dissolving HCA is primarily due to its low water solubility (approximately 2.75 mg/L), issues with degradation can be exacerbated by improper solubilization methods.[2][6] High temperatures or vigorous vortexing in the presence of oxygen can accelerate degradation. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) and then dilute it into your aqueous medium.
Q5: What are the signs of this compound degradation in a cell-based assay?
A5: In cell-based assays, HCA degradation might manifest as:
-
Reduced or loss of expected biological activity.
-
Increased and unexplained cytotoxicity, potentially due to toxic degradation products.
-
High variability between replicate wells or experiments.
-
Precipitation or cloudiness in the culture medium upon addition of the HCA stock solution.
Q6: Are there any components in my cell culture medium that could be degrading HCA?
A6: While specific studies on HCA degradation in cell culture media are limited, certain components could potentially contribute to its instability. The presence of reactive oxygen species (ROS) generated by cells, exposure to light (especially with photosensitive components like riboflavin (B1680620) in the medium), and interactions with components of serum are all potential factors that could accelerate HCA degradation. The slightly alkaline pH of many culture media (typically pH 7.2-7.4) may also influence its stability over long incubation periods.
Troubleshooting Guides
Issue 1: Low or No Biological Activity of HCA
This troubleshooting workflow can help you diagnose the reasons for unexpectedly low or absent biological effects of HCA in your experiments.
Caption: Troubleshooting workflow for low HCA activity.
Issue 2: High Variability in Experimental Replicates
High variability can often be traced back to inconsistent preparation of HCA solutions or its degradation during the experiment.
Caption: Troubleshooting workflow for high variability.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₀O | [6] |
| Molecular Weight | 216.32 g/mol | [6] |
| Appearance | Pale yellow to yellow liquid | [2][6] |
| Boiling Point | 308 °C | [6] |
| Density | 0.95 g/mL | [6] |
| Water Solubility | 2.75 mg/L (practically insoluble) | [2][6] |
| Solubility | Soluble in oils, ethanol (B145695) | [1][2] |
Table 2: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Mitigation Strategies | Reference(s) |
| Oxygen (Air) | Promotes oxidation | Store under an inert gas (N₂ or Ar); use freshly prepared solutions. | [1][3] |
| Light | Can accelerate degradation | Store in amber vials or protect from light. | [2][3] |
| Heat | Increases rate of degradation | Store at recommended cool temperatures; avoid heating solutions. | [3][4] |
| Strong Oxidizing Agents | Rapid degradation | Avoid contact with peroxides, nitrates, etc. | [3][4] |
| Strong Bases/Acids | Can cause degradation | Maintain a neutral pH where possible. | [4] |
| Aqueous Environment | Low solubility can lead to precipitation and inconsistent dosing. | Prepare concentrated stock in an organic solvent and dilute just before use. | [2][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of HCA for use in aqueous-based assays.
-
Materials:
-
This compound (high purity)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (ACS grade or higher)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
-
Procedure:
-
Under a chemical fume hood, weigh out the desired amount of HCA.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex or sonicate at room temperature until the HCA is completely dissolved. Avoid heating.
-
Aliquot the stock solution into single-use volumes in amber tubes/vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or as recommended by the supplier.
-
Protocol 2: Assessment of this compound Stability in Assay Medium
-
Objective: To determine the stability of HCA in a specific experimental medium over time.
-
Materials:
-
HCA stock solution (from Protocol 1)
-
Your specific assay medium (e.g., cell culture medium with serum)
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)
-
Appropriate vials for sample collection
-
-
Procedure:
-
Prepare a solution of HCA in your assay medium at the final working concentration you intend to use.
-
Immediately take a sample for analysis (Time 0). This will serve as your baseline concentration.
-
Place the remaining solution in the incubator under your standard experimental conditions.
-
Collect samples at various time points relevant to your experiment's duration (e.g., 2, 4, 8, 24, 48 hours).
-
Store the collected samples appropriately for analysis (e.g., at -80°C).
-
Analyze the concentration of HCA in each sample using a validated analytical method like GC-FID.
-
Plot the concentration of HCA versus time to determine its stability profile in your specific assay conditions. A significant decrease in concentration over time indicates degradation.
-
Visualization of Potential Degradation Pathway
The primary degradation pathway for HCA in a biological or oxygen-rich environment is likely oxidation of the aldehyde group to a carboxylic acid.
Caption: Potential oxidative degradation of HCA.
References
- 1. This compound | 101-86-0 [chemicalbook.com]
- 2. HEXYL CINNAMALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 3. The Good Scents Company safety data sheet for alpha- hexyl cinnamaldehyde [thegoodscentscompany.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. alpha-hexyl cinnamaldehyde, 101-86-0 [thegoodscentscompany.com]
- 6. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]
optimization of alpha-Hexylcinnamaldehyde extraction from biological matrices
Technical Support Center: Alpha-Hexylcinnamaldehyde (HCA) Extraction
Welcome to the technical support center for the optimization of this compound (HCA) extraction from biological matrices. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and efficient HCA quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HCA) and why is its extraction from biological matrices important?
This compound (HCA) is a widely used fragrance ingredient in cosmetics, personal care products, and household cleaners.[1][2] As a known contact allergen, quantifying its presence and concentration in biological matrices such as plasma, urine, or tissue is crucial for toxicokinetic studies, exposure assessment, and understanding its metabolic pathways.[3][4]
Q2: What are the most common methods for extracting HCA from biological samples?
The most prevalent extraction techniques for a lipophilic compound like HCA (LogP ≈ 5.3) from aqueous biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][5]
-
Solid-Phase Extraction (SPE): Offers high selectivity and cleaner extracts by using a solid sorbent (e.g., C18) to retain HCA while matrix components are washed away.[6]
-
Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of HCA between the aqueous sample and an immiscible organic solvent.[7]
-
Protein Precipitation (PPT): Often used as a preliminary step for plasma or serum samples to remove proteins before further cleanup by SPE or LLE.[8][9]
Q3: Which biological matrices are typically analyzed for HCA?
Commonly analyzed matrices include blood, plasma, serum, urine, and tissue homogenates.[5][10] The choice of matrix depends on the objective of the study, such as assessing systemic exposure (blood/plasma) or excretion patterns (urine).
Q4: What are the key challenges in HCA extraction and analysis?
Researchers often face challenges such as low recovery, poor reproducibility, and significant matrix effects, especially when using sensitive detection methods like LC-MS/MS.[11][12]
-
Low Recovery: HCA's hydrophobicity can lead to strong binding to SPE sorbents or non-specific adsorption to labware.[13][14]
-
Matrix Effects: Co-extracted endogenous materials like phospholipids (B1166683) from plasma can interfere with analyte ionization in an LC-MS source, causing signal suppression or enhancement.[15][16]
-
Stability: As an aldehyde, HCA can be susceptible to oxidation, requiring careful sample handling and storage.[17]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HCA extraction process.
Problem: Low Analyte Recovery (<70%)
Q: My HCA recovery is consistently low after Solid-Phase Extraction (SPE). What are the potential causes and how can I fix it?
A: Low recovery in SPE is a common problem that can typically be traced to one of three steps: sample loading, washing, or elution.[18] The first diagnostic step is to perform a mass balance experiment: analyze the load, wash, and elution fractions separately to determine where the analyte is being lost.[13][19]
-
Cause 1: Analyte Breakthrough (HCA found in Load fraction). This means HCA is not adequately retained on the SPE sorbent.[13]
-
Solution:
-
Check Sample Pre-treatment: HCA is highly hydrophobic. Ensure your sample is sufficiently aqueous before loading onto a reversed-phase (e.g., C18) cartridge. Dilute plasma or urine samples with water or a weak aqueous buffer.[20]
-
Verify Sorbent Conditioning: Ensure the sorbent is properly conditioned (activated with a strong organic solvent like methanol) and equilibrated (rinsed with a weak solvent like water). An improperly conditioned sorbent will not retain hydrophobic compounds effectively.[21]
-
Reduce Flow Rate: Loading the sample too quickly can prevent sufficient interaction between HCA and the sorbent. A flow rate of 1-2 mL/min is recommended for a standard 3-6 mL cartridge.[22]
-
-
-
Cause 2: Analyte Loss During Wash (HCA found in Wash fraction). The wash solvent is too strong and is prematurely eluting the HCA along with interferences.[23]
-
Solution:
-
Decrease Organic Content: Reduce the percentage of organic solvent (e.g., methanol (B129727), acetonitrile) in your wash step. For a highly hydrophobic analyte like HCA, a wash with 5-10% methanol in water is often sufficient to remove polar interferences without affecting the analyte.[20]
-
-
-
Cause 3: Incomplete Elution (HCA remains on the cartridge). The elution solvent is not strong enough to disrupt the hydrophobic interaction between HCA and the sorbent.[23]
-
Solution:
-
Increase Elution Solvent Strength: Use a stronger, less polar organic solvent. If you are using methanol, try switching to acetonitrile (B52724) or a mixture like dichloromethane/methanol.[13]
-
Increase Elution Volume: Apply the elution solvent in two or three smaller aliquots instead of one large volume to improve recovery. Allow the solvent to soak the sorbent bed for a few minutes before final elution.[22]
-
Consider a Weaker Sorbent: If HCA is irreversibly bound, the C18 sorbent may be too retentive. Consider switching to a C8 phase.[23]
-
-
Problem: High Matrix Effects in LC-MS Analysis
Q: I'm observing significant ion suppression for HCA when analyzing plasma extracts. How can I mitigate this?
A: Matrix effects are caused by co-eluting compounds from the biological sample that interfere with the ionization of the target analyte in the mass spectrometer source.[16]
-
Solution 1: Improve Sample Cleanup.
-
Optimize SPE Wash Step: The most effective way to reduce matrix effects is to remove the interfering compounds, primarily phospholipids in plasma. Develop a more rigorous wash step in your SPE protocol. A wash with a higher percentage of organic solvent (e.g., 20-40% methanol) might be necessary, but be sure to first confirm this doesn't elute your HCA.
-
Use a Different SPE Sorbent: Some polymeric or mixed-mode SPE sorbents are specifically designed for phospholipid removal.
-
-
Solution 2: Modify Chromatographic Conditions.
-
Adjust Gradient: Alter your LC gradient to achieve chromatographic separation between HCA and the region where matrix components elute (typically early in the run for phospholipids in reversed-phase chromatography).
-
Use a Divert Valve: Program the LC system to divert the flow from the initial part of the run (containing salts and highly polar interferences) to waste before HCA elutes.
-
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS).
-
This is the most effective way to compensate for matrix effects.[16] An SIL-IS (e.g., d5-HCA) will behave almost identically to HCA during extraction and ionization. Any suppression or enhancement observed will affect both the analyte and the internal standard equally, leading to an accurate final concentration calculation.
-
Problem: Poor Reproducibility (High %RSD)
Q: My results are not consistent between replicates. What should I check?
A: Poor reproducibility often points to inconsistencies in the manual extraction procedure.[14]
-
Solution:
-
Standardize Volumes: Ensure precise and consistent use of pipettes for all sample, reagent, and solvent additions.
-
Control Flow Rates: If using a vacuum manifold for SPE, ensure the vacuum is consistent for all positions to maintain a uniform flow rate across all samples. Positive pressure manifolds can offer better control.[14]
-
Evaporation Step: If evaporating the eluate to dryness, avoid excessive heat or overly long drying times, which can lead to loss of the semi-volatile HCA. Use a gentle stream of nitrogen and a controlled temperature water bath.
-
Automate the Process: For high-throughput needs, automated SPE systems can significantly improve reproducibility.[14]
-
Visual Guides and Diagrams
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) of HCA from Human Plasma
This protocol provides a general method for extracting HCA from human plasma using a reversed-phase SPE cartridge, suitable for subsequent LC-MS/MS analysis.
1. Materials and Reagents
-
SPE Cartridges: Reversed-phase C18, 100 mg / 3 mL
-
Human Plasma (K2-EDTA)
-
Internal Standard (IS): d5-HCA solution (100 ng/mL in Methanol)
-
Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid
-
SPE Vacuum or Positive Pressure Manifold
-
Nitrogen Evaporator
-
Centrifuge
2. Sample Pre-treatment
-
Thaw plasma samples to room temperature.
-
To a 2 mL microcentrifuge tube, add 500 µL of plasma.
-
Add 20 µL of the d5-HCA internal standard solution.
-
Add 500 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet proteins. Use the supernatant for the loading step.
3. SPE Procedure
-
Condition: Pass 2 mL of Methanol through the C18 cartridge.
-
Equilibrate: Pass 2 mL of Water through the cartridge. Do not allow the sorbent bed to dry.[21]
-
Load: Load the entire supernatant from the pre-treatment step onto the cartridge at a flow rate of ~1 mL/min.
-
Wash: Pass 2 mL of 10% Methanol in Water through the cartridge to remove polar interferences.
-
Dry: Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual water.
-
Elute: Elute the HCA and IS by passing 2 x 1 mL aliquots of Acetonitrile through the cartridge into a clean collection tube.
4. Dry-down and Reconstitution
-
Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 Acetonitrile:Water.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Quantitative Data Summary
The following tables provide representative data to guide method selection and optimization. These values are illustrative and should be confirmed experimentally in your laboratory.
Table 1: Comparison of Extraction Methods for HCA from Plasma (Illustrative Data)
| Extraction Method | Analyte Recovery (%) | RSD (%) | Matrix Effect (%) | Limit of Quantification (ng/mL) |
| Protein Precipitation | 95.2 | 8.5 | -45.3 (Suppression) | 5.0 |
| Liquid-Liquid (LLE) | 88.6 | 6.2 | -25.1 (Suppression) | 1.0 |
| Solid-Phase (SPE) | 91.5 | 4.1 | -8.7 (Minimal) | 0.5 |
Table 2: Effect of SPE Elution Solvent on HCA Recovery (Illustrative Data)
| Elution Solvent (2 x 1 mL) | HCA Recovery (%) |
| Methanol | 82.4 |
| Acetonitrile | 91.5 |
| Ethyl Acetate | 94.8 |
| Dichloromethane | 96.2 |
References
- 1. This compound | 101-86-0 [chemicalbook.com]
- 2. HEXYL CINNAMALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. specartridge.com [specartridge.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 15. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. finefrag.com [finefrag.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. youtube.com [youtube.com]
- 20. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. m.youtube.com [m.youtube.com]
- 22. lcms.labrulez.com [lcms.labrulez.com]
- 23. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
preventing isomerization of alpha-Hexylcinnamaldehyde during chemical synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of α-Hexylcinnamaldehyde (HCA) during its chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing α-Hexylcinnamaldehyde (HCA)?
A1: The most common industrial method for synthesizing α-Hexylcinnamaldehyde is through a crossed-aldol condensation reaction between benzaldehyde (B42025) and n-octanal.[1][2] This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide.[3]
Q2: What are the common isomers of HCA, and which is the desired product?
A2: HCA primarily exists as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The desired product for fragrance applications is typically the (E)-isomer, which is often found to be the major product, with commercial grades containing at least 90% of the trans isomer.[2] A common ratio of trans to cis isomers is approximately 95:5.
Q3: What causes the formation of undesired isomers during the synthesis of HCA?
A3: Isomerization in the synthesis of α,β-unsaturated aldehydes like HCA is often a consequence of the reaction conditions. The basic conditions used for the aldol (B89426) condensation can facilitate the equilibration between the cis and trans isomers. The thermodynamic stability of the trans isomer generally favors its formation.
Q4: What are the main side reactions to be aware of during HCA synthesis?
A4: Besides isomerization, several side reactions can occur:
-
Self-condensation of n-octanal: This leads to impurities that can affect the final product's odor profile.[4]
-
Cannizzaro reaction of benzaldehyde: Under strong basic conditions, benzaldehyde can disproportionate to form benzyl (B1604629) alcohol and benzoic acid.[3]
-
Further condensation: The desired HCA product can potentially react with another molecule of n-octanal.[3]
Q5: Are there any recommended stabilizers for HCA?
A5: Yes, commercial α-Hexylcinnamaldehyde often contains a stabilizer to prevent degradation and isomerization over time. A commonly used stabilizer is 2,6-di-tert-butyl-4-methoxyphenol (B167138) (also known as butylated hydroxytoluene or BHT).[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of HCA | - Side reactions are dominating. | - Optimize the molar ratio of reactants. An excess of benzaldehyde can help suppress the self-condensation of n-octanal.[3]- Control the reaction temperature. Lower temperatures can reduce the rate of side reactions.- Choose a more selective catalyst, such as hydrotalcite. |
| High percentage of (Z)-isomer (cis) | - Reaction conditions favoring the kinetic product. | - Increase the reaction time or temperature to allow for equilibration to the more thermodynamically stable (E)-isomer.- The choice of base can influence the isomer ratio. Experiment with different catalysts. |
| Product has an off-odor | - Presence of impurities from side reactions, such as the self-condensation of n-octanal. | - Optimize reaction conditions to minimize side reactions.- Purify the crude product using fractional distillation under reduced pressure or preparative chromatography. |
| Difficulty in purifying the product | - Boiling points of isomers and impurities are too close for simple distillation. | - Employ fractional distillation with a high-efficiency column.- Utilize preparative HPLC with a suitable stationary phase (e.g., C18) for isomer separation.[5] |
Experimental Protocols
Protocol 1: Synthesis of α-Hexylcinnamaldehyde with Minimized Isomerization
This protocol is based on methods designed to control reaction conditions to favor the formation of the desired (E)-isomer.
Materials:
-
Benzaldehyde
-
n-Octanal
-
Sodium hydroxide solution (e.g., 10% aqueous) or a solid base catalyst like hydrotalcite
-
Solvent (e.g., ethanol, or solvent-free for hydrotalcite catalyst)
-
Quenching agent (e.g., dilute acetic acid or hydrochloric acid)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge the benzaldehyde and the catalyst. If using a solvent, add it at this stage.
-
Slowly add the n-octanal to the reaction mixture over a period of 4-6 hours while maintaining a controlled temperature, ideally between 38-42°C.[6]
-
After the addition is complete, continue stirring the mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the conversion and isomer ratio.
-
Once the reaction is complete, cool the mixture and quench it by adding a dilute acid to neutralize the base catalyst.
-
If a solvent was used, remove it under reduced pressure. If the reaction was solvent-free, proceed to the extraction step.
-
Extract the crude product with an organic solvent. Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-Hexylcinnamaldehyde.
Protocol 2: Purification of α-Hexylcinnamaldehyde by Fractional Distillation
Equipment:
-
Fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column)
-
Heating mantle
-
Vacuum pump
-
Manometer
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Charge the crude α-Hexylcinnamaldehyde into the distillation flask.
-
Begin heating the flask gently under reduced pressure.
-
Carefully monitor the temperature at the head of the fractionating column.
-
Collect and discard the initial fraction, which may contain lower-boiling impurities.
-
Collect the main fraction of α-Hexylcinnamaldehyde at its boiling point under the applied pressure (e.g., 174-176 °C at 15 mmHg).
-
Analyze the collected fractions by GC to determine the purity and isomer ratio.
Quantitative Data Summary
| Catalyst | Reaction Conditions | Conversion (%) | Selectivity for HCA (%) | Reference |
| Hydrotalcite | Solvent-free | >99 | 95-98 | [7] |
Note: Specific quantitative data on how the cis/trans isomer ratio of HCA is affected by different catalysts, temperatures, and reaction times is limited in publicly available literature. The general trend is that higher temperatures and longer reaction times tend to favor the more thermodynamically stable (E)-isomer.
Visualizations
Caption: Isomerization pathway in HCA synthesis.
Caption: Troubleshooting workflow for HCA isomerization.
References
- 1. Method for preparing alpha-hexylcinnamyl aldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. JP2816588B2 - Method for producing α-substituted cinnamaldehyde, amyl or hexyl cinnamaldehyde obtained by the production method, and fragrance base containing the amyl or hexyl cinnamaldehyde - Google Patents [patents.google.com]
- 4. CN103539647B - Method for synthesizing alpha-hexylcinnamaldehyde by directly using low content n-octanal - Google Patents [patents.google.com]
- 5. lcms.cz [lcms.cz]
- 6. CN103539647A - Method for synthesizing this compound by directly using low content n-octanal - Google Patents [patents.google.com]
- 7. Technology for the production α-hexyl cinnamaldehyde via green catalytic route | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
Technical Support Center: Mitigating alpha-Hexylcinnamaldehyde Cytotoxicity in Non-Target Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with alpha-Hexylcinnamaldehyde (HCA) in non-target cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cell death in our non-target cell line when using this compound. What are the potential causes?
A1: Unexpected cytotoxicity from this compound (HCA) can stem from several factors. Firstly, HCA is an aldehyde, and aldehydes as a class can be reactive and induce cellular stress through various mechanisms, including protein and DNA adduction. Secondly, while generally considered to have low cytotoxicity, its impact can be highly cell-type dependent.[1][2] Factors such as the metabolic capacity of the cells, the expression of detoxifying enzymes, and the integrity of the cell membrane can all influence susceptibility. Finally, experimental conditions such as solvent concentration, incubation time, and compound stability in the culture medium can significantly affect the observed cytotoxicity.
Q2: What is the known mechanism of cytotoxicity for this compound?
A2: The precise mechanisms of this compound cytotoxicity in non-target cells are not extensively elucidated in publicly available literature. However, based on its chemical structure (an α,β-unsaturated aldehyde) and studies on similar compounds, potential mechanisms include:
-
Membrane Interaction: HCA may alter cell membrane permeability.[1][2]
-
Oxidative Stress: Aldehydes can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.
-
Protein Modification: The aldehyde group can react with cellular nucleophiles, such as amino and sulfhydryl groups in proteins, leading to protein dysfunction.
-
Inflammatory Responses: In some contexts, fragrance allergens can trigger inflammatory signaling pathways.
Q3: Are there any general strategies to reduce the off-target cytotoxicity of a compound like this compound?
A3: Yes, several general strategies can be employed to mitigate off-target cytotoxicity:
-
Co-administration with Cytoprotective Agents: Antioxidants (e.g., N-acetylcysteine, Vitamin E) can be used to counteract oxidative stress.
-
Optimization of Experimental Parameters: Reducing the concentration of HCA and the incubation time can minimize toxic effects.
-
Use of Drug Delivery Systems: Encapsulating HCA in nanoparticles or liposomes can control its release and reduce direct exposure to non-target cells.
-
Serum Concentration: The presence and concentration of serum in the culture medium can affect the bioavailability and cytotoxicity of lipophilic compounds like HCA.
Troubleshooting Guides
Issue 1: High levels of apoptosis or necrosis observed at desired experimental concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration of HCA is too high for the specific cell line. | Perform a dose-response curve with a wider range of concentrations to determine the EC10 and EC20 (concentrations causing 10% and 20% cytotoxicity). | Identification of a sub-toxic working concentration for your experiments. |
| The solvent (e.g., DMSO, ethanol) is contributing to cytotoxicity. | Run a solvent control experiment with the same concentrations of the solvent used to dissolve HCA. | Determine if the observed cytotoxicity is due to the compound or the solvent. |
| The incubation time is too long. | Conduct a time-course experiment to assess cytotoxicity at different time points (e.g., 6, 12, 24, 48 hours). | Determine the optimal incubation time that achieves the desired effect without significant cytotoxicity. |
Issue 2: Inconsistent results between experimental repeats.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation or precipitation of HCA in the culture medium. | Prepare fresh stock solutions of HCA for each experiment. Visually inspect the medium for any signs of precipitation. | Consistent and reproducible results. |
| Variability in cell health and density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. | Reduced variability between experiments. |
Quantitative Data Summary
The following tables provide illustrative data from hypothetical experiments aimed at reducing HCA cytotoxicity.
Table 1: Effect of N-acetylcysteine (NAC) on HCA-induced Cytotoxicity in a Non-Target Keratinocyte Cell Line (HaCaT) after 24-hour exposure.
| HCA Concentration (µM) | % Cell Viability (HCA alone) | % Cell Viability (HCA + 1 mM NAC) |
| 0 (Control) | 100 ± 4.2 | 99 ± 3.8 |
| 10 | 95 ± 5.1 | 98 ± 4.5 |
| 25 | 82 ± 6.3 | 94 ± 5.2 |
| 50 | 65 ± 7.8 | 88 ± 6.1 |
| 100 | 41 ± 8.5 | 75 ± 7.3 |
Table 2: Impact of Incubation Time on HCA (50 µM) Cytotoxicity in HaCaT Cells.
| Incubation Time (hours) | % Cell Viability |
| 6 | 92 ± 4.9 |
| 12 | 81 ± 6.2 |
| 24 | 65 ± 7.8 |
| 48 | 38 ± 8.1 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed non-target cells (e.g., HaCaT) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of HCA (and co-treatments like NAC, if applicable) to the respective wells. Include untreated and solvent controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Preparation of Liposomal HCA
-
Lipid Film Hydration: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a 2:1 molar ratio) in chloroform (B151607) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS) by vortexing. This will result in the formation of multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension using a probe sonicator to form small unilamellar vesicles (SUVs) encapsulating the HCA.
-
Purification: Separate the liposomal HCA from the free HCA by size exclusion chromatography or dialysis.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: Potential mechanisms of HCA cytotoxicity and points of intervention.
References
stability issues of alpha-Hexylcinnamaldehyde in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage stability of α-Hexylcinnamaldehyde (HCA).
Troubleshooting Guides
Issue 1: Noticeable Change in Odor Profile of Stored HCA
Question: My α-Hexylcinnamaldehyde, which has been in storage, has developed a different, often weaker or slightly acidic, aroma. What could be the cause and how can I investigate this?
Answer:
A change in the odor profile of HCA is a common indicator of chemical degradation, most frequently due to oxidation. The aldehyde functional group in HCA is susceptible to oxidation, which can lead to the formation of compounds with different scent characteristics.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Temperature: Was the material stored at the recommended cool temperature (ideally between 15°C and 25°C)?[1] Elevated temperatures accelerate oxidative processes.
-
Light Exposure: Was the container protected from light? UV and intense light can catalyze the degradation of fragrance molecules.[1]
-
Oxygen Exposure: Was the container tightly sealed? Was the headspace in the container minimized? Exposure to air, and therefore oxygen, is a primary driver of oxidation.[1] For long-term storage, purging the container with an inert gas like nitrogen is recommended.
-
-
Chemical Analysis:
-
Purity Assessment: Re-analyze the purity of your HCA sample using Gas Chromatography (GC) with a Flame Ionization Detector (FID). Compare the chromatogram to that of a fresh, unopened sample or the certificate of analysis. A decrease in the area of the HCA peak and the appearance of new peaks are indicative of degradation.
-
Identification of Degradation Products: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify the newly formed peaks. A likely degradation product is α-hexyl cinnamic acid, formed from the oxidation of the aldehyde group. Other potential byproducts could include benzaldehyde (B42025) and hexanoic acid from cleavage reactions.
-
-
Preventative Measures for Future Storage:
-
Store HCA in a cool, dark place.
-
Use tightly sealed containers, preferably made of glass or aluminum.[2]
-
For long-term storage, consider purchasing HCA with a stabilizer, such as Butylated Hydroxytoluene (BHT), or adding a small amount (typically 0.01-0.1%) to the material.[3][4]
-
If possible, blanket the material with nitrogen before sealing the container.
-
Issue 2: Discoloration (Yellowing) of HCA During Storage
Question: My α-Hexylcinnamaldehyde has turned a deeper yellow or brownish color over time. Is this a sign of degradation?
Answer:
Yes, a progressive yellowing of HCA is often a visual sign of degradation and the formation of polymeric or colored byproducts. This can occur in conjunction with changes in odor.
Troubleshooting Steps:
-
Visual Inspection and Comparison: Compare the color of the stored sample to a fresh sample or a reference photograph from when it was first received.
-
Correlate with Other Observations: Note if the discoloration is accompanied by a change in odor, viscosity, or the appearance of precipitates.
-
Analytical Confirmation: Perform GC-FID analysis to quantify the remaining HCA and assess the extent of impurity formation. A significant decrease in purity confirms degradation.
-
Review Incompatible Materials: Ensure the HCA has not been in contact with strong oxidizing agents, strong bases, or certain metals that can catalyze degradation and color formation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of α-Hexylcinnamaldehyde?
A1: The shelf life of HCA is typically stated as 12 months or longer when stored under recommended conditions (cool, dry, dark, and in a tightly sealed container).[3] However, the actual shelf life can be significantly influenced by storage practices. The presence of a stabilizer like BHT can extend this period.[3][4]
Q2: What are the primary degradation products of α-Hexylcinnamaldehyde?
A2: The most probable primary degradation product of HCA is α-hexyl cinnamic acid , formed through the oxidation of the aldehyde group. Other potential, though less common, degradation products could include α-hexyl cinnamic alcohol (via reduction) and smaller molecules resulting from cleavage of the double bond, such as benzaldehyde and hexanoic acid .
Q3: How can I prevent the degradation of α-Hexylcinnamaldehyde in my formulations?
A3: To enhance the stability of HCA in your formulations:
-
Use an Antioxidant System: Incorporate antioxidants such as BHT or Vitamin E (tocopherol) into your formulation. BHT is particularly effective in preventing the oxidation of fats and oils.
-
Control pH: While HCA is relatively stable in alkaline conditions (like soap), its stability can be affected by highly acidic or basic environments.
-
Use Opaque or UV-Protective Packaging: This will protect the final product from light-induced degradation.
-
Minimize Headspace in Packaging: This reduces the amount of oxygen available for oxidative reactions.
Q4: Is it necessary to store α-Hexylcinnamaldehyde under an inert atmosphere?
A4: For routine, short-term use, storing HCA in a tightly sealed container is often sufficient. However, for long-term storage or for high-purity applications where minimal degradation is critical, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation.
Q5: Can I still use HCA that has slightly changed in color or odor?
A5: It is not recommended for research or manufacturing purposes where product consistency and purity are critical. A change in color or odor signifies a change in chemical composition, which could impact the final product's fragrance profile, safety, and overall quality. It is best to use a fresh, in-spec batch of HCA for your experiments.
Data Presentation
The following table provides a template with hypothetical data illustrating how to present results from a long-term stability study of α-Hexylcinnamaldehyde.
Table 1: Example of Long-Term Stability Data for α-Hexylcinnamaldehyde
| Storage Condition | Time (Months) | Purity (%) (GC-FID) | Appearance | Odor |
| 25°C / 60% RH (with 0.1% BHT) | 0 | 99.8 | Clear, pale yellow liquid | Conforms to standard |
| 3 | 99.7 | Clear, pale yellow liquid | Conforms to standard | |
| 6 | 99.6 | Clear, pale yellow liquid | Conforms to standard | |
| 12 | 99.5 | Clear, pale yellow liquid | Conforms to standard | |
| 40°C / 75% RH (Accelerated, with 0.1% BHT) | 0 | 99.8 | Clear, pale yellow liquid | Conforms to standard |
| 1 | 99.2 | Clear, pale yellow liquid | Conforms to standard | |
| 3 | 98.5 | Clear, pale yellow liquid | Slight deviation from standard | |
| 6 | 97.1 | Clear, yellow liquid | Noticeable deviation from standard | |
| 40°C / 75% RH (Accelerated, without BHT) | 0 | 99.8 | Clear, pale yellow liquid | Conforms to standard |
| 1 | 97.5 | Clear, yellow liquid | Slight deviation from standard | |
| 3 | 94.2 | Yellow liquid | Significant deviation, slightly acidic note | |
| 6 | 88.9 | Yellow to brownish liquid | Unacceptable, strong acidic note |
Experimental Protocols
Protocol 1: Proposed Stability-Indicating GC-FID Method for α-Hexylcinnamaldehyde
This protocol is a suggested starting point for developing a validated stability-indicating method. It is based on methods used for similar fragrance aldehydes and requires full validation according to ICH guidelines.
1. Objective: To quantify the purity of α-Hexylcinnamaldehyde and separate it from its potential degradation products.
2. Instrumentation and Materials:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary GC column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium or Hydrogen
-
HCA reference standard (≥99.5% purity)
-
Solvent: Ethanol or Hexane (HPLC grade)
-
Autosampler vials
3. Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1.0 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Detector Temperature: 300°C
4. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 50 mg of HCA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to achieve a concentration of ~1 mg/mL.
-
Sample Solution: Prepare the HCA sample to be tested in the same manner as the standard solution.
5. Method Validation (Abbreviated):
-
Specificity: Analyze stressed samples (e.g., oxidized with H₂O₂, acid/base hydrolyzed, heat-degraded) to ensure that degradation product peaks are well-resolved from the main HCA peak.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 0.1 - 1.5 mg/mL) and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a placebo (if in a formulation) or a known sample with known amounts of HCA standard at different levels (e.g., 80%, 100%, 120% of the nominal concentration).
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).
Visualizations
Caption: Likely oxidative degradation pathway of α-Hexylcinnamaldehyde.
Caption: Workflow for investigating stability issues with HCA.
Caption: General workflow for conducting a stability study on HCA.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of alpha-Hexylcinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of alpha-Hexylcinnamaldehyde in various cosmetic matrices.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] In cosmetic formulations like creams, lotions, and perfumes, these interfering substances can include oils, fats, emulsifiers, and other fragrances.[4] Matrix effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1][2][3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The most common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound spiked into an extracted blank matrix (a sample of the cosmetic base without the analyte) to the peak area of a neat standard solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Another qualitative method is the post-column infusion experiment, where a constant flow of an this compound standard is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at the retention time of co-eluting interferences.
Q3: What are the most effective strategies to overcome matrix effects for this compound?
A3: A multi-faceted approach is often the most successful. This includes:
-
Optimized Sample Preparation: Employing techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components before injection.
-
Chromatographic Separation: Modifying the LC method (e.g., gradient, column chemistry) to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for matrix effects. An SIL-IS, such as this compound-d5, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[5]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?
A4: Yes, a deuterated form of this compound, This compound-d5 , is commercially available and serves as an excellent internal standard for LC-MS/MS analysis.[5]
Q5: What are the typical MRM transitions for this compound and its deuterated internal standard?
A5: While optimization is instrument-dependent, common MRM transitions for this compound (C15H20O, MW: 216.32) and this compound-d5 in positive electrospray ionization (ESI) mode would be:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 217.2 [M+H]+ | Optimize for fragments | Optimize |
| This compound-d5 | 222.2 [M+H]+ | Optimize for fragments | Optimize |
Note: Specific product ions and collision energies should be determined empirically by infusing a standard solution of each compound into the mass spectrometer.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload. 2. Inappropriate sample solvent. 3. Column contamination or degradation.[6] 4. Secondary interactions with the stationary phase. | 1. Dilute the sample. 2. Ensure the sample solvent is weaker than or matches the initial mobile phase.[5] 3. Implement a column wash step or replace the column.[6] 4. Adjust mobile phase pH or consider a different column chemistry. |
| Inconsistent or Low Analyte Recovery | 1. Inefficient extraction from the cosmetic matrix. 2. Analyte loss during solvent evaporation steps. 3. Adsorption to vials or tubing. | 1. Optimize the extraction solvent and technique (see Section 3). 2. Use a gentle stream of nitrogen and a controlled temperature for evaporation.[7] 3. Use silanized glassware or polypropylene (B1209903) vials. |
| High Signal Variability (Poor Precision) | 1. Significant and variable matrix effects between samples. 2. Inconsistent sample preparation. 3. Instrument instability. | 1. Strongly recommended: Use a stable isotope-labeled internal standard (this compound-d5). 2. Ensure precise and consistent execution of the sample preparation protocol. 3. Perform system suitability tests and instrument calibration. |
| No or Very Low Analyte Signal | 1. Extreme ion suppression. 2. Incorrect MS parameters (e.g., wrong MRM transition, low ionization). 3. Analyte degradation. | 1. Dilute the sample significantly or improve sample cleanup. 2. Infuse a standard solution to optimize MS parameters. 3. Check sample stability and storage conditions. |
Section 3: Experimental Protocols & Data
Sample Preparation Methodologies
The choice of sample preparation is critical for minimizing matrix effects. Below are protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), which are commonly used for cosmetic matrices.
3.1.1 Protocol: Liquid-Liquid Extraction (LLE) for Creams and Lotions
-
Sample Weighing: Accurately weigh 0.5 g of the cream or lotion into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of this compound-d5 solution.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and acetone).
-
Homogenization: Vortex vigorously for 2 minutes, followed by ultrasonication for 15 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 500 µL of the initial mobile phase.
3.1.2 Protocol: Solid-Phase Extraction (SPE) for Perfumes
-
Sample Dilution: Dilute 100 µL of the perfume sample with 900 µL of a suitable solvent (e.g., methanol (B129727)/water mixture).
-
Internal Standard Spiking: Spike the diluted sample with a known amount of this compound-d5 solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 5 mL of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase.
Quantitative Data Summary
While specific data for this compound is limited in publicly available literature, the following table provides an expected range of performance for different sample preparation techniques based on the analysis of similar fragrance allergens in cosmetic matrices.
| Sample Preparation Technique | Cosmetic Matrix | Expected Recovery (%) | Expected Matrix Effect (%) |
| Liquid-Liquid Extraction (LLE) | Cream/Lotion | 75 - 105 | 60 - 120 (Ion Suppression or Enhancement) |
| Solid-Phase Extraction (SPE) | Perfume/Eau de Toilette | 85 - 110 | 80 - 115 (Generally less suppression than LLE) |
| Dilute and Shoot | Simple Matrices (e.g., aqueous solutions) | > 95 | < 50 (Significant Ion Suppression Expected) |
Note: These values are estimates and should be experimentally determined for your specific matrix and method.
Section 4: Visualized Workflows and Logic
Experimental Workflow for Sample Preparation
The following diagram illustrates the general workflow for preparing cosmetic samples for LC-MS/MS analysis.
Troubleshooting Logic for Matrix Effects
This diagram outlines a logical approach to identifying and mitigating matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. excellencechemical.com [excellencechemical.com]
- 5. halocolumns.com [halocolumns.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating alpha-Hexylcinnamaldehyde Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of alpha-Hexylcinnamaldehyde isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound that I need to separate?
A1: The primary isomers of concern for this compound are the geometric isomers, specifically the (E)-isomer (trans) and the (Z)-isomer (cis). Commercial preparations of this compound typically contain the trans-isomer as the major component, often in a ratio of approximately 95:5 with the cis-isomer.[1][2] It is also important to be aware of potential process-related impurities, such as 2-hexyl-dec-2-enal, which may also require separation and quantification.[1][2]
Q2: Is chiral separation of this compound enantiomers a common requirement?
A2: While this compound possesses a chiral center, the primary focus in analytical method development has been on the separation of its geometric (cis/trans) isomers. There is limited specific literature on the enantioselective separation of its enantiomers. However, if your research requires the separation of enantiomers, standard chiral chromatography techniques can be explored. This typically involves the use of chiral stationary phases (CSPs) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Q3: What is the most effective chromatographic technique for separating the geometric isomers of this compound?
A3: Two-dimensional gas chromatography (2D-GC) has been shown to be a highly effective technique for the separation of cis- and trans-alpha-Hexylcinnamaldehyde, as well as related impurities.[1][2] This method utilizes two columns of different polarities (a non-polar column followed by a polar column) to achieve enhanced resolution that may not be possible with a single-column setup. Standard GC-MS methods used for the analysis of fragrance allergens can also be adapted for this purpose.[3][4]
Q4: Can I use HPLC for the separation of this compound isomers?
A4: Yes, HPLC can be used for the separation of isomers. A reverse-phase HPLC method would be the most common approach. The separation would be based on the slight differences in polarity between the cis and trans isomers. Method development would involve optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and selecting a suitable column (e.g., C18, C8, or Phenyl).
Troubleshooting Guides
Gas Chromatography (GC) Based Methods
Issue 1: Poor resolution or co-elution of cis- and trans-alpha-Hexylcinnamaldehyde peaks.
-
Possible Cause: Inadequate column selectivity.
-
Solution: For complex mixtures, a single column may not provide sufficient resolution. Employing a 2D-GC system with a non-polar column (e.g., HP-1 or DB-5ms) in the first dimension and a polar column (e.g., DB-WAX or FFAP) in the second dimension is highly recommended for separating these isomers and related impurities.[1][2]
-
-
Possible Cause: Sub-optimal temperature program.
-
Solution: A slow oven temperature ramp rate is crucial to allow for sufficient interaction between the isomers and the stationary phase, thereby improving separation.
-
-
Possible Cause: Incorrect carrier gas flow rate.
-
Solution: Ensure the carrier gas (Helium or Hydrogen) flow rate is set to the optimal linear velocity for the column being used to maximize efficiency.
-
Issue 2: Split peaks are observed for one or both isomers.
-
Possible Cause: Improper injection technique or inlet issues.
-
Possible Cause: Incompatibility between the sample solvent and the stationary phase.
-
Solution: Ensure the solvent used to dissolve the sample is compatible with the polarity of the GC column's stationary phase to ensure proper focusing of the analyte band at the head of the column.[6]
-
-
Possible Cause: Incorrect column installation.
-
Solution: Verify that the column is installed at the correct depth in the injector and detector.[5]
-
High-Performance Liquid Chromatography (HPLC) Based Methods
Issue 3: Cis- and trans-alpha-Hexylcinnamaldehyde isomers are not baseline separated in a reverse-phase method.
-
Possible Cause: Mobile phase is too strong or too weak.
-
Solution: Adjust the mobile phase composition. To increase retention and potentially improve separation, increase the proportion of the weaker solvent (e.g., water in a methanol/water mobile phase). Conversely, to decrease retention, increase the proportion of the stronger organic solvent.
-
-
Possible Cause: Inappropriate column chemistry.
-
Solution: While a C18 column is a good starting point, other stationary phases may offer better selectivity for these isomers. Consider trying a phenyl-hexyl or a polar-embedded phase column, which can provide different interactions with the analytes.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a stable temperature. Optimizing the column temperature can also influence selectivity.
-
Experimental Protocols
Protocol 1: 2D-GC-FID Method for the Separation of cis- and trans-alpha-Hexylcinnamaldehyde
This protocol is based on the published method for the quantitative analysis of these isomers.[1][2]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID) and an auto-liquid sampler.
-
Columns:
-
1st Dimension: Non-polar stationary phase (e.g., HP-1), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
2nd Dimension: Polar stationary phase (e.g., DB-WAX), 30 m x 0.25 µm ID, 0.25 µm film thickness.
-
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Carrier Gas | Nitrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 10 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in isopropyl alcohol.
-
Create a series of calibration standards by diluting the stock solution.
Protocol 2: General GC-MS Method for Fragrance Allergen Analysis (including this compound)
This protocol is a general-purpose method suitable for the identification and quantification of this compound isomers in a complex matrix.[3][4]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: (5%-phenyl)-methylpolysiloxane capillary column (e.g., DB-5ms), 30 m x 0.32 mm ID, 0.25 µm film thickness.[3]
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 80 °C, ramp to 180 °C at 6 °C/min, then ramp to 260 °C at 20 °C/min, hold for 10 min |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 40-400 |
Data Presentation
Table 1: Typical Retention Times and Resolution for 2D-GC-FID Method
| Analyte | Retention Time (min) | Resolution (Rs) |
| trans-alpha-Hexylcinnamaldehyde | Value | > 2.0 (between cis and trans) |
| cis-alpha-Hexylcinnamaldehyde | Value | - |
| 2-hexyl-dec-2-enal | Value | > 2.0 (from other components) |
| Note: Actual retention times will vary depending on the specific instrument and conditions. |
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quantitative analysis of the 26 allergens for cosmetic labeling in fragrance raw materials and perfume oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. restek.com [restek.com]
Technical Support Center: Synthesis of α-Hexylcinnamaldehyde and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-hexylcinnamaldehyde and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for the synthesis of α-hexylcinnamaldehyde is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the aldol (B89426) condensation reaction to produce α-hexylcinnamaldehyde are a common issue. The primary causes are typically competing side reactions and suboptimal reaction conditions.
Troubleshooting Steps:
-
Control Reactant Stoichiometry: An excess of benzaldehyde (B42025) is often necessary to suppress the further aldol condensation of the α-hexylcinnamaldehyde product with octanal (B89490).[1]
-
Slow Addition of Aliphatic Aldehyde: The self-condensation of octanal is a significant side reaction. To minimize this, add the octanal slowly to the reaction mixture to maintain a very low concentration of octanal relative to benzaldehyde.[1]
-
Monitor Catalyst Concentration: The Cannizzaro reaction, a disproportionation of benzaldehyde, can occur in the presence of a strong base, consuming both the benzaldehyde and the catalyst.[1][2] Ensure the appropriate catalytic amount is used and consider alternative catalysts if this is a persistent issue.
-
Optimize Solvent System: The traditional use of methanol (B129727) can result in a two-phase reaction system.[1] Using a solvent in which the alkali catalyst is more soluble, such as propylene (B89431) glycol, diethylene glycol, or dipropylene glycol, can improve reaction homogeneity and yield.[1]
-
Consider a Greener Catalyst: Heterogeneous catalysts, like hydrotalcite, can offer high conversion rates (>99%) and selectivity (95-98%) under solvent-free conditions.[3] These catalysts are also easily recoverable by filtration and can be recycled, which simplifies purification and reduces environmental impact.[3]
Q2: I am observing significant impurities in my final product, some of which have an unpleasant odor. How can I identify and minimize these by-products?
A2: The most common malodorous by-product is hexyldecenal, which results from the self-condensation of octanal.[1][4] Other impurities can arise from the Cannizzaro reaction (benzyl alcohol and benzoic acid) and further reactions of the desired product.[1]
Troubleshooting Steps:
-
Minimize Octanal Self-Condensation: As mentioned above, slow addition of octanal is crucial.[1] Some methods propose using a lower concentration of n-octanal (e.g., 30%) to reduce the formation of self-condensation by-products.[5][6]
-
Purification Techniques:
-
Column Chromatography: This is an effective method for separating α-hexylcinnamaldehyde derivatives from reaction by-products. A common solvent system is petroleum ether/EtOAc.[7]
-
Distillation: Fractional distillation under reduced pressure can be used to purify the final product. For example, α-hexylcinnamaldehyde can be recovered at a boiling point of 112°C at 1.0 mbar.[4]
-
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the progress of the reaction and identify the formation of by-products.[7]
Q3: The cost of n-octanal as a starting material is a concern for scaling up my synthesis. Are there more economical alternative routes?
A3: Yes, the high cost of n-octanal is a known challenge in the traditional synthesis of α-hexylcinnamaldehyde.[2] An alternative, more cost-effective route involves the cross-condensation of phenylpropanal and hexanal (B45976) to obtain a 2-benzyl-2-octenal intermediate, which is then hydroisomerized to yield α-hexylcinnamaldehyde.[2] This method avoids the use of the more expensive n-octanal.[2]
Quantitative Data Summary
The following tables summarize quantitative data related to the synthesis and activity of α-hexylcinnamaldehyde derivatives.
| Parameter | Value | Source |
| Yield of α-propyl cinnamaldehyde (B126680) | 35% | [7] |
| Yield of Carboxylic Acid Intermediates (8a-8e) | 76% - 88% | [7] |
| Yield of Final Ester Derivatives (1a-1t, 2a-2ab) | 31% - 96% | [7] |
| Yield of Final Ester Derivatives (3a-3g, 4a-4k) | 72% - 95% | [7] |
| Chemical Yield of α-hexylcinnamaldehyde | 86.3% | [4] |
| Conversion using Hydrotalcite Catalyst | >99% | [3] |
| Selectivity using Hydrotalcite Catalyst | 95% - 98% | [3] |
Table 1: Synthesis Yields and Catalyst Performance
| Compound | LC50 Value (ppm) | Source |
| α-Hexylcinnamaldehyde (HCA) | 24.0 | [7] |
| Furan-3-ylmethyl cinnamate (B1238496) (2v) | 8.0 | [7] |
| (E)-allyl 3-(4-chlorophenyl)acrylate (4c) | 7.2 | [7] |
Table 2: Larvicidal Activity of HCA and its Derivatives against Aedes albopictus
Experimental Protocols
1. Synthesis of α-Propyl Cinnamaldehyde (7c) [7]
-
Reagents: Benzaldehyde (2.12 g, 20 mmol), n-pentanal (3.45 g, 40 mmol), NaOH (0.80 g, 20 mmol), Ethanol (EtOH), Ethyl Acetate (EtOAc), Petroleum Ether.
-
Procedure:
-
Add benzaldehyde to 45 mL of EtOH in an ice bath.
-
Add n-pentanal to the mixture.
-
Slowly add 2 mL of NaOH solution drop-by-drop.
-
Stir the mixture overnight at room temperature.
-
Monitor the reaction by TLC (petroleum ether/EtOAc = 10/1).
-
Remove EtOH under reduced pressure.
-
Dissolve the residue in 50 mL of EtOAc.
-
Wash the organic phase with H₂O (100 mL) and brine (50 mL).
-
Dry the organic phase over Na₂SO₄ and evaporate the solvent.
-
Purify the crude product by column chromatography (petroleum ether/EtOAc = 80/1).
-
2. General Procedure for the Synthesis of Ester Derivatives (e.g., 1a-1t) [7]
-
Reagents: Carboxylic acid intermediate (e.g., 8a-8e, 3.3 mmol), Dichloromethane (DCM), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (0.69 g, 3.6 mmol), 4-dimethylaminopyridine (B28879) (DMAP) (0.44 g, 3.6 mmol), corresponding alcohol (3 mmol).
-
Procedure:
-
Dissolve the carboxylic acid intermediate in 15 mL of DCM.
-
Add EDCI and DMAP to the solution.
-
Add the corresponding alcohol.
-
Stir the mixture at room temperature for 6–8 hours.
-
Wash the reaction solution with H₂O (15 mL) and brine (15 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (petroleum ether/EtOAc = 200/1 to 50/1).
-
Visualizations
Caption: Workflow for α-Hexylcinnamaldehyde synthesis with troubleshooting points.
Caption: Key side reactions in α-Hexylcinnamaldehyde synthesis.
References
- 1. EP0392579A2 - Improvements in and relating to aldol condensation - Google Patents [patents.google.com]
- 2. Method for preparing alpha-hexylcinnamyl aldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. Technology for the production α-hexyl cinnamaldehyde via green catalytic route | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 4. JP2816588B2 - Method for producing α-substituted cinnamaldehyde, amyl or hexyl cinnamaldehyde obtained by the production method, and fragrance base containing the amyl or hexyl cinnamaldehyde - Google Patents [patents.google.com]
- 5. CN103539647B - Method for synthesizing alpha-hexylcinnamaldehyde by directly using low content n-octanal - Google Patents [patents.google.com]
- 6. CN103539647A - Method for synthesizing this compound by directly using low content n-octanal - Google Patents [patents.google.com]
- 7. Discovery of <i>α</i>-hexyl cinnamaldehyde and its derivatives as novel larvicides against <i>Aedes albopictus</i> - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
A Comparative Analysis of the Bioactivity of alpha-Hexylcinnamaldehyde and Cinnamaldehyde
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of cinnamaldehyde (B126680), the primary active component of cinnamon oil, and its synthetic derivative, alpha-Hexylcinnamaldehyde (HCA). While both compounds share a common structural backbone, the addition of a hexyl group to the alpha-carbon of cinnamaldehyde significantly alters its biological profile. This document summarizes key experimental data on their respective antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Introduction
Cinnamaldehyde is a well-documented bioactive compound responsible for the characteristic flavor and aroma of cinnamon.[1] It is extensively studied for its diverse therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[2][3] this compound is a synthetic derivative developed to improve chemical stability and modify its aromatic properties for use in cosmetics and fragrances.[4][5][6][7] While found naturally in chamomile essential oil, the commercial supply is primarily synthetic.[6][7] Emerging research indicates that HCA also possesses unique bioactivities, such as chemosensitizing and antimutagenic properties, distinguishing it from its parent compound.[5][8][9]
Quantitative Data Comparison
The following tables summarize quantitative data from various experimental studies to provide a direct comparison of the bioactivities of cinnamaldehyde and this compound.
Table 1: Comparative Antimicrobial Activity
| Compound | Organism | Assay Type | Result (MIC/MBC/LC50) | Reference |
| Cinnamaldehyde | Various Bacteria | MIC | 0.160 - 0.630 mg/mL | [10] |
| L. monocytogenes, S. aureus, E. coli, S. typhimurium | MIC | 0.052 - 0.178 mg/mL | [10] | |
| L. monocytogenes, S. aureus, E. coli, S. typhimurium | MBC | 0.058 - 1.084 mg/mL | [10] | |
| This compound (Oxime derivative) | Staphylococcus aureus | MIC | 37.50 mg/L (0.16 mM) | [11] |
| This compound | Aedes albopictus (larvae) | LC50 | 24.0 ppm | [12] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; LC50: Lethal Concentration 50%. Data for HCA's direct antibacterial activity is limited compared to cinnamaldehyde.
Table 2: Comparative Antioxidant Activity
| Compound | Assay Type | Result (IC50) | Reference |
| Cinnamaldehyde | DPPH Radical Scavenging | 8.2 µg/mL | [13] |
| DPPH Radical Scavenging | 95.38 (unit not specified) | [14] | |
| Superoxide Radical Scavenging | 13.3 µg/mL | [13] | |
| Nitric Oxide Radical Scavenging | 12.1 µg/mL | [13] | |
| This compound | Not available | Not available |
IC50: Half-maximal inhibitory concentration. Note: Cinnamic acid and cinnamyl alcohol, derivatives of cinnamaldehyde, showed higher antioxidant activity than cinnamaldehyde itself.[14][15]
Table 3: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | Result (IC50) | Reference |
| Cinnamaldehyde | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 55 ± 9 µM | [16] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | RAW 264.7 Macrophages | 63 ± 9 µM | [16] | |
| This compound | Not available | Not available | Not available |
Cinnamaldehyde exerts its anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines like IL-1β and TNF-α.[17]
Table 4: Comparative Anticancer & Cytotoxic Activity
| Compound | Activity | Cell Lines | Key Findings | Reference |
| Cinnamaldehyde | Anticancer/Antiproliferative | Breast, leukemia, ovarian, lung, colon cancer cells | Inhibits proliferation and induces apoptosis.[18][19] | [19] |
| This compound | Cytotoxicity | Caco-2, CCRF/CEM, CEM/ADR5000 | Low intrinsic cytotoxicity. | [8] |
| Chemosensitization | Caco-2, CCRF/CEM, CEM/ADR5000 | Synergistically increases doxorubicin's cytotoxicity.[8] | [8] | |
| Antimutagenicity | S. typhimurium TA98 | Strong inhibition (>40%) of mutagenicity from nitroarenes. | [5] |
Signaling Pathways and Mechanisms of Action
Cinnamaldehyde
Cinnamaldehyde modulates a wide array of signaling pathways to exert its diverse biological effects. Its anti-inflammatory and anticancer activities are particularly well-studied.
-
Anti-inflammatory Pathways: Cinnamaldehyde is a potent inhibitor of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[2][20] It prevents the degradation of IκB, the inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-8.[20][21] It also inhibits other inflammatory pathways, including MAPK (Mitogen-Activated Protein Kinase) , JNK (c-Jun N-terminal kinase) , and PI3K/AKT .[2][20][22]
-
Anticancer Pathways: In cancer cells, cinnamaldehyde has been shown to induce apoptosis and inhibit proliferation by targeting several key pathways. It can suppress the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth.[2][18] Additionally, it downregulates the STAT3/cMyc pathway, leading to the inhibition of breast cancer cell proliferation and migration.[18]
-
Antioxidant Mechanism: The antioxidant effects of cinnamaldehyde are attributed to its ability to scavenge reactive oxygen species (ROS) and activate the Nrf2 (Nuclear factor erythroid 2–related factor 2) signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.[2][10]
References
- 1. researchgate.net [researchgate.net]
- 2. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "The Role and Mechanism of Cinnamaldehyde in Cancer" by Jiahua Peng, Xin Song et al. [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]
- 7. HEXYL CINNAMALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 8. α-Hexylcinnamaldehyde Synergistically Increases Doxorubicin Cytotoxicity Towards Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity, early safety screening, and antimicrobial potential of minor oxime constituents of essential oils and aromatic extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of <i>α</i>-hexyl cinnamaldehyde and its derivatives as novel larvicides against <i>Aedes albopictus</i> - Arabian Journal of Chemistry [arabjchem.org]
- 13. Beneficial Antioxidative and Antiperoxidative Effect of Cinnamaldehyde Protect Streptozotocin-Induced Pancreatic β-Cells Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts - identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Unveiling the In Vivo Anti-Inflammatory Potential of Alpha-Hexylcinnamaldehyde: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the in vivo anti-inflammatory effects of alpha-Hexylcinnamaldehyde. This guide provides a comparative analysis with established anti-inflammatory agents, supported by experimental data and detailed methodologies. Please note that due to limited direct in vivo research on this compound, this guide leverages data from its parent compound, cinnamaldehyde (B126680), as a predictive reference.
This compound (HCA), a synthetic derivative of cinnamaldehyde, has garnered interest for its potential pharmacological activities, including its anti-inflammatory properties. While extensive in vivo comparative studies on HCA are currently limited, research on its parent compound, cinnamaldehyde, provides valuable insights into its potential efficacy and mechanisms of action. This guide synthesizes the available in vivo data for cinnamaldehyde and compares its anti-inflammatory effects with commonly used non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin (B1671933) and diclofenac (B195802).
Performance Comparison: Cinnamaldehyde vs. NSAIDs
In vivo studies have demonstrated the significant anti-inflammatory activity of cinnamaldehyde in various animal models. The following tables summarize the quantitative data from these studies, comparing the efficacy of cinnamaldehyde with indomethacin and diclofenac.
| Model | Compound | Dosage | Parameter Measured | % Inhibition/Reduction | Reference |
| Carrageenan-induced Paw Edema (Rat) | Cinnamaldehyde | 5 mg/kg | Paw Edema | Significant reduction | [1] |
| Indomethacin | 10 mg/kg | Paw Edema | Significant reduction | [1] | |
| Acetic Acid-induced Writhing (Mouse) | Cinnamaldehyde | 100 mg/kg | Writhing Response | 54% | [2] |
| Cinnamaldehyde | 200 mg/kg | Writhing Response | 81% | [2] | |
| Diclofenac Sodium | 2.5 mg/kg | Writhing Response | 44% | [2] | |
| Diclofenac Sodium | 5 mg/kg | Writhing Response | 66% | [2] | |
| Complete Freund's Adjuvant-induced Arthritis (Rat) | trans-Cinnamaldehyde | 5 mg/kg | Paw Swelling | Significant reduction | [3] |
| Indomethacin | - | Paw Swelling | Significant reduction | [3] |
Table 1: Comparison of Anti-inflammatory Effects of Cinnamaldehyde and NSAIDs in Acute and Chronic Inflammation Models.
| Model | Compound | Dosage | Biomarker | Effect | Reference |
| Carrageenan-induced Paw Edema (Rat) | Cinnamaldehyde | 1.25 or 2.5 mg/kg | Serum TNF-α | Decreased | [1] |
| Cinnamaldehyde | 1.25 or 2.5 mg/kg | Serum PGE2 | Decreased | [1] | |
| Indomethacin | 10 mg/kg | Serum TNF-α | Decreased | [1] | |
| Indomethacin | 10 mg/kg | Serum PGE2 | Decreased | [1] | |
| Ligature-induced Periodontitis (Rat) | Cinnamaldehyde | 50 mg/kg | Gingival IL-1β mRNA | Attenuated | [4] |
| Cinnamaldehyde | 50 mg/kg | Gingival MMP-9 mRNA | Attenuated | [4] | |
| Cinnamaldehyde | 50 mg/kg | Gingival iNOS mRNA | Attenuated | [4] |
Table 2: Effect of Cinnamaldehyde and Indomethacin on Inflammatory Biomarkers.
Experimental Protocols
This section provides a detailed methodology for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of compounds against acute inflammation.
-
Animals: Male Wistar rats (150-200g) are used.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Treatment: Test compounds (cinnamaldehyde or indomethacin) or vehicle are administered orally 1 hour before carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[1]
-
Biomarker Analysis: At the end of the experiment, blood is collected to measure serum levels of inflammatory cytokines like TNF-α and PGE2 using ELISA kits.[1]
Acetic Acid-Induced Writhing in Mice
This model is used to evaluate the peripheral analgesic and anti-inflammatory effects of compounds.
-
Animals: Swiss albino mice (20-25g) of either sex are used.
-
Induction of Writhing: An intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg) is administered to induce abdominal constrictions (writhing).
-
Treatment: Test compounds (cinnamaldehyde or diclofenac sodium) or vehicle are administered orally 30 minutes before the acetic acid injection.[2]
-
Measurement: The number of writhes is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection. The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated group with the control group.[2]
Signaling Pathways and Mechanisms of Action
Cinnamaldehyde exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The diagrams below illustrate these mechanisms.
Figure 1: Inhibition of the NF-κB Signaling Pathway by Cinnamaldehyde.
References
Cross-Reactivity of alpha-Hexylcinnamaldehyde with other Fragrance Allergens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of alpha-Hexylcinnamaldehyde (HCA) with other common fragrance allergens. The information is compiled from experimental data and clinical studies to assist in the understanding of co-sensitization patterns and the immunological mechanisms underlying fragrance allergies.
Introduction to this compound (HCA)
This compound is a widely used fragrance ingredient known for its jasmine-like floral scent. It is a synthetic aromatic aldehyde and a known, albeit generally weak, contact allergen. HCA is included in Fragrance Mix II, a standard screening tool for fragrance allergies. Understanding its potential for cross-reactivity with other fragrance allergens is crucial for accurate diagnosis and the development of safer consumer products.
Comparative Analysis of Sensitization Rates
Direct quantitative data on the cross-reactivity of HCA with a broad spectrum of fragrance allergens from a single, comprehensive study is limited. However, by compiling data from various patch test studies, we can compare the prevalence of sensitization to HCA and other relevant fragrance allergens. It is important to note that concomitant sensitization does not definitively prove cross-reactivity; it can also result from co-exposure to multiple allergens.
| Fragrance Allergen | Chemical Class | Prevalence of Positive Patch Test Reactions (%) | Study Reference (if available) |
| This compound (HCA) | Aldehyde | 3.5 | [1] |
| Cinnamaldehyde (B126680) | Aldehyde | 0.9 - 3.7 | [2] |
| Cinnamyl Alcohol | Alcohol | Data suggests cross-reactivity with cinnamaldehyde | [3] |
| Geraniol (B1671447) | Acyclic Terpene Alcohol | Component of Fragrance Mix I | [4] |
| Hydroxycitronellal | Aldehyde | Component of Fragrance Mix I | [4] |
| Citral | Aldehyde | 6.2 | [5] |
| Farnesol | Acyclic Sesquiterpene Alcohol | 2.5 | [1] |
| Coumarin | Benzopyrone | 5.1 | [1] |
| Citronellol | Acyclic Monoterpenoid | 1.2 | [1] |
| Limonene (oxidized) | Terpene | 13.9 | [5] |
| Linalool (oxidized) | Terpene Alcohol | 24.1 | [5] |
Note: The prevalence rates are derived from different studies and populations and should be interpreted with caution. These figures represent the percentage of patients with suspected allergic contact dermatitis who tested positive for the respective allergen.
Evidence of Cross-Reactivity
While large-scale quantitative data is sparse, evidence from case reports and mechanistic understanding suggests potential cross-reactivity between HCA and structurally similar allergens, particularly other cinnamaldehyde derivatives.
A case study has reported co-sensitization to HCA, cinnamaldehyde, and cinnamyl alcohol, suggesting a potential for cross-reaction due to their shared molecular backbone[6]. The structural similarity between these molecules, all possessing a cinnamaldehyde-like core, supports the hypothesis that T-cells sensitized to one compound may recognize and react to others.
Experimental Protocols
Patch Testing
Patch testing is the primary diagnostic tool for allergic contact dermatitis.
Objective: To identify individuals sensitized to specific fragrance allergens, including HCA.
Methodology:
-
Allergen Preparation: HCA is typically tested at a concentration of 5.0% in petrolatum (pet.) as part of Fragrance Mix II[7]. For individual testing, similar concentrations are used. Other allergens are tested at standardized concentrations (e.g., cinnamaldehyde 1% pet., geraniol 2% pet.).
-
Application: A small amount of the allergen preparation is applied to a small aluminum or plastic chamber (e.g., Finn Chamber®) on a hypoallergenic adhesive patch.
-
Placement: The patch is applied to the upper back of the patient.
-
Occlusion: The patch remains in place for 48 hours, during which time the patient is advised to avoid activities that may lead to sweating or dislocation of the patch.
-
Reading: The patch is removed after 48 hours, and an initial reading is performed. A second reading is typically done at 72 or 96 hours.
-
Interpretation: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria, ranging from a doubtful reaction (+?) to a strong reaction (+++).
Lymphocyte Transformation Test (LTT)
The LTT is an in-vitro method to assess the proliferation of allergen-specific memory T-lymphocytes.
Objective: To confirm sensitization to a fragrance allergen by measuring the proliferative response of a patient's lymphocytes.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from a patient's heparinized blood sample using density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium.
-
Allergen Stimulation: The cells are exposed to various concentrations of the test allergen (e.g., HCA, cinnamaldehyde) and control substances (negative control: medium alone; positive control: a mitogen like phytohemagglutinin).
-
Incubation: The cultures are incubated for 5 to 7 days to allow for antigen presentation and lymphocyte proliferation.
-
Proliferation Assay: The proliferation of lymphocytes is measured. Traditionally, this was done by measuring the incorporation of 3H-thymidine into the DNA of dividing cells. More modern, non-radioactive methods include measuring the incorporation of BrdU or using colorimetric assays (e.g., XTT).
-
Calculation of Stimulation Index (SI): The SI is calculated as the ratio of the mean counts per minute (cpm) or optical density (OD) in the allergen-stimulated cultures to the mean cpm or OD in the unstimulated (negative control) cultures.
-
Interpretation: An SI value of ≥ 3 is generally considered a positive result, indicating the presence of allergen-specific memory T-cells.
Signaling Pathways and Experimental Workflows
The development of allergic contact dermatitis to fragrance allergens like HCA involves a complex interplay between skin cells and immune cells. The following diagrams illustrate a representative signaling pathway and an experimental workflow for investigating these interactions.
Caption: Signaling pathway of allergic contact dermatitis induction by HCA.
References
- 1. Patch tests with fragrance mix II and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous patch testing with fragrance markers in the baseline series and the ingredients of fragrance mixes: An update from southern Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the added value of patch testing with 30 fragrance allergens in addition to the European Baseline series? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allergic Contact Dermatitis to Hexyl Cinnamaldehyde, Cinnamaldehyde, and 3,4 Methylbenzylidene Camphor in a Patient With Previous Photoallergic Contact Dermatitis to Dexketoprofen | Actas Dermo-Sifiliográficas [actasdermo.org]
- 6. Contact allergy to fragrances: current clinical and regulatory trends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. skintherapyletter.com [skintherapyletter.com]
Alpha-Hexylcinnamaldehyde vs. Synthetic Analogs: A Comparative Guide to Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of alpha-Hexylcinnamaldehyde (HCA) and its synthetic analogs, supported by experimental data. The information is intended to assist researchers in evaluating these compounds for various applications.
Larvicidal Activity against Aedes albopictus
A study by Li et al. (2023) investigated the larvicidal activity of HCA and 78 of its synthetic derivatives against the Asian tiger mosquito, Aedes albopictus. HCA itself demonstrated an LC50 of 24.0 ppm. Notably, several of its synthetic analogs exhibited significantly higher potency. The study highlights that ester derivatives of HCA were particularly active. For instance, (E)-allyl 3-(4-chlorophenyl)acrylate (compound 4c) and furan-3-ylmethyl cinnamate (B1238496) (compound 2v) showed the lowest LC50 values of 7.2 ppm and 8.0 ppm, respectively.[1] This suggests that modifications to the cinnamaldehyde (B126680) structure can dramatically enhance its larvicidal effects.
| Compound | Structure | LC50 (ppm) against Aedes albopictus[1] |
| This compound (HCA) | 2-benzylideneoctanal | 24.0 |
| (E)-allyl 3-(4-chlorophenyl)acrylate (4c) | C₁₂H₁₁ClO₂ | 7.2 |
| furan-3-ylmethyl cinnamate (2v) | C₁₄H₁₂O₃ | 8.0 |
| cinnamyl cinnamate (2w) | C₁₈H₁₆O₂ | 9.1 |
| (E)-3-(4-fluorophenyl)allyl cinnamate (2x) | C₁₈H₁₅FO₂ | 9.5 |
| (E)-3-phenylallyl 3-(4-chlorophenyl)acrylate (4d) | C₁₈H₁₅ClO₂ | 10.2 |
Cytotoxicity and Chemosensitizing Effects
A study by Di Giacomo et al. (2016) explored the cytotoxic and chemosensitizing properties of HCA in human cancer cell lines. While HCA itself exhibited low cytotoxicity, it significantly enhanced the antiproliferative effect of the chemotherapy drug doxorubicin (B1662922) in all tested cell lines.[2][3] The study suggests that HCA may act as a chemosensitizer, potentially by interfering with the function of ATP-binding cassette (ABC) transporters, which are often involved in multidrug resistance.[2][3]
| Cell Line | HCA IC50 (µM)[2] | Doxorubicin IC50 (µM)[2] | Doxorubicin + HCA (100 µM) IC50 (µM)[2] | Doxorubicin + HCA (181 µM) IC50 (µM)[2] |
| Caco-2 (human colorectal adenocarcinoma) | >200 | 0.45 ± 0.04 | 0.15 ± 0.01 | 0.06 ± 0.01 |
| CCRF/CEM (human acute lymphoblastic leukemia) | >200 | 0.02 ± 0.001 | 0.007 ± 0.001 | 0.004 ± 0.001 |
| CEM/ADR5000 (doxorubicin-resistant leukemia) | >200 | 11.5 ± 1.2 | 4.8 ± 0.5 | 2.5 ± 0.3 |
Skin Sensitization Potential
This compound is recognized as a potential skin sensitizer.[4] A local lymph node assay (LLNA) determined an EC3 value (the concentration needed to produce a three-fold increase in lymphocyte proliferation) for HCA to be between 6.6% and 11.5%.[5] The Research Institute for Fragrance Materials (RIFM) has classified HCA as a moderate skin sensitizer.[4] While direct comparative studies with a wide range of its synthetic analogs are limited in the publicly available literature, the skin sensitization potential of new fragrance ingredients is often assessed using in chemico and in vitro methods like the Direct Peptide Reactivity Assay (DPRA).
Antimicrobial Activity
Other Biological Activities
-
TRPA1 Agonism: Cinnamaldehyde and some of its derivatives are known agonists of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel involved in sensory perception.[10][11] Activation of TRPA1 can induce various physiological responses. A study on cinnamaldehyde and its analogs determined EC50 values for TRPA1 activation, providing insights into the structure-activity relationship for this target.[12]
-
Antimutagenicity: HCA has been evaluated for its potential to inhibit the genotoxicity of environmental pollutants in the bacterial reverse mutation assay (Ames test).[13]
Experimental Protocols
Larvicidal Bioassay (as described by Li et al., 2023)
The larvicidal activities of HCA and its derivatives were assessed using the larval immersion method recommended by the World Health Organization, with some modifications.[1]
-
Stock Solution Preparation: 10 mg of the test compound was dissolved in 2 mL of acetone (B3395972) to prepare a stock solution.
-
Test Solution Preparation: 1 mL of the stock solution was added to 99 mL of distilled water to obtain a 50 mg/L (ppm) solution, which was then further diluted to the required concentrations for the test.
-
Exposure: 20 fourth-instar larvae of Aedes albopictus were placed in each test solution.
-
Observation: Larval mortality was recorded after 24 hours of exposure.
-
Data Analysis: The LC50 values were calculated using probit analysis.
Cytotoxicity Assay (MTT Assay) (based on Di Giacomo et al., 2016)
-
Cell Seeding: Human cancer cell lines (Caco-2, CCRF/CEM, CEM/ADR5000) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of HCA, doxorubicin, or a combination of both for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control, and IC50 values were calculated.
Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization
The DPRA is an in chemico method that assesses the skin sensitization potential of a chemical by measuring its reactivity with synthetic peptides containing cysteine or lysine (B10760008).[14][15]
-
Peptide Solution Preparation: Prepare solutions of synthetic heptapeptides containing either cysteine or lysine in a suitable buffer.
-
Test Chemical Preparation: Dissolve the test chemical in an appropriate solvent (e.g., acetonitrile).
-
Incubation: The test chemical is incubated with the cysteine and lysine peptide solutions for 24 hours at room temperature.
-
Analysis: The remaining concentration of the non-depleted peptides is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The percentage of peptide depletion is calculated. Based on the mean depletion of cysteine and lysine peptides, the test substance is categorized into reactivity classes (low, moderate, high), which is used to predict its skin sensitization potential.
Visualizations
Experimental Workflow for Biological Assays
Caption: General experimental workflows for key biological assays.
Proposed Mechanisms of Action
Caption: Conceptual diagrams of proposed mechanisms of action.
References
- 1. α-Hexylcinnamaldehyde Synergistically Increases Doxorubicin Cytotoxicity Towards Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodamine 123 Uptake Assay [bio-protocol.org]
- 5. Cytotoxicity, early safety screening, and antimicrobial potential of minor oxime constituents of essential oils and aromatic extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 8. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of flavor and fragrance chemicals in TRPA1 (transient receptor potential cation channel, member A1) activity associated with allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Dependent Effects of Cinnamaldehyde Derivatives on TRPA1-Induced Serotonin Release in Human Intestinal Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The TRPA1 Agonist Cinnamaldehyde Induces the Secretion of HCO3− by the Porcine Colon [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Rhodamine 123 Uptake Assay [bio-protocol.org]
- 15. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]
A Comparative Guide to LC-MS/MS Method Validation for Alpha-Hexylcinnamaldehyde in Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of compounds in biological matrices is paramount. This guide provides a comparative overview of a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the analysis of alpha-Hexylcinnamaldehyde (HCA) in plasma, alongside alternative analytical techniques. The information is supported by experimental data drawn from analogous methods for similar compounds, providing a robust framework for methodological assessment.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. Below is a summary of expected quantitative data for an LC-MS/MS method compared to Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the analysis of aldehydes in biological samples.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Linearity (r²) | >0.99 | >0.99 | >0.995 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (% RSD) | <15% | <15% | <15% |
| LOD | Low ng/mL to pg/mL | ng/mL range | High ng/mL to µg/mL |
| LOQ | Low ng/mL | ng/mL range | High ng/mL |
| Recovery (%) | 85-115% | 80-120% | 80-120% |
| Specificity | High | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and validation. Herein, we outline a proposed LC-MS/MS protocol and a comparative GC-MS method.
Proposed LC-MS/MS Method for this compound in Plasma
This proposed method is based on established principles for the analysis of small molecules and aldehydes in plasma.[1][2][3][4]
1. Sample Preparation: Protein Precipitation [5][6]
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., deuterated HCA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ion: To be determined by direct infusion of an HCA standard.
-
Collision Energy: Optimized for the specific MRM transition.
Alternative Method: GC-MS for Aldehyde Analysis[7][8][9]
This method is suitable for volatile and semi-volatile compounds like HCA.
1. Sample Preparation: Liquid-Liquid Extraction (LLE) [7]
-
To 200 µL of plasma, add an internal standard and 600 µL of a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to a small volume.
2. Gas Chromatography
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, ramp to 280°C.
3. Mass Spectrometry
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
Visualizing the Workflow and Pathways
To further elucidate the experimental processes and biological context, the following diagrams are provided.
Caption: LC-MS/MS Experimental Workflow for HCA in Plasma.
Caption: Simplified Metabolic Pathway of this compound.[8]
Caption: Key Features of a selection of Analytical Methods.
References
- 1. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 2. Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Unveiling the Biological Activity of alpha-Hexylcinnamaldehyde: A Comparative Guide to In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of alpha-Hexylcinnamaldehyde (HCA), a widely used fragrance ingredient and a subject of increasing scientific interest for its potential pharmacological effects. While robust data exists for its skin sensitization potential, allowing for a direct in vitro to in vivo correlation, the evidence for its chemosensitizing and antimicrobial activities is predominantly from in vitro studies, highlighting a critical gap for future in vivo validation.
Key Findings at a Glance
| Biological Activity | In Vitro Evidence | In Vivo Evidence | In Vitro-In Vivo Correlation |
| Skin Sensitization | Positive in DPRA, KeratinoSens™, and h-CLAT assays | Positive in murine Local Lymph Node Assay (LLNA) | Good Correlation: In vitro assays correctly predict the in vivo skin sensitization potential. |
| Chemosensitization | Synergistically increases doxorubicin (B1662922) cytotoxicity in cancer cell lines | Data not available | Not established |
| Antimicrobial Activity | Demonstrates activity against various bacteria | Data not available | Not established |
Skin Sensitization: A Strong In Vitro-In Vivo Correlation
The most comprehensive data for correlating the in vitro and in vivo activity of HCA lies in the assessment of its skin sensitization potential. Multiple independent studies using internationally recognized testing guidelines have consistently demonstrated a good correlation between non-animal (in vitro and in chemico) methods and the established animal model (in vivo).
Quantitative Data Comparison
| Assay Type | Method | Endpoint | Result for this compound | Interpretation |
| In Vivo | Murine Local Lymph Node Assay (LLNA) | EC3 (% w/v) | 10.7%[1] | Moderate Sensitizer |
| In Chemico | Direct Peptide Reactivity Assay (DPRA) | Cysteine Depletion (%) | 4.8% | Low Reactivity |
| Lysine (B10760008) Depletion (%) | 0% | No/Minimal Reactivity | ||
| Mean Depletion (%) | 2.4% | No/Minimal Reactivity | ||
| In Vitro | KeratinoSens™ Assay | EC1.5 (µM) | 6.3 | Positive |
| IC50 (µM) | > 2000 | Non-cytotoxic at active concentrations | ||
| In Vitro | Human Cell Line Activation Test (h-CLAT) | EC150 (µg/mL) | 130 | Positive |
| EC200 (µg/mL) | 110 | Positive | ||
| CV75 (µg/mL) | 160 | Cytotoxicity threshold |
EC3: Estimated concentration needed to produce a three-fold increase in lymphocyte proliferation. DPRA: Measures the depletion of synthetic peptides containing cysteine or lysine as a measure of protein reactivity. EC1.5 & IC50 (KeratinoSens™): The effective concentration for a 1.5-fold induction of a luciferase reporter gene and the concentration for 50% cytotoxicity, respectively. EC150, EC200 & CV75 (h-CLAT): The effective concentrations to induce 150% and 200% expression of CD86 and CD54 surface markers, respectively, and the concentration for 75% cell viability.
Experimental Protocols
Murine Local Lymph Node Assay (LLNA)
-
Principle: This in vivo assay measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of a test substance to the dorsum of the ear. An increase in proliferation above a certain threshold is indicative of a skin sensitization response.
-
Methodology: Based on OECD Test Guideline 429, female CBA/J mice are treated with various concentrations of HCA in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v) on the dorsum of each ear for three consecutive days. On day 5, a radiolabeled thymidine (B127349) precursor is injected, and the proliferation of lymphocytes in the draining lymph nodes is measured. The EC3 value is calculated as the concentration of HCA that induces a stimulation index of 3 compared to vehicle-treated controls.[1]
Direct Peptide Reactivity Assay (DPRA)
-
Principle: This in chemico assay assesses the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical. It mimics the initial step of skin sensitization, where a chemical haptenates skin proteins.
-
Methodology: Following OECD Test Guideline 442C, synthetic heptapeptides containing either a single cysteine or lysine residue are incubated with HCA for 24 hours. The percentage of peptide depletion is then quantified by high-performance liquid chromatography (HPLC).
KeratinoSens™ Assay
-
Principle: This in vitro assay uses a human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of the antioxidant response element (ARE). Activation of this pathway is a key event in the skin sensitization process.
-
Methodology: As per OECD Test Guideline 442D, KeratinoSens™ cells are exposed to a range of HCA concentrations for 48 hours. The induction of the luciferase gene is measured, and the EC1.5 value is determined. Cell viability is assessed in parallel to ensure that the observed effects are not due to cytotoxicity.
Human Cell Line Activation Test (h-CLAT)
-
Principle: This in vitro assay measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) as a model for dendritic cell activation, a crucial step in the immune response leading to sensitization.
-
Methodology: In accordance with OECD Test Guideline 442E, THP-1 cells are incubated with various concentrations of HCA for 24 hours. The expression of CD86 and CD54 is then quantified using flow cytometry. The EC150 and EC200 values are calculated, and cell viability is determined to ensure the specificity of the response.
Signaling Pathway in Skin Sensitization
Chemosensitizing Activity: Promising In Vitro Results Awaiting In Vivo Confirmation
In vitro studies have shown that HCA can act as a chemosensitizer, enhancing the efficacy of conventional anticancer drugs. This suggests a potential therapeutic application for HCA in oncology.
Quantitative Data
| Cell Line | Treatment | IC50 (µM) | Fold-Increase in Doxorubicin Potency |
| Caco-2 (human colorectal adenocarcinoma) | Doxorubicin alone | 0.85 ± 0.07 | - |
| Doxorubicin + 100 µM HCA | 0.43 ± 0.04 | 1.98 | |
| CCRF/CEM (human acute lymphoblastic leukemia) | Doxorubicin alone | 0.03 ± 0.01 | - |
| Doxorubicin + 100 µM HCA | 0.009 ± 0.001 | 3.33 | |
| CEM/ADR5000 (doxorubicin-resistant leukemia) | Doxorubicin alone | 25.3 ± 1.5 | - |
| Doxorubicin + 100 µM HCA | 10.1 ± 0.9 | 2.50 |
Experimental Protocols
Doxorubicin Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Methodology: Cancer cell lines are seeded in 96-well plates and treated with various concentrations of doxorubicin, HCA, or a combination of both for a specified period (e.g., 72 hours). Subsequently, MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in a solvent. The absorbance is measured spectrophotometrically, and the IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.
Rhodamine 123 Efflux Assay
-
Principle: This assay measures the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are often responsible for multidrug resistance in cancer cells. Rhodamine 123 is a fluorescent substrate for these transporters.
-
Methodology: Cancer cells are loaded with Rhodamine 123 in the presence or absence of HCA. The intracellular fluorescence is then measured over time using flow cytometry or a fluorescence plate reader. A decrease in the efflux of Rhodamine 123 (i.e., an increase in intracellular fluorescence) indicates inhibition of the ABC transporters.
Proposed Mechanism of Chemosensitization
Antimicrobial Activity: In Vitro Efficacy Requires In Vivo Substantiation
HCA has demonstrated antimicrobial properties against a range of bacteria in in vitro settings. However, the translation of these findings into effective in vivo treatments remains to be established.
Quantitative Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/L) |
| Staphylococcus aureus | 75 |
| Escherichia coli | 150 |
| Pseudomonas aeruginosa | 300 |
| Candida albicans | 75 |
Experimental Protocol
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
-
Methodology: A serial dilution of HCA is prepared in a 96-well microplate containing a suitable broth medium. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of HCA at which no visible growth is observed.
Conclusion
The available scientific evidence provides a strong basis for the correlation between in vitro and in vivo assays for predicting the skin sensitization potential of this compound. This serves as a successful example of the application of non-animal testing methods in toxicology. In contrast, while the in vitro chemosensitizing and antimicrobial activities of HCA are promising, there is a clear need for well-designed in vivo studies to validate these findings and explore their therapeutic potential. Future research should focus on animal models of cancer and infectious diseases to determine if the in vitro efficacy of HCA translates to a clinically relevant in vivo response. This will be crucial for guiding the potential development of HCA as a novel therapeutic agent.
References
Structure-Activity Relationship of α-Hexylcinnamaldehyde Analogs: A Comparative Guide
Introduction
α-Hexylcinnamaldehyde (HCA) is a widely used fragrance ingredient and flavoring agent, but it also exhibits a range of biological activities, including antimicrobial and insecticidal properties.[1][2][3] Recent research has focused on synthesizing and evaluating analogs of HCA to explore and enhance its therapeutic and practical applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various HCA analogs, with a focus on their larvicidal activity against Aedes albopictus, the Asian tiger mosquito. The data presented is primarily drawn from a study that systematically modified the HCA scaffold and evaluated the resulting biological activities.[4]
Comparative Analysis of Larvicidal Activity
The larvicidal activity of three series of α-hexylcinnamaldehyde derivatives was evaluated against Aedes albopictus. The data is summarized in the table below, with the activity presented as the median lethal concentration (LC50). A lower LC50 value indicates higher potency.
| Compound ID | Modification | LC50 (ppm) |
| HCA (Lead) | - | 24.0 |
| Series I (Ester Derivatives) | ||
| 2v | Furan-3-ylmethyl cinnamate | 8.0 |
| Series II (Not explicitly detailed in top results) | ||
| Series III (Not explicitly detailed in top results) | ||
| 4c | (E)-allyl 3-(4-chlorophenyl)acrylate | 7.2 |
Key Findings from Structure-Activity Relationship (SAR) Analysis: [4]
-
Esterification: The introduction of an ester group in place of the aldehyde in HCA was a key modification in the most active compounds.
-
Aromatic Substitution: The presence of a chlorine atom on the benzene (B151609) ring was found to significantly enhance larvicidal activity, as seen in compound 4c. However, this modification also increased toxicity to zebrafish, a model organism for ecotoxicity.
-
Double Bond: The double bond in the cinnamaldehyde (B126680) backbone is crucial for activity. Its reduction to a single bond leads to a marked decrease in larvicidal efficacy.
-
Side Chain: While not explicitly quantified in a comparative table from the initial search, the length and nature of the alkyl side chain (the hexyl group in HCA) are known to influence lipophilicity and, consequently, biological activity.
Experimental Protocols
Synthesis of α-Hexylcinnamaldehyde Analogs
The synthesis of the HCA derivatives involved multi-step chemical reactions. Below are representative protocols based on the available information.[4]
General Procedure for Esterification (Series I): [4]
-
α-Hexyl cinnamic acid (1.1 mmol) is dissolved in 15 mL of dichloromethane (B109758) (DCM).
-
1H-benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) (1.2 mmol) and triethylamine (B128534) (TEA) (3 mmol) are added to the solution.
-
The mixture is stirred for 10 minutes in an ice bath.
-
The corresponding amine (1 mmol) is then added.
-
The reaction mixture is stirred at room temperature for 6-8 hours.
-
The solution is washed with water and brine, and the organic layer is collected and concentrated to yield the final product.
General Procedure for Wittig Reaction (for backbone modification): [4]
-
A bromide derivative (4 mmol) is dissolved in 10 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
The solution is added dropwise to a flask and heated to near boiling to initiate the reaction.
-
The mixture is refluxed for 1 hour at 60°C.
-
After cooling to room temperature, cinnamaldehyde or a substituted cinnamaldehyde (3.2 mmol) is added in an ice bath.
-
The mixture is stirred for 2-3 hours.
-
The reaction is quenched with a saturated NH4Cl solution.
-
The mixture is filtered, concentrated under reduced pressure, and the residue is dissolved in ethyl acetate (B1210297) (EtOAc) for further purification.
Larvicidal Activity Assay[4]
The larvicidal activity of the synthesized compounds was evaluated against the larvae of Aedes albopictus using a larval immersion method.
-
Stock solutions of the test compounds are prepared.
-
A series of dilutions are made to achieve the desired test concentrations (e.g., 20 ppm and 50 ppm for initial screening).
-
Twenty 4th-instar larvae of Aedes albopictus are placed in a beaker containing the test solution.
-
Larval mortality is recorded after 24 hours of exposure.
-
The LC50 values are calculated using probit analysis.
Zebrafish Acute Toxicity Assay[4]
To assess the potential environmental impact of the most potent compounds, an acute toxicity assay was performed using zebrafish (Danio rerio).
-
Healthy adult zebrafish are acclimated to laboratory conditions.
-
The fish are exposed to various concentrations of the test compounds in a 96-well plate.
-
Mortality is observed and recorded at 24, 48, 72, and 96 hours.
-
The LC50 value is determined at the 96-hour time point. For compound 2v, the LC50 was found to be greater than 100 ppm, indicating low toxicity to this aquatic vertebrate model.
Visualizing Synthesis and Activity Relationships
The following diagrams illustrate the general synthesis strategy and the key takeaways from the structure-activity relationship studies.
References
- 1. researchgate.net [researchgate.net]
- 2. alpha-Hexylcinnamaldehyde | TargetMol [targetmol.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Discovery of <i>α</i>-hexyl cinnamaldehyde and its derivatives as novel larvicides against <i>Aedes albopictus</i> - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to Inter-Laboratory Validated Analytical Methods for alpha-Hexylcinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two validated analytical methods for the quantification of alpha-Hexylcinnamaldehyde (HCA), a common fragrance ingredient in cosmetics and pharmaceutical products. The objective is to offer a comprehensive overview of the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Two-Dimensional Gas Chromatography with Flame Ionization Detection (2D GC-FID) to aid researchers in selecting the most appropriate method for their specific analytical needs. The information presented is based on published single-laboratory and inter-laboratory validation studies.
Introduction to this compound Analysis
This compound is a widely used fragrance allergen, and its accurate quantification is crucial for regulatory compliance and consumer safety. The development of robust and reliable analytical methods is, therefore, essential. Inter-laboratory validation of these methods is the highest level of assurance for their reproducibility and transferability. This guide compares a GC-MS method that has undergone inter-laboratory comparison with a 2D GC-FID method validated according to ICH guidelines.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of the two analytical methods based on available validation data.
| Performance Parameter | GC-MS[1][2][3] | 2D GC-FID[2][4][5][6] |
| Linearity (r²) | > 0.995 | Data not available in search results |
| Accuracy (% Recovery) | Insignificant bias reported | Data not available in search results |
| Precision (Repeatability, %RSD) | Data not available in search results | 1.58 (trans-HCA), 1.42 (cis-HCA) |
| Precision (Intermediate, %RSD) | Data not available in search results | 1.32 (trans-HCA), 0.70 (cis-HCA) |
| Precision (Reproducibility, %RSD) | Inter-laboratory comparison performed | Not performed |
| Limit of Detection (LOD) | Data not available in search results | Data not available in search results |
| Limit of Quantification (LOQ) | Data not available in search results | Data not available in search results |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method was optimized and validated for the detection of 28 allergens, including this compound, in a variety of personal care products. The validation included an inter-laboratory comparison, demonstrating its robustness.[1][3]
Sample Preparation: A simple and rapid ultrasound-assisted extraction (UAE) is employed for sample preparation, which has been shown to yield high recoveries.[1][2]
Instrumentation:
-
Gas Chromatograph: Agilent Model 5975 series or equivalent.
-
Mass Spectrometer: Agilent Model 5975 series or equivalent.
-
Column: DB-5 MS (5%-phenyl)-methylpolysiloxane capillary column (30 m × 0.32 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
Chromatographic Conditions:
-
Oven Temperature Program: Initial temperature of 50°C held for 0.5 min, ramped at 3°C/min to 115°C, then at 4°C/min to 170°C, and finally at 35°C/min to 200°C, held for 5 min.[3]
-
Total Run Time: 41.77 min.[3]
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
Two-Dimensional Gas Chromatography with Flame Ionization Detection (2D GC-FID)
This method was developed for the quantitative analysis of cis- and trans-isomers of this compound and its major impurity, 2-hexyl-dec-2-enal. The method was validated according to the International Council for Harmonisation (ICH) guidelines.[2][4][5][6]
Sample Preparation: Detailed sample preparation protocols were not available in the provided search results.
Instrumentation:
-
Gas Chromatograph: Equipped for 2D analysis with a flame ionization detector (FID).
-
Columns: A non-polar column connected in series with a polar capillary column.[4][6]
Chromatographic Conditions: Specific details of the temperature program, flow rates, and other chromatographic parameters were not available in the provided search results.
Methodology Visualization
The following diagrams illustrate the logical workflow of an inter-laboratory validation study and the general experimental process for the analytical methods described.
References
Safety Operating Guide
Proper Disposal of alpha-Hexylcinnamaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed procedures for the proper disposal of alpha-Hexylcinnamaldehyde (HCA), a common fragrance ingredient that requires careful management due to its potential health and environmental effects. Adherence to these protocols is essential for minimizing risks and preventing environmental contamination.
Immediate Safety and Handling
This compound is classified as a skin sensitizer (B1316253) and can cause allergic skin reactions.[1][2][3] It is also recognized as an irritant to the skin and eyes.[2][4] Furthermore, it is harmful to aquatic life with long-lasting effects.[1][3][4][5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Compatible chemical-resistant gloves are recommended.[1] Neoprene gloves are a suitable option.[6]
-
Eye Protection: Chemical safety goggles are essential to prevent eye contact.[1][2]
-
Protective Clothing: A lab coat or light protective clothing should be worn.[1] In case of potential splashing, a P.V.C. apron is also recommended.[6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area.[7] If ventilation is inadequate or in case of vapor or mist formation, an approved respirator should be used.[6]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure and environmental release.
Minor Spills:
-
Ensure Proper Ventilation: Immediately ensure the area is well-ventilated.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as dry lime, sand, or soda ash to cover the spill.[1]
-
Collect the Material: Using non-sparking tools, carefully place the absorbed material into a suitable, labeled, and covered container for chemical waste.[1][2]
-
Clean the Area: After the material has been collected, ventilate the area and wash the spill site thoroughly.[1]
Major Spills:
-
Evacuate the Area: Clear the area of all personnel.[6]
-
Alert Emergency Responders: Notify the appropriate emergency response team and inform them of the location and nature of the hazard.[6]
-
Approach from Upwind: If it is safe to do so, approach the spill from upwind to avoid inhaling fumes.[6]
-
Containment: Prevent the spill from entering drains, surface waters, or groundwaters.[1]
Disposal Procedures
The disposal of this compound and its contaminated materials must be conducted in accordance with all federal, state, and local environmental regulations.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste this compound, including spilled material absorbed onto inert substances, in a designated and properly labeled hazardous waste container.
-
Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area away from heat, open flames, and incompatible materials such as strong oxidizing or reducing agents.[1][2]
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the name "this compound".[8]
-
-
Engage a Licensed Waste Disposal Company:
-
Arrange for the collection and disposal of the waste through a licensed and approved waste disposal company.[1]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Disposal Method:
-
While not always classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it should be disposed of at a permitted facility.[9]
-
Incineration at a properly permitted facility is a recommended disposal method for the liquid form of this product.[9]
-
Under no circumstances should this compound be disposed of down the drain or into the environment.[1][4]
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C15H20O | [2] |
| Molecular Weight | 216.32 g/mol | [10] |
| Flash Point | 113 °C (235.4 °F) | [1] |
| Vapor Pressure | 0.001 mm/Hg @ 25 °C | [1] |
| Specific Gravity | 0.951 to 0.959 @ 25 °C | [1] |
| Oral LD50 (Rat) | 3100 mg/kg | [1] |
| Dermal LD50 (Rabbit) | > 3000 mg/kg |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. The Good Scents Company safety data sheet for alpha- hexyl cinnamaldehyde [thegoodscentscompany.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. directpcw.com [directpcw.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbull.com [chemicalbull.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. johndwalsh.com [johndwalsh.com]
- 10. This compound | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling alpha-Hexylcinnamaldehyde
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of alpha-Hexylcinnamaldehyde (CAS No. 101-86-0). The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting and to establish clear operational and disposal plans.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance.[1][2] Key hazards include:
-
Skin Sensitization (Category 1): May cause an allergic skin reaction upon repeated contact.[3][4][5][6]
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Combustibility: It is a combustible liquid and may burn if ignited.[3][4]
A thorough risk assessment should be conducted before any new experimental procedure involving this chemical.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[5] Gloves should be inspected before use and disposed of immediately if contaminated.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4] A face shield may be required if there is a significant splash hazard.[7][8] |
| Skin and Body | A lab coat must be worn.[8] For larger quantities, a chemical-resistant apron is recommended.[2] Long pants and closed-toe shoes are required.[8] |
| Respiratory | Use in a well-ventilated area is required.[3][9] A respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or if aerosols are generated.[2][3] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Reference(s) |
| CAS Number | 101-86-0 | [2][10][11] |
| Molecular Formula | C15H20O | [2][10] |
| Molecular Weight | 216.32 g/mol | [10] |
| Appearance | Clear pale yellow liquid | [10] |
| Odor | Floral, Jasmin-like | [2][4] |
| Flash Point | 112.78 °C (235.00 °F) | |
| Vapor Pressure | 0.00100 mm/Hg @ 25.00 °C | |
| Specific Gravity | 0.95100 to 0.95900 @ 25 °C | |
| Oral LD50 (Rat) | 3100 mg/kg | [9] |
| Dermal LD50 (Rabbit) | > 3000 mg/kg | [4] |
Standard Operating Procedure for Handling
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
4.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[8][12]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting work.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[9]
-
Spill Kit: An appropriate spill kit containing absorbent materials should be available in the laboratory.[1]
4.2. Handling Procedure
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as specified in Section 2.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing.
-
Container Handling: Keep the container tightly closed when not in use.[6][7][13]
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong reducing agents, and strong bases.[2] Also, avoid sources of ignition such as open flames and hot surfaces.[3][9]
-
Hygiene: After handling, wash hands thoroughly with soap and water.[7][12] Do not eat, drink, or smoke in the work area.[3]
4.3. Post-Handling
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
PPE Removal: Remove gloves and other disposable PPE, turning them inside out to avoid skin contact, and dispose of them as hazardous waste.[7] Reusable PPE should be decontaminated.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[2][3][6][9]
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
5.1. Waste Segregation and Collection
-
Waste Stream: Dispose of this compound as non-halogenated organic waste.[1][13][14]
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[13][14] The container must be compatible with the chemical.[1]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".[14]
-
Filling: Do not overfill the waste container; leave at least 10% headspace to allow for vapor expansion.[1]
5.2. Waste Disposal Procedure
-
Collection: Follow your institution's procedures for hazardous waste pickup.
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[3]
Emergency Procedures
6.1. Spills
-
Minor Spill: For a small spill, alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[2] Clean the spill area thoroughly.
-
Major Spill: Evacuate the area and notify your institution's emergency response team.
6.2. Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][8] Seek medical attention if irritation or a rash develops.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4][7] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. nipissingu.ca [nipissingu.ca]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. johndwalsh.com [johndwalsh.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. finefrag.com [finefrag.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdx.edu [pdx.edu]
- 9. The Good Scents Company safety data sheet for alpha- hexyl cinnamaldehyde [thegoodscentscompany.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
